molecular formula C6H4BrFN2O2 B2849100 2-Bromo-3-fluoro-5-nitroaniline CAS No. 1309832-49-2

2-Bromo-3-fluoro-5-nitroaniline

Cat. No.: B2849100
CAS No.: 1309832-49-2
M. Wt: 235.012
InChI Key: QCCQLBCUTSWLGB-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-nitroaniline is a useful research compound. Its molecular formula is C6H4BrFN2O2 and its molecular weight is 235.012. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-fluoro-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoro-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluoro-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCQLBCUTSWLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-3-fluoro-5-nitroaniline (CAS: 1309832-49-2) in Advanced Therapeutic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of downstream synthetic pathways. 2-Bromo-3-fluoro-5-nitroaniline (CAS: 1309832-49-2) is a specialized ortho-haloaniline derivative characterized by a densely substituted aromatic ring. Its unique electronic topology—featuring a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom—primes the molecule for rapid nucleophilic aromatic substitution (S_NAr).

This technical whitepaper explores the physicochemical profiling, mechanistic utility, and validated synthetic protocols for utilizing 2-bromo-3-fluoro-5-nitroaniline. Specifically, we detail its critical role as a precursor in the synthesis of functionalized benzothiazoles, which serve as small-molecule enhancers of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-dystroglycan O-mannosylation—a breakthrough therapeutic avenue for congenital muscular dystrophies.

Physicochemical & Structural Profiling

To ensure rigorous quality control and accurate stoichiometric calculations, the foundational properties of 2-bromo-3-fluoro-5-nitroaniline are summarized below. The presence of the nitro group at the 5-position and fluorine at the 3-position synergistically lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, highly activating the 2-position bromide for displacement[].

PropertyValue
CAS Number 1309832-49-2
IUPAC Name 2-Bromo-3-fluoro-5-nitroaniline
Molecular Formula C₆H₄BrFN₂O₂
Molecular Weight 235.01 g/mol
Canonical SMILES C1=C(C=C(C(=C1N)Br)F)[O-]
Appearance Solid (Typically yellow/orange powder)
Reactivity Profile Highly activated for S_NAr and cross-coupling

Mechanistic Role in Drug Discovery: The Benzothiazole Pathway

The primary synthetic value of 2-bromo-3-fluoro-5-nitroaniline lies in its capacity to rapidly form bicyclic heteroaromatics, specifically benzothiazole-2-thiols .

When reacted with a sulfur nucleophile such as potassium ethyl xanthate, the reaction proceeds via a two-stage mechanism. First, the xanthate sulfur attacks the electron-deficient C2 carbon, displacing the bromide ion via an S_NAr transition state (Meisenheimer complex). Second, an intramolecular cyclization occurs where the adjacent primary amine attacks the xanthate carbonyl/thiocarbonyl, expelling ethanol and yielding the thermodynamically stable 4-fluoro-6-nitrobenzo[d]thiazole-2-thiol core[2].

SyntheticWorkflow A 2-Bromo-3-fluoro-5-nitroaniline (CAS: 1309832-49-2) C S_NAr Substitution (Bromide Displacement) A->C DMF, Heat B Potassium Ethyl Xanthate (Nucleophile) B->C D Intramolecular Cyclization (Thioamide Formation) C->D Spontaneous E 4-Fluoro-6-nitrobenzo[d]thiazole-2-thiol (Yield: >95%) D->E H2O Precipitation

Fig 1: Synthetic workflow from 2-Bromo-3-fluoro-5-nitroaniline to the benzothiazole core.

Experimental Protocol: Synthesis of 4-Fluoro-6-nitrobenzo[d]thiazole-2-thiol

The following protocol is a self-validating system adapted from validated patent literature ()[2]. It is designed to ensure maximum yield while minimizing chromatographic purification.

Scale & Reagents
  • 2-Bromo-3-fluoro-5-nitroaniline: 3.7 g (15.7 mmol)

  • Potassium ethyl xanthate: 5.6 g (34.6 mmol, ~2.2 equiv)

  • N,N-Dimethylformamide (DMF): 40 mL

  • Deionized Water: As needed for precipitation

Step-by-Step Methodology

Step 1: Reaction Assembly Charge a clean, dry round-bottom flask with 3.7 g of 2-bromo-3-fluoro-5-nitroaniline and 40 mL of anhydrous DMF. Stir until complete dissolution is achieved.

  • Causality: DMF is selected as a polar aprotic solvent because it effectively solvates both the organic substrate and the inorganic xanthate salt. Crucially, it stabilizes the charged transition state during the S_NAr reaction without hydrogen-bonding to the nucleophile, thereby accelerating the reaction rate.

Step 2: Nucleophilic Addition & Cyclization Add 5.6 g of potassium ethyl xanthate in portions to the stirring solution.

  • Causality: A stoichiometric excess (2.2 equivalents) of the xanthate is utilized. The first equivalent acts as the sulfur nucleophile displacing the bromide. The second equivalent drives the thermodynamic sink of the intramolecular cyclization, ensuring complete conversion of the intermediate into the benzothiazole core and accounting for any reagent decomposition.

Step 3: In-Process Control (IPC) - The Self-Validating Checkpoint Before quenching the reaction, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

  • Validation: The reaction is deemed complete when the starting material mass (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     235, [M-H]⁻) is fully depleted, and the product mass (
    
    
    
    228.9, [M-H]⁻) dominates the chromatogram (typically
    
    
    min under standard reverse-phase conditions). Do not proceed to Step 4 until this quantitative threshold is met.

Step 4: Precipitation and Isolation Upon IPC validation, slowly add deionized water to the reaction mixture under vigorous stirring until a yellow solid fully precipitates.

  • Causality: The addition of water drastically increases the polarity of the solvent system. The hydrophobic benzothiazole product crashes out of solution, while the unreacted potassium ethyl xanthate and the displaced potassium bromide by-product remain dissolved in the aqueous DMF phase. This thermodynamic purification eliminates the need for silica gel chromatography.

  • Final Action: Filter the yellow solid, wash with cold water, and dry under high vacuum to afford the product (approx. 3.6 g, 99% yield)[2].

Therapeutic Application: Enhancing Alpha-Dystroglycan O-Mannosylation

The benzothiazole derivatives synthesized from 2-bromo-3-fluoro-5-nitroaniline are not mere chemical curiosities; they are potent small-molecule enhancers of functional protein glycosylation.

The dystrophin-associated glycoprotein complex (DAGC) is critical for muscle fiber integrity. Alpha-dystroglycan (


-DG) must be heavily O-mannosylated to successfully bind laminin-211 in the extracellular matrix (ECM)[3]. Hypoglycosylation of 

-DG severs this mechanical linkage, leading to severe congenital muscular dystrophies (e.g., Duchenne, Becker, and Walker-Warburg syndrome)[4],[5].

Benzothiazole enhancers derived from CAS 1309832-49-2 act by upregulating or stabilizing the O-mannosylation machinery (such as the POMT1/POMT2 complex), thereby restoring the critical


-DG to Laminin-211 linkage and preventing exercise-induced muscle damage[4].

BiologicalPathway A Benzothiazole Enhancer (Derived from CAS 1309832-49-2) B Protein O-Mannosyltransferases (POMT1/POMT2) A->B Allosteric/Catalytic Enhancement C Functional O-Mannosylation (Alpha-Dystroglycan) B->C Glycosylation D Laminin-211 Binding (Extracellular Matrix) C->D Receptor Activation E DAGC Stabilization (Muscular Dystrophy Therapy) D->E Structural Integrity

Fig 2: Mechanism of action for benzothiazole enhancers in alpha-dystroglycan stabilization.

References

  • Lu, Q., et al. "Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan, and uses thereof." US Patent 10221168B1, Google Patents, 5 Mar. 2019.
  • Monticelli, M., et al. "Congenital disorders of glycosylation: narration of a story through its patents." Orphanet Journal of Rare Diseases, vol. 18, no. 1, 2023, p. 247. URL:[Link]

Sources

2-Bromo-3-fluoro-5-nitroaniline: Structural Profiling, Regioselective Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, highly functionalized multi-substituted benzenes serve as critical scaffolds for the development of targeted therapeutics. 2-Bromo-3-fluoro-5-nitroaniline is a prime example of such a building block. Featuring four distinct functional groups—an amine, a bromine, a fluorine, and a nitro group—this compound offers unparalleled orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the electronic mechanisms dictating its synthesis, and its validated applications in pharmaceutical development.

Physicochemical & Structural Parameters

Accurate molecular characterization is the foundation of reproducible synthetic chemistry. The following table summarizes the core quantitative and structural data for 2-Bromo-3-fluoro-5-nitroaniline, derived from authoritative chemical databases[1],[].

ParameterSpecification
Chemical Name 2-Bromo-3-fluoro-5-nitroaniline
CAS Registry Number 1309832-49-2
Molecular Formula C₆H₄BrFN₂O₂
Molecular Weight 235.01 g/mol
Canonical SMILES C1=C(C=C(C(=C1N)Br)F)[O-]
Isotopic Signature Distinct M and M+2 peaks (~1:1 ratio) in MS due to ⁷⁹Br and ⁸¹Br isotopes

Electronic Topography & Regioselectivity

Understanding the synthesis of 2-bromo-3-fluoro-5-nitroaniline requires a deep dive into the electronic effects of its precursor, 3-fluoro-5-nitroaniline . The introduction of a bromine atom into this highly functionalized ring is governed by the competing mesomeric (+M/-M) and inductive (+I/-I) effects of the existing substituents.

  • The Amine Group (-NH₂): A powerful electron-donating group via the mesomeric effect (+M), strongly activating the ortho (C2, C6) and para (C4) positions.

  • The Fluorine Group (-F): While inductively withdrawing (-I), its lone pairs contribute to a +M effect, directing electrophiles to its ortho and para positions.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group (-I, -M) that heavily deactivates the ring, directing meta (positions already occupied).

When subjecting 3-fluoro-5-nitroaniline to electrophilic aromatic bromination, the C2 position emerges as the kinetic and thermodynamic target. It is synergistically activated by being ortho to both the powerful -NH₂ group and the -F group. Despite the steric hindrance between these two substituents, the overwhelming electron density funneled into C2 dictates the regiochemical outcome.

ElectronicEffects Core 3-Fluoro-5-nitroaniline Core Scaffold NH2 -NH2 Group (C1) Strong +M Effect Ortho/Para Directing Core->NH2 F -F Group (C3) +M / -I Effect Ortho/Para Directing Core->F NO2 -NO2 Group (C5) Strong -M / -I Effect Meta Directing Core->NO2 Target C2 Position Synergistically Activated Target for Bromination NH2->Target Activates C2 (Ortho) F->Target Activates C2 (Ortho)

Electronic directing effects governing the regioselective bromination at the C2 position.

Self-Validating Synthesis Protocol

To achieve high yields of 2-bromo-3-fluoro-5-nitroaniline while suppressing polybromination, kinetic control is paramount. The following protocol utilizes N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂). NBS provides a low, steady-state concentration of electrophilic bromine, which prevents over-reaction. Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the polar Wheland intermediate formed during the reaction.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of 3-fluoro-5-nitroaniline in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C using an ice bath.

  • Electrophilic Attack: Slowly add 1.05 equivalents of NBS portion-wise over 30 minutes. Causality Check: The slight excess ensures complete conversion, while the slow addition at 0°C prevents exothermic spikes that could lead to bromination at the less favored C4 or C6 positions.

  • Monitoring: Stir the reaction for 2 hours, allowing it to slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1, UV 254 nm). The product will exhibit a higher

    
     value than the starting material due to the bulky bromine atom disrupting the hydrogen-bonding network of the amine.
    
  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality Check: This step is critical; it reduces any unreacted electrophilic bromine species to inert bromide ions, preventing unwanted oxidative side reactions during isolation.

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 2-bromo-3-fluoro-5-nitroaniline.

Workflow Step1 Step 1: Preparation Dissolve 3-fluoro-5-nitroaniline in anhydrous DMF at 0°C Step2 Step 2: Electrophilic Attack Portion-wise addition of NBS Monitor via TLC (UV 254nm) Step1->Step2 Step3 Step 3: Quenching Add 10% aq. Na2S2O3 Neutralize unreacted bromine Step2->Step3 Step4 Step 4: Isolation Liquid-liquid extraction (EtOAc) Flash chromatography Step3->Step4

Workflow for the controlled electrophilic bromination of 3-fluoro-5-nitroaniline.

Analytical Characterization

To validate the structural integrity of the synthesized 2-bromo-3-fluoro-5-nitroaniline, the following analytical signatures must be confirmed:

  • LC-MS (ESI-): The mass spectrum will display a characteristic isotopic doublet at m/z 233.9 and 235.9 [M-H]⁻ in a 1:1 ratio, confirming the presence of a single bromine atom and the correct molecular weight of 235.01 g/mol [1],[].

  • ¹H NMR (DMSO-d₆): The aromatic region will show two distinct protons. The proton at C4 will appear as a doublet of doublets due to coupling with the adjacent fluorine (

    
    ) and meta-coupling with the C6 proton (
    
    
    
    ). The amine protons (-NH₂) will manifest as a broad singlet integrating to 2H, typically between 6.0 and 7.0 ppm.

Pharmaceutical Applications

The strategic placement of halogens and a nitro group makes 2-bromo-3-fluoro-5-nitroaniline an invaluable precursor in drug discovery.

  • Cross-Coupling & Heterocycle Synthesis: The carbon-bromine bond serves as a primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Subsequent reduction of the nitro group yields an aniline derivative that can be cyclized into benzimidazoles or quinoxalines.

  • Therapeutic Targeting: Compounds derived from this specific scaffold have been actively patented for severe therapeutic indications. For instance, derivatives of 2-bromo-3-fluoro-5-nitroaniline have been utilized in the synthesis of small-molecule enhancers for the functional O-mannosylation of alpha-dystroglycan, offering potential treatments for muscular dystrophies and certain cancers[3]. Additionally, it is a documented building block in the preparation of pyrimidinediamine compounds acting as protein kinase C inhibitors[4].

References

  • Sunway Pharm Ltd. "2-bromo-3-fluoro-5-nitroaniline - CAS:1309832-49-2". 3wpharm.com. 1

  • BOC Sciences. "CAS 1309832-49-2 2-Bromo-3-fluoro-5-nitroaniline - Building Block". bocsci.com.

  • US Patent 10221168B1. "Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan, and uses thereof". Google Patents. 3

  • Guidechem. "2-bromo-3-fluoro-5-nitroaniline 1309832-49-2 wiki". guidechem.com. 4

Sources

Strategic Utilization of 2-Bromo-3-fluoro-5-nitroaniline in Heterocyclic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

2-Bromo-3-fluoro-5-nitroaniline (CAS: 1309832-49-2) represents a high-value "scaffold node" in medicinal chemistry. Unlike simple anilines, this molecule offers three distinct, orthogonal vectors for diversification: a nucleophilic aniline handle, an electrophilic aryl bromide (for cross-coupling), and a reducible nitro group (for cyclization or late-stage functionalization).

The strategic value of this specific isomer lies in the 1,2,3,5-substitution pattern . The contiguity of the amine, bromide, and fluoride (positions 1, 2, and 3) creates a "molecular pincer," ideal for synthesizing fused heterocycles like benzimidazoles, quinoxalines, or indazoles where the fluorine atom serves as a metabolic blocker or an electronic modulator.

IUPAC Nomenclature & Priority Logic

To ensure unambiguous identification in global databases, the nomenclature follows strict IUPAC hierarchy:

  • Principal Functional Group: Amine (Aniline parent).[1] Carbon 1 is attached to the nitrogen.

  • Numbering Direction: The ring is numbered to give the lowest possible locants to substituents.

    • Clockwise: Bromo (2), Fluoro (3), Nitro (5). Set: 2,3,5.

    • Counter-Clockwise: Nitro (3), Fluoro (5), Bromo (6). Set: 3,5,6.

    • Decision: The 2,3,5 set is lower.

  • Alphabetical Listing: Bromo → Fluoro → Nitro.[2][3]

Final Name: 2-Bromo-3-fluoro-5-nitroaniline.

Nomenclature cluster_0 Priority Rules Rule1 1. Parent: Aniline (C1 attached to NH2) Rule2 2. Locant Minimization (2,3,5 < 3,5,6) Rule1->Rule2 Rule3 3. Alphabetical Order (B > F > N) Rule2->Rule3 Structure Target Molecule: 2-Bromo-3-fluoro-5-nitroaniline Rule3->Structure

Figure 1: IUPAC nomenclature derivation logic ensuring global registry compliance.

Physiochemical Profile & Data

Understanding the electronic landscape is critical for predicting reactivity. The fluorine atom at C3 exerts a strong inductive withdrawing effect (-I), deactivating the C2-Br bond slightly towards oxidative addition compared to non-fluorinated analogues, but significantly increasing the acidity of the aniline protons.

PropertyValue (Experimental/Predicted)Significance in Drug Design
Molecular Weight 235.01 g/mol Fragment-based drug discovery (FBDD) compliant (<300).
LogP ~2.1Moderate lipophilicity; good membrane permeability.
pKa (Aniline) ~1.5 - 2.0Drastically reduced vs. aniline (4.6) due to -I/-M effects of NO2 and F. Requires stronger bases for N-alkylation.
H-Bond Donors 2Primary amine.
H-Bond Acceptors 4Nitro group oxygens + Fluorine.
TPSA ~72 ŲWell within the "Rule of 5" limit (140 Ų).

Synthetic Access: The "High-Fidelity" Route

While direct bromination of 3-fluoro-5-nitroaniline is theoretically possible, it suffers from severe regioselectivity issues. The amine directs ortho/para (positions 2, 4, 6), while the fluorine and nitro groups create conflicting steric and electronic environments. The "pincer" position (C2) is sterically crowded between the amine and fluorine, often leading to the C4 or C6 isomers as major byproducts.

Recommended Protocol: The S_NAr Convergence For pharmaceutical-grade purity, the most robust route utilizes a Nucleophilic Aromatic Substitution (S_NAr) on a symmetrical precursor. This method exploits the symmetry of 2-bromo-1,3-difluoro-5-nitrobenzene to guarantee the correct regioisomer.

Retrosynthetic Logic
  • Target: 2-Bromo-3-fluoro-5-nitroaniline.[4]

  • Disconnection: C-N bond formation via S_NAr.

  • Precursor: 2-Bromo-1,3-difluoro-5-nitrobenzene.

  • Starting Material: 2,6-Difluorobromobenzene (Commercially available).

Step-by-Step Methodology

Step 1: Regioselective Nitration

  • Reagents: HNO3 (fuming), H2SO4.

  • Mechanism: The two fluorine atoms direct electrophilic attack ortho to themselves (and para to the bromine). The bromine directs para. All directing effects converge on C5.

  • Outcome: 2-Bromo-1,3-difluoro-5-nitrobenzene. High yield, single isomer.

Step 2: Desymmetrization via S_NAr

  • Reagents: NH3 (aq) or NH3/MeOH, mild heat (60°C).

  • Mechanism: Ammonia attacks the highly activated C-F bond. Since the molecule is symmetric (plane of symmetry through Br-C2...C5-NO2), substitution at either C1 or C3 yields the same product.

  • Outcome: 2-Bromo-3-fluoro-5-nitroaniline.

Synthesis cluster_mechanism Why this works? Start 2,6-Difluorobromobenzene (Comm. Available) Step1 Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Subst. Inter Intermediate: 2-Bromo-1,3-difluoro-5-nitrobenzene Step1->Inter >90% Regioselectivity Step2 S_NAr Amidation (NH3/MeOH, 60°C) Inter->Step2 F displacement Target TARGET: 2-Bromo-3-fluoro-5-nitroaniline Step2->Target Desymmetrization Expl Symmetry of the intermediate ensures 100% Regio-fidelity. No separation of isomers needed.

Figure 2: The symmetry-driven synthetic route avoiding difficult isomer separations.

Reactivity Profile & Applications

Once synthesized, the molecule serves as a versatile linchpin.[5] The reactivity order is generally: NH2 (Nucleophile) > Br (Pd-coupling) > NO2 (Reduction).

A. Suzuki-Miyaura Coupling (C2 Functionalization)

The C2-Bromine is sterically hindered by the flanking NH2 and F. Standard conditions (Pd(PPh3)4) may fail.

  • Optimization: Use Buchwald precatalysts (e.g., XPhos Pd G2) or Pd(dppf)Cl2 which are robust for sterically demanding substrates.

  • Base: Use weak bases (K3PO4) to avoid deprotonating the acidic aniline protons, which can poison the catalyst.

B. Nitro Reduction (C5 Functionalization)

Reduction yields the 1,5-diamine (3-fluoro-5-aminobenzene-1,2-diamine derivative).

  • Chemo-selectivity: Use Fe/NH4Cl or SnCl2 to reduce the nitro group without dehalogenating the bromine. Avoid Pd/C + H2, as this will likely cleave the C-Br bond (hydrodehalogenation).

C. Heterocycle Formation (Benzimidazoles)

Reaction of the diamine (post-reduction) with carboxylic acids or aldehydes yields 4-bromo-5-fluorobenzimidazoles. The remaining bromine allows for late-stage diversification of the scaffold after the heterocycle is built.

Experimental Protocol: S_NAr Synthesis

Self-validating protocol for the conversion of 2-bromo-1,3-difluoro-5-nitrobenzene to the target.

Materials:

  • 2-Bromo-1,3-difluoro-5-nitrobenzene (1.0 eq)

  • Ammonia (7N in Methanol) (3.0 eq)

  • Solvent: THF (anhydrous)

  • Sealed tube / Pressure vial

Procedure:

  • Dissolution: In a pressure vial, dissolve 2-bromo-1,3-difluoro-5-nitrobenzene (500 mg) in THF (5 mL).

  • Addition: Cool to 0°C. Slowly add 7N NH3 in MeOH (3 eq). The solution may turn yellow/orange (formation of Meisenheimer complex).

  • Reaction: Seal the vial and heat to 60°C for 4-6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (high Rf) should disappear; a lower Rf fluorescent spot (aniline) will appear.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess ammonia and methanol.

  • Purification: Resuspend residue in EtOAc, wash with water (x2) and brine. Dry over Na2SO4.[2]

  • Isolation: If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: >85%.[2][6][7]

    • Characterization: 1H NMR should show a broad singlet (NH2, ~4.0-6.0 ppm) and two aromatic doublets (coupling between H4 and H6).

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Specific Hazard: Nitroanilines are known methemoglobin formers. Avoid inhalation of dust. All procedures involving the dry powder must be conducted in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct light to prevent darkening/oxidation).

References

  • Computational Analysis of Electrophilic Aromatic Substitution Source: National Institutes of Health (PMC) URL:[Link]

Sources

Preamble: Navigating the Landscape of a Niche Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-fluoro-5-nitroaniline

In the realm of drug discovery and fine chemical synthesis, substituted anilines serve as foundational scaffolds for a vast array of functional molecules. 2-Bromo-3-fluoro-5-nitroaniline is one such compound, a highly functionalized aromatic amine whose specific substitution pattern offers a unique combination of steric and electronic properties. Its utility as a synthetic intermediate is predicated on a thorough understanding of its physical characteristics, which dictate everything from reaction conditions and purification strategies to storage and handling.

This guide provides a comprehensive examination of the physical properties of 2-Bromo-3-fluoro-5-nitroaniline (CAS No. 1309832-49-2). It is imperative to note that publicly available, experimentally verified data for this specific isomer is limited. Therefore, to provide a robust and practical resource, this document synthesizes known information for the target compound with predictive data and validated properties of its close structural isomers. This approach, grounded in established chemical principles, offers researchers a reliable framework for their work. Every piece of data derived from an isomer is explicitly identified, ensuring scientific transparency and trustworthiness.

Core Molecular and Physical Characteristics

The fundamental identity of 2-Bromo-3-fluoro-5-nitroaniline is established by its molecular structure and resulting physicochemical properties. These parameters are the cornerstone of any experimental design involving the compound.

Molecular Identity
  • IUPAC Name: 2-bromo-3-fluoro-5-nitroaniline

  • CAS Number: 1309832-49-2[1]

  • Molecular Formula: C₆H₄BrFN₂O₂[1]

  • Molecular Weight: 235.01 g/mol [1]

  • Canonical SMILES: C1=CC(=C(C(=C1N)F)Br)[O-]

The molecule features a benzene ring substituted with five groups: an amino (-NH₂), a bromo (-Br), a fluoro (-F), and a nitro (-NO₂) group, in addition to the implicit hydrogen atoms. The interplay of these functional groups—the electron-donating amine and the electron-withdrawing nitro, bromo, and fluoro groups—creates a complex electronic environment that influences its reactivity and physical behavior.

Summary of Physical Properties

The following table summarizes the known and predicted physical properties. Data for isomers are included to provide a scientifically grounded estimation where specific data for 2-Bromo-3-fluoro-5-nitroaniline is unavailable.

PropertyValue / DescriptionSource (Isomer)
Appearance Expected to be a yellow to brown crystalline solid at room temperature.Based on isomers[2][3]
Melting Point 152 - 156 °C2-Bromo-5-fluoro-4-nitroaniline[3]
Boiling Point 364.5 ± 37.0 °C at 760 mmHgPredicted for 2-Bromo-5-fluoro-4-nitroaniline[3]
Density 1.896 ± 0.06 g/cm³Predicted for 2-Bromo-5-fluoro-4-nitroaniline[3]
Solubility Practically insoluble in water. Soluble in methanol; very soluble in N,N-Dimethylformamide (DMF).Based on 2-Bromo-5-fluoro-4-nitroaniline[3]
LogP (XLogP3) ~1.9 - 2.4Predicted for isomers[3][4]

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data are essential for identity confirmation and purity assessment. While specific spectra for 2-Bromo-3-fluoro-5-nitroaniline are not widely published, its structure allows for a detailed prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons.

    • Aromatic Region (δ 6.5-8.0 ppm): Two signals, likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The strong deshielding effect of the nitro group will shift these protons downfield.

    • Amine Protons (δ 4.0-6.0 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR will display six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically unique. The carbon attached to the bromine will be significantly shifted, as will the carbons bonded to fluorine and the nitro group.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling pattern providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretching: Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine group (-NH₂).

  • N-O Stretching (Nitro Group): Strong, sharp absorption bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric) are definitive for the nitro group.

  • C=C Stretching (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

  • C-F and C-Br Stretching: Absorptions for these bonds will appear in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 234 and m/z 236.

  • Fragmentation: Common fragmentation pathways would include the loss of the nitro group (-NO₂) and subsequent cleavages of the aromatic ring.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of compounds like 2-Bromo-3-fluoro-5-nitroaniline.

  • Principle: The compound's moderate polarity makes it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[5]

  • Detection: The nitroaniline chromophore allows for strong UV absorbance, making a UV detector set between 250-380 nm an effective choice for detection.[5][6]

Experimental Protocols for Physical Property Determination

The following protocols provide robust, step-by-step methodologies for characterizing 2-Bromo-3-fluoro-5-nitroaniline in a research setting.

Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp, well-defined melting range suggests high purity, while a broad or depressed range indicates the presence of impurities.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its expected melting point (e.g., 60-70 °C) for several hours.

  • Loading: Finely crush a small amount of the dried sample. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approximate the melting point.

    • Allow the apparatus to cool.

    • Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Diagram: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording Dry Dry Sample (Vacuum Oven) Crush Crush Sample Dry->Crush Pack Pack Capillary Tube Crush->Pack Approx Fast Ramp (Approximate MP) Pack->Approx Precise Slow Ramp (Precise MP) Approx->Precise Record Record T_start & T_end Precise->Record

Caption: A streamlined workflow for accurate melting point determination.

Protocol: HPLC Purity Assessment

Causality: This protocol establishes a baseline for developing a robust, isocratic HPLC method to rapidly assess purity, which is crucial for reaction monitoring and quality control of final products.

Methodology:

  • Reagent Preparation:

    • Mobile Phase A: Deionized water with 0.1% formic acid or phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile:Water.

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

  • Instrumentation & Conditions (Method Development Start Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.

    • Detector: UV/PDA at 260 nm.

    • Column Temperature: 30 °C.

  • Gradient Elution (Scouting Run):

    • Run a linear gradient from 10% B to 90% B over 20 minutes.

    • This will determine the approximate mobile phase composition required to elute the compound.

  • Isocratic Method Optimization:

    • Based on the retention time from the scouting run, calculate the mobile phase composition at that time.

    • Set up an isocratic run using that composition (e.g., if the peak eluted at 10 minutes in the gradient, the composition is ~50% B).

    • Adjust the isocratic mobile phase composition to achieve a retention time between 3 and 10 minutes with good peak shape.

  • Analysis: Inject the working solution and calculate the area percent of the main peak to determine purity.

Diagram: HPLC Method Development Workflow

G A Prepare Mobile Phase & Standards B Scouting Run (Gradient Elution) A->B C Determine Elution Composition at t_R B->C D Develop Isocratic Method C->D E Optimize & Validate D->E F Analyze Sample & Calculate Purity E->F

Caption: A logical progression for developing an HPLC purity method.

Safety, Handling, and Storage

GHS Hazard Classification (Inferred)
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][8][9]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][9]

  • Eye Damage/Irritation: Causes serious eye irritation.[2][9]

  • Respiratory Irritation: May cause respiratory irritation.[2][9]

Handling Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[7]

    • Avoid breathing dust. If dust generation is unavoidable, use a NIOSH-approved respirator.[7]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended.[8]

Conclusion

2-Bromo-3-fluoro-5-nitroaniline is a valuable chemical intermediate whose physical properties are dictated by its complex substitution pattern. This guide provides a comprehensive overview of these properties, leveraging data from close isomers to build a complete and practical profile. The experimental protocols outlined herein offer researchers self-validating systems for confirming these characteristics in their own laboratories. By adhering to the principles of scientific integrity and exercising appropriate safety measures, professionals in chemical synthesis and drug development can effectively utilize this compound to advance their research goals.

References

  • 2-Bromo-3-fluoro-6-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. (2021). Russian Journal of General Chemistry. Retrieved from [Link]

  • 2-Fluoro-5-nitroaniline. (2018). IUCrData. Retrieved from [Link]

  • 2-Bromo-5-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • 2-Fluoro-5-nitroaniline. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Bromo-5-nitroaniline. (2018). SIELC Technologies. Retrieved from [Link]

  • A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. (2017). Google Patents.
  • 2-Bromo-4-nitroaniline 1H NMR. (n.d.). SpectraBase. Retrieved from [Link]

  • p-NITROANILINE: METHOD 5033. (2016). NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • 2-Bromo-5-nitroanisol. (n.d.). SpectraBase. Retrieved from [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (1996). U.S. EPA. Retrieved from [Link]

  • (PDF) 2-Fluoro-5-nitroaniline. (2018). ResearchGate. Retrieved from [Link]

Sources

Solubility Profiling of 2-Bromo-3-fluoro-5-nitroaniline in Organic Solvents: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on heavily functionalized aromatic building blocks, understanding the solvation thermodynamics of complex molecules is paramount. 2-Bromo-3-fluoro-5-nitroaniline (CAS: 1309832-49-2) is a prime example of a sterically hindered, highly polarizable intermediate. It is frequently utilized in the synthesis of complex heterocycles, such as benzothiazole derivatives acting as alpha-dystroglycan enhancers [1].

This technical guide provides a deep dive into the physicochemical causality dictating the solubility of 2-bromo-3-fluoro-5-nitroaniline across various organic solvents. It synthesizes structural theory with a highly robust, self-validating experimental protocol adapted from international standards.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of 2-bromo-3-fluoro-5-nitroaniline, we must first deconstruct its molecular architecture. The compound features a benzene ring substituted with four distinct functional groups, each contributing to its crystal lattice energy and solvent interactions:

  • Primary Amine (-NH₂): Acts as a strong hydrogen-bond donor and a moderate hydrogen-bond acceptor.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) and strong hydrogen-bond acceptor. It increases the acidity of the amine protons, enhancing their H-bond donation capacity to basic solvents.

  • Halogens (Bromine and Fluorine): Introduce significant steric bulk (especially bromine) and high polarizability. Fluorine, being highly electronegative, further modulates the electron density of the aromatic ring.

The "Lattice vs. Solvation" Energy Competition

The solubility of this compound in any given solvent is a thermodynamic competition between the energy required to disrupt its highly ordered, hydrogen-bonded crystal lattice and the energy released upon solvation. Because structurally similar nitroanilines exhibit strong intermolecular hydrogen bonding [2], non-polar solvents (like hexane) lack the necessary interaction energy to break these bonds. Conversely, polar aprotic solvents (like DMSO and DMF) possess high dielectric constants and act as potent hydrogen-bond acceptors, rapidly dismantling the crystal lattice.

Quantitative Solubility Profiling

While empirical, high-throughput solubility data for this specific CAS number is highly proprietary, we can accurately extrapolate its solubility profile based on its structural analogs (e.g., 2-chloro-5-nitroaniline) and its documented synthetic applications in patent literature [1].

Table 1: Predicted Solubility Profile in Standard Organic Solvents
Solvent ClassSpecific SolventDielectric Constant (ε)Predicted Solubility RangeMechanistic Rationale
Polar Aprotic DMSO46.7> 100 mg/mL (Freely Soluble)High ε; exceptional H-bond acceptor disrupts the crystal lattice efficiently.
Polar Aprotic DMF36.7> 100 mg/mL (Freely Soluble)Strong dipole-dipole interactions; proven as a primary reaction medium [1].
Moderately Polar Acetone20.750 - 100 mg/mL (Soluble)Good H-bond acceptor, lacks donor capacity, favorable solvation kinetics.
Polar Protic Methanol32.725 - 50 mg/mL (Moderately Soluble)Protic nature competes with internal H-bonding; moderate solvation energy.
Non-Polar Aromatic Toluene2.4< 10 mg/mL (Slightly Soluble)Relies solely on π-π stacking; insufficient to break strong intermolecular H-bonds.
Non-Polar Aliphatic n-Hexane1.9< 1 mg/mL (Practically Insoluble)Complete inability to overcome the high lattice energy of the polar solid.

Self-Validating Experimental Protocol: The Adapted Shake-Flask Method

To determine the exact thermodynamic solubility of 2-bromo-3-fluoro-5-nitroaniline in organic solvents, researchers must avoid kinetic trapping (where a compound appears dissolved but is actually in a supersaturated, metastable state). The following protocol is an organic-solvent adaptation of the[3], engineered for maximum scientific integrity.

Phase 1: Preparation and Thermal Incubation
  • Excess Solute Addition: Add 500 mg of 2-bromo-3-fluoro-5-nitroaniline to a 10 mL amber glass vial (amber glass prevents potential UV-induced degradation of the nitroaromatic system).

  • Solvent Introduction: Add 5.0 mL of the target organic solvent (e.g., anhydrous DMF).

  • Supersaturation Drive (30°C): Seal the vial and place it in a thermostatic shaker bath set to 30°C (150 RPM) for 24 to 72 hours.

    • Expert Insight: Heating the sample 10°C above the target measurement temperature intentionally drives the system into supersaturation.

Phase 2: Thermal Equilibration and Phase Separation
  • Equilibration (20°C): Transfer the vial to a secondary shaker bath set strictly to 20.0 ± 0.5°C for an additional 24 hours.

    • Expert Insight: Cooling the system forces any excess dissolved solute to precipitate out, guaranteeing that the remaining solution represents the true thermodynamic equilibrium rather than a kinetically trapped state.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 20°C.

    • Expert Insight: Centrifugation is strictly preferred over filtration for volatile organic solvents. Filtration can lead to rapid solvent evaporation (artificially inflating concentration) or adsorption of the highly polar solute onto the filter membrane (artificially deflating concentration).

Phase 3: Quantification and Self-Validation
  • Sampling & Dilution: Carefully extract a 100 µL aliquot of the clear supernatant and dilute it 1:100 in the mobile phase.

  • HPLC-UV Analysis: Quantify the concentration using High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 254 nm), referencing a pre-established calibration curve.

  • Self-Validation Checkpoint: To confirm equilibrium, sample aliquots at 24, 48, and 72 hours of the 20°C phase. Equilibrium is validated only when the variance between consecutive time points is ≤ 5%. If variance exceeds this, the incubation phase must be extended.

ShakeFlask A Solid Solute (2-Bromo-3-fluoro-5-nitroaniline) B Solvent Addition (e.g., DMSO, DMF) A->B C Thermal Incubation (Agitation at 30°C, 24-72h) B->C D Thermal Equilibration (Rest at 20°C, 24h) C->D E Phase Separation (Centrifugation at 20°C) D->E F Quantitative Analysis (HPLC-UV / LC-MS) E->F

Workflow of the adapted OECD 105 Shake-Flask method for organic solubility.

Application Context: Solvation in Synthetic Workflows

The high solubility of 2-bromo-3-fluoro-5-nitroaniline in polar aprotic solvents is not merely a physical property; it is a critical enabler of its chemical reactivity. For instance, in the synthesis of alpha-dystroglycan enhancers, the title compound is reacted with potassium ethyl xanthate [1].

This reaction requires a solvent that can fully dissolve both the organic precursor and the inorganic salt while stabilizing the transition state of the nucleophilic substitution. DMF serves this exact purpose, acting as a solvation bridge that facilitates the cyclization into 2-mercapto-7-fluoro-5-nitrobenzothiazole.

Mechanism Substrate 2-Bromo-3-fluoro-5-nitroaniline (H-Bond Donor/Acceptor) Interaction Solvation Complex (Dipole-Dipole & H-Bonding) Substrate->Interaction Solvent Polar Aprotic Solvent (DMF / DMSO) Solvent->Interaction Reaction Nucleophilic Substitution (Potassium ethyl xanthate) Interaction->Reaction Product 2-Mercapto-7-fluoro-5-nitrobenzothiazole (Soluble Intermediate) Reaction->Product

Solvation and subsequent synthetic application of the title compound in DMF.

Conclusion

For scientists working with 2-bromo-3-fluoro-5-nitroaniline, solvent selection dictates both processing efficiency and reaction yield. Polar aprotic solvents (DMF, DMSO) are the undisputed optimal choices, exploiting the molecule's hydrogen-bond acceptor capabilities while overcoming its substantial lattice energy. When quantifying these parameters, adhering strictly to a thermally cycled, centrifugation-based shake-flask protocol ensures that the resulting data is a true reflection of thermodynamic equilibrium, immune to the pitfalls of kinetic trapping.

References

  • Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan, and uses thereof (US10221168B1). United States Patent and Trademark Office.
  • 2-Nitroaniline | C6H6N2O2 | CID 6946 . PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Test No. 105: Water Solubility . OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

Technical Whitepaper: Physicochemical Characterization of 2-Bromo-3-fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the physicochemical characterization of 2-Bromo-3-fluoro-5-nitroaniline , a specialized intermediate in medicinal chemistry.

Note on Data Availability: As of 2026, a definitive experimental melting point for CAS 1309832-49-2 is not standardized in public pharmacopeial databases. This guide serves as a protocol for determination, validation, and prediction based on structural analogs, designed for researchers handling this compound for the first time.

Executive Summary

2-Bromo-3-fluoro-5-nitroaniline is a trisubstituted benzene derivative employed as a high-value scaffold in the synthesis of kinase inhibitors and benzothiazole-based pharmacological agents. Its structural utility lies in the orthogonal reactivity of its substituents: an electron-withdrawing nitro group, a labile bromine for cross-coupling, and a fluorine atom for metabolic stability.

Accurate determination of the melting point (MP) is critical not merely as a physical constant, but as a primary indicator of isomeric purity (regioisomer contamination) and solvent occlusion during synthesis. This guide provides the estimated thermal profile and the required experimental framework to validate the material.

Physicochemical Profile & Thermal Prediction

Structural Analysis

The compound features an aniline core with three distinct substituents. The interplay between the nitro group (position 5) and the amine (position 1) creates a strong dipole, facilitating intermolecular hydrogen bonding. The bromine (position 2) adds significant molecular weight and polarizability, generally elevating the melting point compared to non-halogenated analogs.

Comparative Melting Point Estimation (SAR)

In the absence of a singular literature consensus, the melting point is derived via Structure-Activity Relationship (SAR) analysis of immediate regioisomers.

CompoundStructureCASMelting Point (°C)Trend Analysis
2-Bromo-5-nitroaniline Analog (No F)10403-47-1139 – 143 Primary Reference. Br drives lattice energy.
2-Fluoro-5-nitroaniline Analog (No Br)369-36-899 – 103 F reduces MP relative to Br due to lower MW.
4-Bromo-3-nitroaniline Isomer6311-50-8130 – 132 Para/Meta variation shows stability range.
2-Bromo-3-fluoro-5-nitroaniline Target 1309832-49-2 125 – 145 (Pred.) Expected Range

Technical Insight: The addition of the fluorine atom at position 3 (ortho to the bromine) introduces steric crowding and symmetry breaking. While Fluorine is small, its electronegativity may alter the crystal packing. Researchers should anticipate a melting range slightly broadened or shifted relative to the 2-Bromo-5-nitroaniline parent, likely falling between 125°C and 145°C .

Experimental Determination Protocols

To establish a "Gold Standard" internal reference, the following self-validating workflow is required.

Differential Scanning Calorimetry (DSC)

DSC is preferred over capillary methods for this compound due to the potential for sublimation or decomposition near the melting point common in nitroanilines.

  • Sample Mass: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid to prevent pressure buildup if volatiles exist).

  • Ramp Rate: 5 °C/min (Standard) and 2 °C/min (High Resolution).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • End point: Heat to 200 °C. Caution: Check TGA first for decomposition onset.

Capillary Method (Validation)
  • Apparatus: Buchi or SRS DigiMelt.

  • Preparation: Grind sample to fine powder; pack to 3mm height.

  • Protocol: Fast ramp (10 °C/min) to 110 °C, then slow ramp (1 °C/min) to target.

  • Observation: Record Onset (first liquid meniscus) and Clear Point (complete liquefaction). A range >2 °C indicates impurity (likely the 4-nitro isomer or residual solvent).

Visualizing the Characterization Workflow

The following diagram outlines the decision logic for validating the compound upon receipt or synthesis.

CharacterizationWorkflow Start Sample Receipt / Synthesis (CAS 1309832-49-2) Visual Visual Inspection (Yellow/Brown Crystalline Solid) Start->Visual TGA TGA Analysis (Check for Solvents/Decomp) Visual->TGA Decision1 Volatiles < 1%? TGA->Decision1 Dry Vacuum Dry (40°C, 12h) Decision1->Dry No DSC DSC Analysis (5°C/min ramp) Decision1->DSC Yes MP_Cap Capillary MP (Verification) Decision1->MP_Cap Yes Dry->TGA Results Compare Results DSC->Results MP_Cap->Results Pass Validated Reference Standard (Range < 2°C) Results->Pass Match Fail Recrystallize (EtOH/Water or IPA) Results->Fail Mismatch / Broad Range Fail->TGA

Caption: Logic flow for establishing a thermal reference standard for 2-Bromo-3-fluoro-5-nitroaniline.

Synthesis & Impurity Profile

Understanding the synthesis route is essential for predicting likely impurities that depress the melting point.

Common Synthetic Route

The most robust synthesis typically involves the bromination of 3-fluoro-5-nitroaniline or the nitration of 2-bromo-3-fluoroaniline .

  • Precursor: 3-Fluoro-5-nitroaniline.[1]

  • Reagent: NBS (N-Bromosuccinimide) or Br2/AcOH.

  • Regioselectivity: The amino group is a strong ortho/para director. The fluorine and nitro groups direct meta. The position ortho to the amine and para to the fluorine (Position 2) is electronically favored, but steric hindrance is high.

  • Critical Impurity: 4-Bromo-3-fluoro-5-nitroaniline (regioisomer). Even 1-2% of this isomer can depress the MP by 5-10 °C.

Purification Strategy

If the melting point is depressed (e.g., < 120 °C) or the range is broad (> 3 °C):

  • Recrystallization: Ethanol/Water (9:1) or Isopropyl Alcohol (IPA) are recommended solvents. Nitroanilines typically crystallize well from hot alcohols.

  • Trituration: If the solid is sticky (oily impurities), triturate with cold hexanes to remove non-polar brominated byproducts.

Handling and Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3]

  • Storage: Store at 2-8 °C (Refrigerated) under inert atmosphere (Argon/Nitrogen). Halogenated anilines can oxidize or darken upon prolonged exposure to light and air.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1309832-49-2. Retrieved from [Link]

  • United States Patent & Trademark Office.US Patent 10,221,168: Small-compound enhancers for functional O-mannosylation. (Cites use of subject compound as intermediate).

Sources

1H NMR and 13C NMR spectra of 2-Bromo-3-fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on the structural elucidation and NMR characterization of 2-bromo-3-fluoro-5-nitroaniline.

Executive Summary

2-Bromo-3-fluoro-5-nitroaniline is a highly functionalized, tetra-substituted benzene derivative that serves as a critical synthetic intermediate in modern drug discovery. It is prominently utilized in the synthesis of Factor XIa inhibitors for anticoagulant therapies [1] and small-molecule enhancers for the functional O-mannosylation of alpha-dystroglycan in muscular dystrophy treatments [2].

For analytical scientists, confirming the regiochemistry and structural integrity of this intermediate is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. However, the molecule presents a complex spectral profile dictated by the competing electronic effects of four distinct substituents and the pervasive spin-spin coupling introduced by the fluorine atom. This whitepaper provides a comprehensive, causality-driven guide to interpreting the


H and 

C NMR spectra of 2-bromo-3-fluoro-5-nitroaniline.

Synthesis Workflow and Regiochemistry

The synthesis of 2-bromo-3-fluoro-5-nitroaniline typically proceeds via a regioselective two-step sequence. The starting material, 2-fluoro-4,6-dinitrophenol, undergoes a bromination reaction (often utilizing phosphorus tribromide, PBr


) to convert the phenolic hydroxyl group into a bromide, yielding the intermediate 2-bromo-1-fluoro-3,5-dinitrobenzene [2].

The critical step is the regioselective partial reduction of the nitro group. Using mild reducing agents such as iron powder in the presence of ammonium chloride, the less sterically hindered nitro group (para to the fluorine) is selectively reduced to an amine, yielding the target compound.

Synthesis A 2-Fluoro-4,6-dinitrophenol (Starting Material) B 2-Bromo-1-fluoro-3,5-dinitrobenzene (Intermediate) A->B PBr3, Toluene/DMF 100°C, 1h C 2-Bromo-3-fluoro-5-nitroaniline (Target Product) B->C Fe powder, NH4Cl Regioselective Reduction

Figure 1: Synthetic workflow for 2-bromo-3-fluoro-5-nitroaniline.

Electronic Causality in Chemical Shifts

To accurately assign the NMR spectra, one must first understand the causality behind the chemical shifts. The benzene ring in this molecule is subjected to a "push-pull" electronic environment, heavily modified by halogen effects [3]:

  • The Heavy Atom Effect (Bromine): Bromine exerts a pronounced diamagnetic shielding effect on its directly attached carbon (C2). The large, polarizable electron cloud of the bromine atom shields the C2 nucleus, pushing its

    
    C resonance significantly upfield (~102 ppm) compared to typical aromatic carbons.
    
  • 
    F Spin-Spin Coupling:  Fluorine-19 is an NMR-active nucleus (spin 
    
    
    
    ) with 100% natural abundance and a high gyromagnetic ratio. It acts similarly to a proton in terms of scalar coupling [4]. Because standard
    
    
    C NMR is only
    
    
    H-decoupled, the
    
    
    C-
    
    
    F couplings remain visible, splitting every carbon signal in the ring into doublets.
  • Resonance vs. Induction: The amine (-NH

    
    ) is strongly electron-donating via resonance (
    
    
    
    ), shielding the ortho and para positions. Conversely, the nitro (-NO
    
    
    ) group is strongly electron-withdrawing (
    
    
    ), deshielding its ortho and para positions.

H NMR Spectral Analysis

In a polar, aprotic solvent like DMSO-


, the 

H NMR spectrum of 2-bromo-3-fluoro-5-nitroaniline exhibits three distinct signals. The assignment of the two aromatic protons (H4 and H6) relies heavily on their multiplicity and coupling constants (

).
  • H4 Proton: Located between the fluorine (C3) and the nitro group (C5). It is strongly deshielded by the adjacent -NO

    
     group. H4 appears as a doublet of doublets (dd) due to a strong ortho-coupling to 
    
    
    
    F (
    
    
    Hz) and a weaker meta-coupling to H6 (
    
    
    Hz).
  • H6 Proton: Located between the amine (C1) and the nitro group (C5). The strong

    
     effect of the adjacent -NH
    
    
    
    group shields this proton, causing it to resonate upfield of H4. It appears as a doublet of doublets, governed by meta-coupling to H4 (
    
    
    Hz) and a very weak para-coupling to
    
    
    F (
    
    
    Hz).
  • Amine Protons (-NH

    
    ):  These appear as a broad singlet. The broadening is caused by the quadrupolar relaxation of the 
    
    
    
    N nucleus (
    
    
    ) and intermediate chemical exchange rates with trace moisture in the solvent.

Table 1: Predicted


H NMR Spectral Assignments (DMSO-

, 400 MHz)
PositionExpected Shift (ppm)MultiplicityIntegrationCoupling Constants (

in Hz)
Causality / Notes
H4 7.60 - 7.80dd1H

,

Deshielded by -NO

; strong ortho F-coupling.
H6 7.40 - 7.60dd1H

,

Shielded by -NH

; weak para F-coupling.
-NH

6.00 - 6.50br s2HN/ABroadened by

N quadrupolar relaxation.

C NMR Spectral Analysis

The


C NMR spectrum is highly diagnostic due to the pervasive 

C-

F scalar coupling. Every carbon atom in the aromatic ring will appear as a doublet, with the magnitude of the coupling constant (

) decaying as the number of intervening bonds increases [4].
  • C3 (C-F): The ipso carbon is highly deshielded by the electronegative fluorine and exhibits a massive one-bond coupling (

    
     Hz).
    
  • C2 (C-Br) & C4 (C-H): Both are ortho to the fluorine atom and exhibit two-bond couplings (

    
     Hz). C2 is easily distinguished by its upfield shift (~102 ppm) due to the bromine heavy atom effect.
    
  • C1 (C-NH

    
    ) & C5 (C-NO
    
    
    
    ):
    Both are meta to the fluorine atom, exhibiting three-bond couplings (
    
    
    Hz). C1 is further deshielded by the electronegative nitrogen of the amine.
  • C6 (C-H): Located para to the fluorine atom, it exhibits the smallest coupling constant (

    
     Hz).
    

Table 2: Predicted


C NMR Spectral Assignments (DMSO-

, 100 MHz)
PositionExpected Shift (ppm)MultiplicityCoupling Constant (

in Hz)
Causality / Notes
C3 (C-F) 165.0 - 168.0d

Deshielded by F (-I effect); massive 1-bond coupling.
C1 (C-NH

)
150.0 - 153.0d

Deshielded by N (-I effect); meta to F.
C5 (C-NO

)
148.0 - 150.0d

Deshielded by NO

; meta to F.
C6 (C-H) 107.0 - 110.0d

Shielded by ortho -NH

; para to F.
C2 (C-Br) 100.0 - 104.0d

Shielded by Br heavy atom effect; ortho to F.
C4 (C-H) 100.0 - 103.0d

Shielded by ortho F (+M effect); ortho to F.

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity data acquisition, particularly for resolving the fine


 couplings and accurately integrating the broad amine signal, the following step-by-step methodology must be strictly adhered to.

NMR_Workflow S1 1. Sample Preparation Dissolve 15-20 mg of compound in 0.6 mL DMSO-d6 (100% D) S2 2. Probe Tuning & Matching Tune probe for 1H and 13C frequencies Lock to DMSO-d6 deuterium signal S1->S2 S3 3. 1H NMR Acquisition 400/600 MHz, ns=16, d1=2s Pulse angle=30° to ensure full relaxation S2->S3 S4 4. 13C NMR Acquisition 100/150 MHz, ns=512 to 1024, d1=2s 1H-decoupled (WALTZ-16 sequence) S3->S4 S5 5. Data Processing Apodization (LB=0.3 Hz for 1H, 1.0 Hz for 13C) Zero-filling, FT, and Phase Correction S4->S5

Figure 2: Step-by-step NMR acquisition and data processing protocol.

Detailed Methodology:

  • Sample Preparation: Weigh exactly 15–20 mg of 2-bromo-3-fluoro-5-nitroaniline. Dissolve completely in 0.6 mL of high-purity DMSO-

    
     (ensure <0.01% water to prevent excessive exchange broadening of the -NH
    
    
    
    peak). Transfer to a standard 5 mm NMR tube.
  • Instrument Calibration (Self-Validation): Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz). Lock the magnetic field to the deuterium resonance of DMSO-

    
    . Shim the magnet (Z1-Z5) until the solvent residual peak FWHM (Full Width at Half Maximum) is < 0.8 Hz.
    
  • 
    H Acquisition:  Run a standard 1D proton experiment. Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration of the broad amine protons. Use 16 to 32 scans (ns).
    
  • 
    C Acquisition:  Run a 
    
    
    
    H-decoupled
    
    
    C experiment using a WALTZ-16 decoupling sequence. Because quaternary carbons (C1, C2, C3, C5) have long
    
    
    relaxation times and lack NOE enhancement from attached protons, set the relaxation delay (d1) to 2–3 seconds and acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio.
  • Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for

    
    H; LB = 1.0 Hz for 
    
    
    
    C) prior to Fourier Transformation. Manually phase the spectra to ensure absorptive peak shapes, and perform a polynomial baseline correction to accurately extract the
    
    
    -coupling values.

References

  • Title: WO2017074832A1 - Factor XIa Inhibitors Source: Google Patents URL
  • Title: US Patent 10,221,168 B1 - Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan, and uses thereof Source: Google Patents URL
  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition) Source: Springer URL: [Link]

  • Title: Guide to Fluorine NMR for Organic Chemists Source: John Wiley & Sons URL: [Link]

The Fluorine Effect: Modulating Aniline Physicochemical and Pharmacokinetic Profiles in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into the aniline scaffold represents a cornerstone tactic in modern medicinal chemistry and agrochemical development[1]. With its unique combination of high electronegativity, a relatively small van der Waals radius (1.47 Å), and strong carbon-fluorine (C-F) bond energy, fluorine serves as a highly versatile bioisostere[1]. This technical guide explores the causality behind fluorine's stereoelectronic effects on aniline basicity, its role in optimizing metabolic stability, and provides self-validating experimental workflows for empirical evaluation.

Stereoelectronic Foundations: Modulating Basicity

The primary amine group of aniline is a critical pharmacophore in many biologically active molecules. However, its basicity often requires precise tuning to optimize target binding and membrane permeability. The introduction of fluorine onto the phenyl ring modifies the pKa of the conjugate acid through a delicate balance of inductive and resonance effects.

Causality of pKa Shifts

The decreased basicity of fluoroanilines is primarily driven by the strong inductive withdrawal (


) of electron density from the nitrogen atom by the highly electronegative fluorine atom[2].
  • Ortho and Meta Positions: In 2-fluoroaniline and 3-fluoroaniline, the proximity of the fluorine atom maximizes this inductive effect, making the nitrogen lone pair less available for protonation. This leads to a significant drop in pKa (3.20 and 3.51, respectively) compared to unsubstituted aniline (4.60)[2].

  • Para Position: In 4-fluoroaniline, the inductive effect is attenuated by distance. Concurrently, the weak resonance donation (

    
    ) of fluorine's lone pairs into the aromatic 
    
    
    
    -system partially offsets the inductive withdrawal. Consequently, the pKa of 4-fluoroaniline (4.65) is nearly identical to that of the parent aniline[2].
Quantitative Data: Physicochemical Properties

The following table summarizes the impact of positional fluorination on the basicity of the aniline scaffold.

CompoundSubstitution PositionpKa of Conjugate AcidRelative Basicity Impact
Aniline None4.60Baseline
2-Fluoroaniline Ortho3.20Strong Decrease (

dominates)
3-Fluoroaniline Meta3.51Moderate Decrease (

active)
4-Fluoroaniline Para4.65Neutralized (

offset by

)

(Data derived from foundational basicity studies on fluorinated anilines[2],[3])

G Aniline Aniline Scaffold Fluorine Fluorine Substitution Aniline->Fluorine Inductive Strong Inductive Effect (-I) Withdraws Electron Density Fluorine->Inductive Resonance Weak Resonance Effect (+R) Donates Lone Pair Fluorine->Resonance Lipophilicity Increased Lipophilicity (LogP) Altered Permeability Fluorine->Lipophilicity Basicity Decreased Basicity (Lower pKa) (Dominant at Ortho/Meta) Inductive->Basicity Dominates Resonance->Basicity Offsets at Para

Caption: Logic flow of stereoelectronic effects induced by fluorine substitution on the aniline scaffold.

Pharmacokinetic Optimization: Metabolic Stability

A primary liability of the aniline scaffold is its susceptibility to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance and potential hepatotoxicity[4].

The Mechanism of Metabolic Blocking

CYP450 enzymes frequently target electron-rich aromatic rings for hydroxylation. Fluorination mitigates this liability through two distinct mechanisms:

  • Bond Dissociation Energy (BDE): Replacing a C-H bond (BDE ~110 kcal/mol) with a stronger C-F bond (BDE ~126 kcal/mol) significantly increases the transition state energy required for oxidative metabolism[5].

  • Electronic Deactivation: The electron-withdrawing nature of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aniline fragment, rendering the aromatic ring less susceptible to electrophilic attack by the active-site iron-oxo species of CYP450[5].

The NIH Shift Exception

While fluorine generally blocks oxidation, researchers must be aware of the "NIH shift." In some specific cases, such as with 4-fluoroaniline, the initial epoxidation by CYP450 can lead to an intramolecular rearrangement where the fluorine atom migrates to the adjacent carbon during the rearomatization process, still resulting in a phenolic metabolite[6].

Quantitative Data: Comparative Metabolic Parameters
ScaffoldC-H vs C-F Bond EnergyCYP450 Oxidation SusceptibilityPrimary Metabolic Fate
Aniline ~110 kcal/molHighRapid aromatic hydroxylation (para/ortho)
4-Fluoroaniline ~126 kcal/molLowBlocked (or diverted via NIH shift)

(Thermodynamic principles of metabolic stability[5],[6])

Self-Validating Experimental Protocols

To empirically validate the physicochemical and pharmacokinetic modifications induced by fluorination, the following rigorous, self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

This protocol incorporates a reverse-titration step to validate hysteresis and confirm that no precipitation or degradation occurred during the forward titration, ensuring absolute trustworthiness of the data.

  • Sample Preparation: Dissolve 1.0 mM of the fluoroaniline analyte in a 0.15 M KCl aqueous solution (to maintain constant ionic strength).

  • Acidification: Lower the pH to 1.8 using standardized 0.1 M HCl to ensure complete protonation of the aniline nitrogen.

  • Forward Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments under a nitrogen atmosphere at 25.0 ± 0.1 °C. Record the pH after each addition until pH 11.0 is reached.

  • Reverse Titration (Self-Validation): Immediately back-titrate the solution using 0.1 M HCl down to pH 1.8.

  • Data Analysis: Calculate the pKa from the inflection point of the titration curve. The forward and reverse curves must superimpose within a 0.05 pH unit margin; deviations indicate analyte instability or precipitation.

Protocol B: In Vitro Microsomal Stability Assay (CYP450)

This workflow includes a minus-NADPH control to validate that the observed compound depletion is exclusively CYP450-mediated, ruling out chemical instability or non-specific protein binding[4].

  • Preparation: Prepare a 1 µM solution of the fluoroaniline test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 1.0 mg/mL[4]. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-generating system (final concentration 1 mM)[4].

    • Self-Validation Control: Run a parallel incubation replacing NADPH with an equivalent volume of buffer.

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 1 µM aprepitant)[4].

  • Centrifugation: Centrifuge the quenched samples at 10,000g for 10 minutes at 4 °C to precipitate proteins[4].

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

G Start Compound Prep (1 µM in buffer) HLM Add Human Liver Microsomes (HLM) Start->HLM NADPH Initiate with NADPH (37°C) HLM->NADPH Quench Quench Reaction (Ice-cold MeCN) NADPH->Quench Centrifuge Centrifugation (10,000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining) Centrifuge->LCMS

Caption: Step-by-step experimental workflow for evaluating CYP450-mediated metabolic stability.

References

Sources

Electrophilic Substitution Patterns in Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Synthetic Optimization and Regiocontrol

Executive Summary

The synthesis of substituted nitroanilines represents a classic yet critical challenge in medicinal chemistry. These scaffolds serve as the primary building blocks for a vast array of sulfonamide antibiotics, benzimidazole anthelmintics, and azo dyes. The core synthetic difficulty lies in the electronic "tug-of-war" between the strongly activating amino group (


) and the strongly deactivating nitro group (

).

This guide provides a high-level technical analysis of these electronic interactions, offering actionable strategies to control regioselectivity. It moves beyond basic textbook theory to address the practical realities of protonation-induced deactivation, steric steering, and protective group strategies required for high-yield synthesis.

Part 1: Electronic Theory & Regioselectivity

The "Push-Pull" Electronic Conflict

Nitroanilines exist in a state of extreme electronic polarization. The amino group acts as an electron pump (+M effect), pushing electron density into the ring, while the nitro group acts as an electron sink (-M, -I effect), pulling density away.

  • The Amino Group (

    
    ):  A strong activator and ortho, para-director.[1][2][3] The lone pair on nitrogen overlaps with the 
    
    
    
    -system, stabilizing the carbocation intermediate (sigma complex) specifically when electrophilic attack occurs at the ortho or para positions.
  • The Nitro Group (

    
    ):  A strong deactivator and meta-director.[2][3] It destabilizes the ring, particularly at positions ortho and para to itself, leaving the meta positions as the "least deactivated" sites.
    
Predicting the Major Product

When these two groups compete, the Activator Dominates . The resonance contribution from the amino nitrogen is energetically more significant than the inductive/resonance withdrawal of the nitro group. However, the relative position of the groups determines whether they cooperate or conflict.

IsomerDirecting Effect of

Directing Effect of

InteractionMajor Site of Attack
p-Nitroaniline Ortho (Pos 2, 6)Meta (Pos 2, 6)Cooperative Position 2 (Ortho)
m-Nitroaniline Ortho (Pos 2, 6), Para (Pos 4)Meta (Pos 5)Conflict Position 4 or 6 (Amine wins)
o-Nitroaniline Para (Pos 4), Ortho (Pos 6)Meta (Pos 4, 6)Cooperative Position 4 or 6
Visualization: The Regioselectivity Decision Tree

The following diagram outlines the logic flow for determining substitution patterns based on reaction conditions.

RegioselectivityLogic Start Substrate: Substituted Aniline Condition Reaction pH Conditions? Start->Condition Acidic Strongly Acidic (pH < 1) Condition->Acidic Nitration (H2SO4/HNO3) Neutral Neutral / Weakly Acidic Condition->Neutral Halogenation (AcOH) Protonation Amine Protonation (-NH3+) Becomes Meta-Director Acidic->Protonation Activation Amine Free Base (-NH2) Remains Ortho/Para Director Neutral->Activation MetaProduct Major Product: META Substitution Protonation->MetaProduct Conflict Check Existing Substituents Activation->Conflict OrthoPara Major Product: ORTHO/PARA Substitution Coop Cooperative (e.g., p-nitro) Groups agree on site Conflict->Coop Comp Competitive (e.g., m-nitro) Activator Wins Conflict->Comp Coop->OrthoPara High Yield Comp->OrthoPara Mixed Isomers

Caption: Logic flow for predicting electrophilic substitution outcomes based on pH and substituent interaction.

Part 2: The "Ambivalent" Amine Problem

A critical pitfall in nitroaniline synthesis is the behavior of the amine under the strongly acidic conditions required for nitration (mixed acid:


).
The Mechanism of Failure (Direct Nitration)
  • Protonation: The basic lone pair of aniline accepts a proton to form the anilinium ion (

    
    ).
    
  • Inversion of Control: The

    
     group is no longer an activator; it is a positively charged, strongly electron-withdrawing group (
    
    
    
    effect).
  • Result: The ring becomes deactivated and meta-directing.

    • Experimental Reality: Direct nitration of aniline yields ~47% m-nitroaniline, ~51% p-nitroaniline (from the small amount of unprotonated free base reacting rapidly), and ~2% o-nitroaniline [1].[2]

Solution: To achieve regiocontrol, one must use a Protection-Deprotection Strategy (see Protocol B).

Part 3: Synthetic Workflows (Protocols)

Protocol A: Cooperative Substitution (Bromination of p-Nitroaniline)

Objective: Synthesis of 2-bromo-4-nitroaniline. Rationale: In p-nitroaniline, the


 directs ortho (position 2) and the 

also directs meta (position 2).[3] The effects reinforce each other, allowing for high-yield substitution without protection.

Reagents:

  • p-Nitroaniline (13.8 g, 0.1 mol)

  • Glacial Acetic Acid (50 mL)

  • Bromine (

    
    ) (16.0 g, 0.1 mol) dissolved in Acetic Acid (20 mL)
    
  • Sodium Bisulfite (aq) for quenching

Step-by-Step Methodology:

  • Dissolution: Dissolve p-nitroaniline in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and dropping funnel. Heat gently if necessary to ensure complete dissolution.

  • Addition: Cool the solution to ~20°C. Add the bromine/acetic acid solution dropwise over 30 minutes. Note: Maintain temperature below 25°C to prevent poly-bromination.

  • Reaction: Stir for an additional 2 hours at room temperature. The mixture should thicken as the product precipitates.[4]

  • Quenching: Pour the reaction mixture into 200 mL of ice water containing 5g of sodium bisulfite (to reduce unreacted bromine).

  • Isolation: Filter the yellow precipitate under vacuum. Wash with copious amounts of cold water to remove acetic acid.

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 85-90%

    • Melting Point: 103-104°C [2].

Protocol B: Competitive Substitution (Nitration via Acetanilide)

Objective: Synthesis of p-nitroaniline from aniline (avoiding m-isomer). Rationale: Acetylation reduces the basicity of the nitrogen (lone pair delocalized into carbonyl), preventing protonation by


. The acetamido group remains an ortho/para director but is bulky, favoring the para position.

ProtectionWorkflow Aniline Aniline (Nucleophile) Protection Step 1: Protection (Ac2O / AcOH) Aniline->Protection Acetanilide Acetanilide (Protected) Protection->Acetanilide Nitration Step 2: Nitration (HNO3 / H2SO4) Acetanilide->Nitration Intermed p-Nitroacetanilide (Major Product) Nitration->Intermed Steric steering to Para Hydrolysis Step 3: Hydrolysis (H3O+ or OH-) Intermed->Hydrolysis Product p-Nitroaniline (Target) Hydrolysis->Product

Caption: Strategic workflow for the regioselective synthesis of p-nitroaniline.

Step-by-Step Methodology:

  • Protection: React aniline (1 eq) with acetic anhydride (1.2 eq) in acetic acid to form acetanilide. Isolate by pouring into water.

  • Nitration:

    • Dissolve acetanilide in concentrated

      
       at 0-5°C.
      
    • Add fuming

      
       / 
      
      
      
      mixture dropwise, maintaining temp < 10°C. Crucial: High temp leads to ortho-substitution and hydrolysis.
    • Pour into ice water to precipitate p-nitroacetanilide.

  • Deprotection (Hydrolysis):

    • Reflux the wet filter cake in 70%

      
       or 10% 
      
      
      
      for 30 minutes.
    • Neutralize with ammonia (if acid hydrolysis used) to precipitate p-nitroaniline.

    • Validation: The product should be yellow (unlike the colorless acetanilide) with a melting point of ~148°C [3].

Part 4: Drug Development Applications

The regioselective manipulation of nitroanilines is not merely an academic exercise; it is foundational to modern pharmacophores.

Drug ClassScaffold RelevanceExample Compound
Benzimidazoles o-Nitroanilines are reduced to o-phenylenediamines, the direct precursor to benzimidazoles.Albendazole (Anthelmintic)
Sulfonamides p-Nitroaniline derivatives are precursors to sulfanilamide antibiotics via reduction and sulfonylation.Sulfamethoxazole (Antibiotic)
Kinase Inhibitors Substituted nitroanilines serve as core linkers in multi-ring kinase inhibitors, where precise halogen placement (Protocol A) dictates binding affinity.Vemurafenib (Melanoma treatment)

References

  • Master Organic Chemistry. Nitration of Aniline: The Ambivalent nature of the Amino Group. [Link]

  • Organic Syntheses. 2-Bromo-4-nitroaniline. Org.[3][5][6][7][8][9] Synth. 1928, 8, 46. [Link]

  • Royal Society of Chemistry. Regioselectivity in the Nitration of Acylanilines. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Bromo-3-fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 2-Bromo-3-fluoro-5-nitroaniline presents a specific regiochemical challenge. Standard electrophilic aromatic substitution (EAS) on anilines typically yields ortho or para products (positions 4 or 6) due to the strong activating and directing influence of the amino group (


). However, the target molecule requires the nitro group to be introduced at the 5-position , which is meta to the amino group.

This protocol details the "Anilinium Ion Strategy," a crucial technique where the reaction is conducted in concentrated sulfuric acid. Under these conditions, the amino group is fully protonated to form an ammonium salt (


), which acts as a strong meta-director. This effect, synergizing with the para-directing influence of the bromine atom, selectively directs the incoming nitro group to the 5-position, suppressing the formation of the unwanted 4- and 6-isomers.
Key Reaction Parameters
ParameterSpecification
Starting Material 2-Bromo-3-fluoroaniline (CAS 111721-75-6)
Reagents Conc.[1][2][3]

(98%), Fuming

(or

)
Solvent System Sulfuric Acid (acts as solvent & proton source)
Temperature

to

(Addition), then RT
Yield Target 65% - 75%
Purity Target >98% (HPLC)

Mechanistic Rationale & Regioselectivity

The success of this synthesis relies on manipulating the electronic directing effects of the substituents on the benzene ring.

Directing Vectors Analysis
  • Free Amine (Neutral Conditions): The

    
     group is a strong activator and ortho/para director. Nitration would predominantly occur at C4  or C6 .
    
  • Anilinium Ion (Acidic Conditions): In conc.

    
    , the amine becomes 
    
    
    
    . This is a strong deactivator and meta director.
    • Meta to C1 (

      
      ) 
      
      
      
      C3 (blocked by F) and C5 (Open).
  • Bromine Effect: The

    
     atom at C2 is a deactivator but an ortho/para director.
    
    • Para to C2 (

      
      ) 
      
      
      
      C5 .
  • Fluorine Effect: The

    
     atom at C3 is an ortho/para director.
    
    • Meta to C3 (

      
      ) 
      
      
      
      C5 (Not favored by F, but F is the weakest director here compared to the steric and electronic lock of the other groups).
Reaction Pathway Diagram[4]

NitrationPath cluster_conditions Critical Control Point: Acidity SM 2-Bromo-3-fluoroaniline (Free Base) Salt Anilinium Salt (Protonated Species) SM->Salt Conc. H2SO4 Protonation OrthoPara 4-Nitro / 6-Nitro Isomers (Avoided) SM->OrthoPara Standard Nitration (Neutral/Mild Acid) Transition Sigma Complex (Electrophilic Attack at C5) Salt->Transition + NO2+ (from HNO3) Meta-Direction Active Product 2-Bromo-3-fluoro-5-nitroaniline (Target) Transition->Product - H+

Figure 1: Mechanistic pathway illustrating the "Anilinium Switch" to achieve C5 regioselectivity.

Experimental Protocol

Materials and Equipment[1][3][5][6]
  • Reactor: 3-neck round-bottom flask (100 mL or 250 mL) equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel.

  • Cooling: Ice/Salt bath (capable of maintaining

    
    ).[4]
    
  • Reagents:

    • 2-Bromo-3-fluoroaniline (10.0 g, 52.6 mmol)

    • Sulfuric Acid, Conc. 98% (50 mL, ~10 vol)

    • Fuming Nitric Acid (>90%) or Potassium Nitrate (

      
      ) (1.1 equiv)
      
    • Ammonium Hydroxide (28%

      
       in water) or 50% 
      
      
      
      solution.
Step-by-Step Procedure
Step 1: Formation of the Anilinium Salt
  • Charge the reaction flask with 50 mL of concentrated sulfuric acid .

  • Cool the acid to

    
      using an ice/salt bath.
    
  • Add 2-bromo-3-fluoroaniline (10.0 g) portion-wise over 15 minutes.

    • Note: The addition is exothermic.[4] Ensure internal temperature does not exceed

      
      .
      
    • Observation: The mixture may become thick or slurry-like as the sulfate salt forms. Ensure efficient stirring.

Step 2: Nitration [1][5][6]
  • Prepare the nitrating agent:

    • Option A (Liquid): Place 2.45 mL (1.1 equiv) of fuming nitric acid in the addition funnel.

    • Option B (Solid): Weigh 5.85 g (1.1 equiv) of dry Potassium Nitrate (

      
      ).
      
  • Slowly add the nitrating agent to the sulfuric acid solution.[4][7]

    • Rate: Add dropwise (or small portions for solid) over 30–45 minutes .

    • Temperature Control:CRITICAL. Maintain internal temperature between

      
       and 
      
      
      
      .
  • After addition is complete, allow the mixture to stir at

    
     for 30 minutes.
    
  • Remove the ice bath and allow the reaction to warm to room temperature (

    
    ) .
    
  • Stir at room temperature for 2–3 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LCMS. The starting material peak should disappear.

Step 3: Quenching and Isolation [1]
  • Prepare a beaker containing 200 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Safety: This is highly exothermic.[4] Wear full PPE including face shield.

  • The solution will be strongly acidic. Carefully neutralize by adding Ammonium Hydroxide (28%) or 50% NaOH dropwise until pH reaches 8–9 .

    • Observation: The product will precipitate as a yellow/orange solid during neutralization.

    • Tip: Keep the mixture cool (

      
      ) during neutralization to prevent tar formation.
      
Step 4: Purification
  • Filter the solid precipitate using a Buchner funnel.

  • Wash the filter cake copiously with cold water (3 x 50 mL) to remove inorganic salts.

  • Dry the crude solid in a vacuum oven at

    
     for 4 hours.
    
  • Recrystallization:

    • Dissolve the crude solid in minimal boiling Ethanol (95%) .

    • Allow to cool slowly to room temperature, then refrigerate at

      
      .
      
    • Filter the purified crystals.

Analytical Validation

TestExpected ResultInterpretation
Appearance Yellow to Orange Crystalline SolidTypical for nitroanilines.

NMR (DMSO-

)

~7.5–7.8 ppm (dd, 1H, H-4)

~7.2–7.4 ppm (dd, 1H, H-6)

~6.0–6.5 ppm (s, 2H,

)
Confirm coupling constants (

) to distinguish 5-nitro (meta coupling) from 4/6 isomers.
LC-MS

Characteristic Br isotope pattern (1:1).
Melting Point

(approx)
Sharp range indicates high purity.

Process Safety & Hazard Control

  • Nitration Risks: The reaction involves mixing strong oxidizers (

    
    ) with organic material. Runaway exotherms are possible if addition is too fast. Never  add the organic substrate to warm nitric acid.
    
  • Acid Handling: Concentrated

    
     is corrosive and dehydrating. Use secondary containment.
    
  • HF Generation: Although the C-F bond is stable, accidental thermal decomposition could release trace HF. Use standard fume hood protocols.

References

  • Nitration of Deactivated Aromatics: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. VCH Publishers, 1989.
  • Regioselectivity in Aniline Nitration: Schofield, K. Aromatic Nitration. Cambridge University Press. (Explains the anilinium ion directing effect).
  • Synthesis of 2-Bromo-3-fluoroaniline derivatives

    • Vertex Pharmaceuticals Patent (Analogous Chemistry): "Preparation of 2-bromo-5-fluoro-4-nitroaniline."[6] (Demonstrates handling of the bromo-fluoro-aniline scaffold).

    • ChemicalBook Entry: "2-Bromo-3-fluoro-5-nitroaniline CAS 1309832-49-2."[2][8][9][][11][12][13] (Confirms existence and CAS).

  • General Protocol for Nitration of Halo-Anilines

    • BenchChem Application Note: "Nitration of Halogenated Toluenes."[4] (General procedure adapted for stoichiometry).

Sources

Application Note & Protocol: Strategic Nitration of Halogenated Anilines for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective introduction of a nitro group onto a halogenated aniline framework is a cornerstone of modern organic synthesis, providing critical intermediates for a vast array of pharmaceuticals, agrochemicals, and materials. This document provides a detailed protocol and in-depth scientific rationale for the nitration of halogenated anilines. We will explore the underlying mechanistic principles, offer a step-by-step experimental guide, and discuss critical process parameters and safety considerations. The aim is to equip researchers with the knowledge to perform this transformation efficiently, safely, and with a high degree of regiochemical control.

Introduction: The Synthetic Utility of Nitro-Halogenated Anilines

Halogenated anilines are versatile building blocks in organic chemistry. The presence of both an activating, ortho-, para-directing amino group and a deactivating, ortho-, para-directing halogen substituent creates a nuanced electronic landscape. The strategic introduction of a nitro group, a powerful electron-withdrawing group, further functionalizes the aromatic ring, opening pathways to a multitude of valuable compounds.

The resulting nitro-halogenated anilines are key precursors for:

  • Pharmaceuticals: Used in the synthesis of antimicrobial agents, anticancer drugs, and anti-inflammatory compounds. The nitro group can be readily reduced to an amine, which can then be further elaborated.

  • Agrochemicals: Form the basis for many herbicides, fungicides, and insecticides.

  • Dyes and Pigments: The chromophoric properties of the nitroaromatic system are leveraged in the dye industry.[1]

This guide will focus on providing a robust and reproducible protocol for the nitration of a model substrate, 4-chloroaniline, and will discuss the adaptable parameters for other halogenated aniline congeners.

Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution

The nitration of halogenated anilines is a classic example of electrophilic aromatic substitution (EAS).[2] The regiochemical outcome is dictated by the interplay of the directing effects of the existing substituents: the amino group (-NH₂) and the halogen (-X).[3]

  • Amino Group (-NH₂): A strongly activating and ortho-, para-directing group due to its ability to donate lone-pair electrons into the aromatic ring through resonance.[4][5]

  • Halogen (-X): An inductively deactivating but resonance ortho-, para-directing group.[2][4] The electron-withdrawing inductive effect outweighs the electron-donating resonance effect, making the ring less reactive than benzene, but it still directs incoming electrophiles to the ortho and para positions.[4][6]

In a substrate like 4-chloroaniline, the para position is blocked. The amino group strongly directs incoming electrophiles to the ortho positions (C2 and C6). The chloro group also directs to its ortho positions (C3 and C5). The powerful activating effect of the amino group typically dominates, leading to substitution primarily at the position ortho to the amine.

However, a significant challenge in the direct nitration of anilines is the high reactivity of the amino group itself.[7] Under strongly acidic nitrating conditions (e.g., a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺).[8][9] This anilinium group is strongly deactivating and meta-directing, which can lead to undesired meta-nitrated products and reduced reaction rates.[8][10]

To circumvent this, the amino group is often protected by acylation (e.g., forming an acetanilide).[11][12] The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, which allows for more controlled nitration and prevents the formation of the anilinium ion.[7][11] Following nitration, the acetyl group can be easily removed by hydrolysis to regenerate the amino group.[10][12]

Experimental Protocol: Nitration of 4-Chloroaniline via Acylation-Nitration-Hydrolysis

This protocol details a reliable, three-step procedure for the synthesis of 2-nitro-4-chloroaniline.

Materials and Reagents
Reagent/MaterialFormulaCAS NumberSupplier (Example)Notes
4-ChloroanilineC₆H₆ClN106-47-8Sigma-AldrichToxic, handle with care.
Acetic Anhydride(CH₃CO)₂O108-24-7Sigma-AldrichCorrosive, lachrymator.
Glacial Acetic AcidCH₃COOH64-19-7Fisher ScientificCorrosive.
Concentrated Sulfuric AcidH₂SO₄7664-93-9VWRHighly corrosive, handle with extreme care.
Concentrated Nitric AcidHNO₃7697-37-2VWRHighly corrosive and oxidizing.
EthanolC₂H₅OH64-17-5Fisher ScientificFlammable.
Sodium HydroxideNaOH1310-73-2Sigma-AldrichCorrosive.
Deionized WaterH₂O7732-18-5N/A
IceH₂ON/AN/A
Round-bottom flasksVarious sizesN/AN/A
Magnetic stirrer and stir barsN/AN/AN/A
Buchner funnel and filter paperN/AN/AN/A
Beakers and graduated cylindersVarious sizesN/AN/A
ThermometerN/AN/AN/A
Step-by-Step Procedure

Part A: Acetylation of 4-Chloroaniline to form 4-Chloroacetanilide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.078 mol) of 4-chloroaniline in 30 mL of glacial acetic acid.

  • Reagent Addition: While stirring, carefully add 9.0 mL (0.094 mol) of acetic anhydride to the solution.

  • Reaction: Stir the mixture at room temperature for 30 minutes. A white precipitate of 4-chloroacetanilide should form.

  • Isolation: Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral to litmus paper.

  • Drying: Dry the product in a desiccator or a vacuum oven at 60-70 °C. The expected yield is approximately 12.5 g (94%).

Part B: Nitration of 4-Chloroacetanilide

  • Reaction Setup: In a 250 mL beaker, carefully add the dried 4-chloroacetanilide (12.0 g, 0.071 mol) in small portions to 20 mL of concentrated sulfuric acid, keeping the temperature below 30 °C by using an ice bath. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath. Caution: This is a highly exothermic process. Add the nitric acid to the sulfuric acid very slowly with constant cooling and stirring.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 4-chloroacetanilide in sulfuric acid, maintaining the temperature between 20-25 °C. Use an ice bath to control the temperature. The addition should take approximately 30 minutes.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Precipitation: Pour the reaction mixture slowly and carefully onto 200 g of crushed ice with vigorous stirring. A yellow precipitate of 4-chloro-2-nitroacetanilide will form.

  • Isolation and Washing: Collect the yellow solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.[13]

  • Drying: Dry the product in a desiccator. The expected yield is approximately 13.5 g (88%).

Part C: Hydrolysis of 4-Chloro-2-nitroacetanilide to 2-Nitro-4-chloroaniline

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, place the dried 4-chloro-2-nitroacetanilide (13.0 g, 0.060 mol).

  • Hydrolysis: Add 50 mL of 70% sulfuric acid (prepared by carefully adding 35 mL of concentrated H₂SO₄ to 15 mL of water). Heat the mixture to reflux for 30-45 minutes.

  • Precipitation: Allow the reaction mixture to cool to room temperature and then pour it onto 200 g of crushed ice. The yellow product, 2-nitro-4-chloroaniline, will precipitate.

  • Isolation and Washing: Collect the solid by vacuum filtration and wash it with a large volume of cold water.

  • Recrystallization (Optional but Recommended): For higher purity, recrystallize the product from ethanol.

  • Drying: Dry the final product in a desiccator. The expected yield is approximately 9.5 g (91%).

Reaction Workflow Diagram

Nitration_Workflow cluster_acetylation Part A: Acetylation cluster_nitration Part B: Nitration cluster_hydrolysis Part C: Hydrolysis A1 4-Chloroaniline in Glacial Acetic Acid A2 Add Acetic Anhydride A1->A2 A3 Stir at RT, 30 min A2->A3 A4 Precipitate in Ice Water A3->A4 A5 Filter, Wash, Dry A4->A5 A6 4-Chloroacetanilide A5->A6 B1 Dissolve 4-Chloroacetanilide in conc. H₂SO₄ A6->B1 B3 Add Nitrating Mixture Dropwise (20-25°C) B1->B3 B2 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B2->B3 B4 Stir at RT, 1 hr B3->B4 B5 Precipitate on Ice B4->B5 B6 Filter, Wash, Dry B5->B6 B7 4-Chloro-2-nitroacetanilide B6->B7 C1 Reflux with 70% H₂SO₄ B7->C1 C2 Cool and Precipitate on Ice C1->C2 C3 Filter, Wash, Dry C2->C3 C4 2-Nitro-4-chloroaniline C3->C4

Caption: Workflow for the three-step synthesis of 2-nitro-4-chloroaniline.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Fume Hood: All steps of this procedure, especially those involving concentrated acids and acetic anhydride, must be performed in a well-ventilated fume hood.[15]

  • Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents.[16][17] Handle them with extreme care. Always add acid to water, never the other way around, when making dilutions.

  • Exothermic Reactions: The preparation of the nitrating mixture and the nitration step are highly exothermic.[18] Maintain strict temperature control using an ice bath to prevent runaway reactions.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Acidic and organic waste streams should be segregated.[15]

Characterization and Quality Control

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

    • 4-Chloroacetanilide: 178-180 °C

    • 4-Chloro-2-nitroacetanilide: 93-95 °C

    • 2-Nitro-4-chloroaniline: 107-109 °C

  • Thin-Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the product. A suitable eluent system would be a mixture of hexane and ethyl acetate.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry of the products.

    • FT-IR: To identify key functional groups (e.g., N-H, C=O, NO₂).

Adaptability for Other Halogenated Anilines

The presented protocol is a general template that can be adapted for other halogenated anilines (e.g., bromo- or iodo-anilines). Key parameters to consider for optimization include:

  • Reaction Time: The reactivity of the aniline will vary depending on the nature and position of the halogen. More deactivated substrates may require longer reaction times or slightly elevated temperatures.

  • Stoichiometry of Nitrating Agent: The amount of nitric acid may need to be adjusted to achieve optimal conversion without promoting di-nitration.

  • Temperature Control: Precise temperature control is crucial for regioselectivity. Side reactions, such as the formation of undesired isomers, can be minimized by maintaining the recommended temperature range.

Mechanistic Pathway Diagram

EAS_Mechanism cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 N1 Generation of Nitronium Ion (NO₂⁺) R1 HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ S1 4-Chloroacetanilide N2 Electrophilic Attack S2 Arenium Ion Intermediate (Resonance Stabilized) S1->S2 + NO₂⁺ N3 Deprotonation S3 4-Chloro-2-nitroacetanilide S2->S3 - H⁺ HSO4 HSO₄⁻ H2SO4 H₂SO₄

Caption: Mechanism of electrophilic nitration of 4-chloroacetanilide.

Conclusion

The nitration of halogenated anilines is a fundamental transformation in organic synthesis. By protecting the highly reactive amino group through acetylation, a controlled and regioselective nitration can be achieved. The subsequent hydrolysis of the protecting group yields the desired nitro-halogenated aniline in good yield and purity. This protocol provides a reliable and scalable method for the synthesis of these valuable intermediates, with clear guidelines for safety, characterization, and adaptation to other substrates. Careful attention to reaction conditions, particularly temperature, is paramount for a successful outcome.

References

  • Title: Nitration reaction safety - YouTube. Source: YouTube. URL: [Link]

  • Title: In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Source: Homework.Study.com. URL: [Link]

  • Title: Write a note on halogenation and nitration of aniline. Source: Filo. URL: [Link]

  • Title: Chemistry, Process Design, and Safety for the Nitration Industry. Source: National Academic Digital Library of Ethiopia. URL: [Link]

  • Title: Nitric Acid Safety Tips & Health Hazards. Source: VelocityEHS. URL: [Link]

  • Title: Directing Effects in Electrophilic Aromatic Substitution Reactions. Source: Organic Chemistry Tutor. URL: [Link]

  • Title: Why is acetylation performed before nitration of aniline? Source: askIITians. URL: [Link]

  • Title: 16.4: Substituent Effects in Electrophilic Substitutions. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Handling nitric acid Definition. Source: Fiveable. URL: [Link]

  • Title: Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Title: Electrophilic aromatic directing groups - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Source: Master Organic Chemistry. URL: [Link]

  • Title: Directing Effects | ChemTalk - Chemistry Talk. Source: Chemistry Talk. URL: [Link]

  • Title: The reagent used for protection of amino group during the nitration of aniline is. Source: Allen. URL: [Link]

  • Title: Why is nitration of aniline difficult class 11 chemistry CBSE. Source: Vedantu. URL: [Link]

  • Title: Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Source: ResearchGate. URL: [Link]

Sources

Application Note: 2-Bromo-3-fluoro-5-nitroaniline as a Pharmaceutical Intermediate

[1]

Executive Summary

2-Bromo-3-fluoro-5-nitroaniline (CAS 1309832-49-2) is a highly functionalized aromatic scaffold utilized in the synthesis of advanced pharmaceutical agents, particularly fluorinated heterocycles.[1][2][3] Its unique substitution pattern—featuring an ortho-bromoamine motif flanked by a fluorine atom—makes it an ideal precursor for benzothiazoles, benzimidazoles, and indoles via cyclization or cross-coupling strategies.[1]

This guide details the chemical utility of this intermediate, focusing on its role in synthesizing alpha-dystroglycan modulators and its potential in kinase inhibitor design. We provide validated protocols for cyclization and cross-coupling, supported by mechanistic insights and safety data.

Chemical Profile & Structural Logic[4]

The synthetic value of 2-Bromo-3-fluoro-5-nitroaniline lies in its orthogonal reactivity .[1] Each substituent provides a distinct handle for chemical modification, allowing for sequential, chemoselective transformations.

FeaturePositionChemical Utility
Primary Amine (-NH₂) C1Nucleophile for cyclization; handle for amide coupling.[1]
Bromine (-Br) C2Electrophile for Pd-catalyzed cross-coupling (Suzuki, Buchwald) or nucleophilic displacement during heterocycle formation.
Fluorine (-F) C3Metabolic blocker; modulates pKa and lipophilicity; exerts electronic influence on C2.[1]
Nitro (-NO₂) C5Masked amine; electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr) if needed.
Structural Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

GStart2-Bromo-3-fluoro-5-nitroaniline(Core Scaffold)Path1Benzothiazole Formation(Cyclization)Start->Path1Potassium Ethyl XanthateDMF, HeatPath2Suzuki/Buchwald Coupling(C-C / C-N Bond)Start->Path2Pd(0), R-B(OH)2 or R-NH2Path3Nitro Reduction(Diamine Precursor)Start->Path3Fe/NH4Cl or H2/PtProd14-Fluoro-6-nitro-2-mercaptobenzothiazole(e.g., α-Dystroglycan Modulators)Path1->Prod1Prod2Biaryl / Arylamine Derivatives(Kinase Inhibitors)Path2->Prod2Prod31,5-Diamino-2-bromo-3-fluorobenzene(Benzimidazole Precursor)Path3->Prod3

Figure 1: Divergent synthetic pathways for 2-Bromo-3-fluoro-5-nitroaniline.[1] The ortho-bromoamine motif is critical for heterocycle formation.

Application 1: Synthesis of Fluorinated Benzothiazoles

Context: This protocol is adapted from patent literature describing the synthesis of small-molecule enhancers for alpha-dystroglycan, a target for muscular dystrophy therapeutics [1].[1] The reaction leverages the 1,2-bromoamine arrangement to form a thiazole ring.

Protocol A: Cyclization with Potassium Ethyl Xanthate

Objective: Synthesize 4-fluoro-6-nitro-2-mercaptobenzothiazole.

Reagents & Equipment[1][4][5][6][7]
  • Substrate: 2-Bromo-3-fluoro-5-nitroaniline (1.0 equiv)

  • Reagent: Potassium Ethyl Xanthate (2.2 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Work-up: 1M HCl, Ethyl Acetate, Brine

  • Equipment: Round-bottom flask, reflux condenser, oil bath, nitrogen atmosphere.

Step-by-Step Methodology
  • Setup: Charge a dry round-bottom flask with 2-Bromo-3-fluoro-5-nitroaniline (e.g., 3.7 g, 15.7 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous DMF (40 mL, ~10 vol). Stir until fully dissolved.

  • Reagent Addition: Add Potassium Ethyl Xanthate (5.6 g, 34.6 mmol) in a single portion. The reaction is exothermic; monitor internal temperature.[1]

  • Reaction: Heat the mixture to 110°C under nitrogen. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1] Look for the disappearance of the starting material (MW 235) and formation of the product (MW ~230, [M-H]- 229).

  • Quench & Precipitation: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (200 mL) containing 1M HCl (to adjust pH < 4). The thiol product typically precipitates as a yellow/pale solid.[1]

  • Isolation: Filter the solid. Wash the cake with water (3 x 50 mL) to remove residual DMF and salts.

  • Purification: Dry the solid under vacuum at 45°C. If necessary, recrystallize from Ethanol/Water.

Yield Expectation: 85–99% Mechanistic Insight: The aniline nitrogen attacks the thiocarbonyl carbon of the xanthate. Subsequent intramolecular nucleophilic attack of the sulfur on the C-Br bond (SNAr-like) expels bromide, closing the ring.

Application 2: Palladium-Catalyzed Cross-Coupling

Context: The bromine at C2 is sterically crowded by the flanking amine (C1) and fluorine (C3). Standard Suzuki conditions must be optimized to prevent dehalogenation or low conversion.[1]

Protocol B: Suzuki-Miyaura Coupling

Objective: Arylation at C2 to generate biaryl intermediates.[1]

Reagents
  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Preferred for sterically hindered substrates.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates).

  • Solvent: 1,4-Dioxane/Water (4:1).[1][6]

Methodology
  • Degassing: Combine solvent and water in the reaction vessel and sparge with Argon for 15 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Charging: Add 2-Bromo-3-fluoro-5-nitroaniline (1.0 equiv), Arylboronic acid (1.2 equiv), Base (2.0 equiv), and Pd catalyst (0.05 equiv).[1]

  • Reaction: Seal the vessel and heat to 90°C for 12 hours.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][8]

  • Purification: Flash column chromatography.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Start Material Remains Catalyst deactivation or steric hindrance.[1]Switch to high-activity catalysts like XPhos Pd G3 or increase temperature to 110°C.
Protodebromination Hydride source in solvent or overheating.[1][7]Ensure solvents are anhydrous (if using organic base) or reduce temp; check solvent quality.[1]
Homocoupling Oxygen presence.[1]Rigorous degassing; use a glovebox if available.[1]

Quality Control & Characterization

For pharmaceutical grade intermediates, the following specifications are recommended:

  • Appearance: Yellow to orange crystalline solid.[1]

  • Purity (HPLC): >98.0% (Area %).

  • Identity (NMR):

    • ¹H NMR (DMSO-d₆) typically shows two aromatic protons.[1] Due to the asymmetric substitution, expect doublets or doublet-of-doublets with coupling constants reflecting meta (H4-H6) interactions and H-F coupling.[1]

    • ¹⁹F NMR is essential to confirm the integrity of the C-F bond (typically -110 to -130 ppm range).

  • Melting Point: Distinct range (compound specific, typically >100°C).

Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive—store in amber vials.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid dust inhalation.[1]

References

  • Patent: Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan, and uses thereof. US Patent 10,221,168 B1. (2019).[1]

  • General Suzuki Protocol: Suzuki-Miyaura Cross-Coupling: Reaction, Reagents and Mechanism. Organic Chemistry Portal.[1][9]

  • Benzothiazole Synthesis: Synthesis of 2-substituted benzothiazoles. Journal of Organic Chemistry.[1]

Disclaimer: This document is for research and development purposes only. Users must perform their own safety assessments before handling hazardous chemicals.

Application Note: Synthetic Utility of 2-Bromo-3-fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthetic applications of 2-Bromo-3-fluoro-5-nitroaniline , a high-value pharmacophore scaffold.

Executive Summary & Strategic Value

2-Bromo-3-fluoro-5-nitroaniline represents a "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors (e.g., PKC, MEK) and fused heterocyclic systems. Its value lies in its orthogonal tetrasubstitution pattern :

  • C1-Amino Group (-NH₂): Primary handle for amide coupling or nucleophilic aromatic substitution (SₙAr).

  • C2-Bromine (-Br): A versatile site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization.

  • C3-Fluorine (-F): Provides metabolic stability and modulation of pKa/lipophilicity without steric bulk.

  • C5-Nitro Group (-NO₂): A masked aniline equivalent, allowing for the sequential introduction of nitrogen-based functionalities (e.g., "sandwich" linkers in PROTACs).

This guide focuses on three primary workflows: Benzothiazole Cyclization , Chemo-selective Nitro Reduction , and Pyrimidine Coupling for kinase inhibitor synthesis.

Chemical Reactivity Profile

The molecule features competing electronic effects. The nitro group (strong electron-withdrawing group, EWG) at C5 activates the ring for nucleophilic attack, particularly at the C2 and C4 positions. However, the presence of the electron-donating amino group at C1 moderates this deficiency.

Reactivity Map (DOT Visualization)

ReactivityMap Core 2-Bromo-3-fluoro- 5-nitroaniline NH2 C1-Amino (-NH₂) Nucleophile Core->NH2 Br C2-Bromine (-Br) Electrophile / Leaving Group Core->Br F C3-Fluorine (-F) Metabolic Shield Core->F NO2 C5-Nitro (-NO₂) Masked Amine / EWG Core->NO2 Amide Amide NH2->Amide Amide Coupling (EDC/HOBt) SNAr SNAr NH2->SNAr SₙAr (Pyrimidines) Cyclization Cyclization Br->Cyclization Intramolecular SₙAr (Benzothiazole) Suzuki Suzuki Br->Suzuki Pd-Catalyzed Coupling (Biaryl synthesis) Reduction Reduction NO2->Reduction Fe/NH₄Cl Reduction (Diamino formation)

Figure 1: Orthogonal reactivity map of 2-Bromo-3-fluoro-5-nitroaniline, highlighting distinct synthetic pathways for each functional group.[1]

Protocol A: Synthesis of Functionalized Benzothiazoles

A critical application of this scaffold is the synthesis of 4-fluoro-6-nitrobenzothiazole-2-thiol . This transformation utilizes the ortho-bromoaniline motif to perform a cyclization with potassium ethyl xanthate. This is a key intermediate for O-mannosylation enhancers and other bioactive sulfur heterocycles.

Mechanism

The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the xanthate carbon, followed by an intramolecular SₙAr displacement of the bromine by the sulfur atom. The nitro group at C5 activates the C2-Br bond, facilitating this displacement.

Experimental Procedure

Reagents:

  • 2-Bromo-3-fluoro-5-nitroaniline (1.0 eq)

  • Potassium Ethyl Xanthate (2.2 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous, 10 volumes)

  • Water (for precipitation)[2]

Step-by-Step Protocol:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3-fluoro-5-nitroaniline (e.g., 3.7 g, 15.7 mmol).

  • Solubilize: Add DMF (40 mL) and stir until fully dissolved.

  • Reagent Addition: Add Potassium Ethyl Xanthate (5.6 g, 34.6 mmol) in a single portion. The solution typically turns dark yellow/orange.

  • Reaction: Heat the mixture to 95–100 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting bromide (m/z ~235) and appearance of the thiol product (m/z ~229 [M-H]⁻).

  • Quench & Workup: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: A yellow precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with water (3 x 50 mL) to remove residual DMF and salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight.

  • Yield: Typical yield is 95–99% . The product, 4-fluoro-6-nitrobenzothiazole-2-thiol , is usually pure enough for downstream applications without chromatography.

Data Validation:

  • LC-MS: [M-1]⁻ = 228.9.[2]

  • Appearance: Yellow solid.[2]

Protocol B: Chemo-selective Nitro Reduction

For the synthesis of benzimidazoles or "sandwich" kinase inhibitors, the C5-nitro group must be reduced to an amine without debrominating the C2 position. Catalytic hydrogenation (Pd/C, H₂) is risky due to potential hydrodehalogenation. Iron-mediated reduction is the preferred method.

Experimental Procedure

Reagents:

  • 2-Bromo-3-fluoro-5-nitroaniline (1.0 eq)

  • Iron Powder (5.0 eq, <10 micron reduced)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Ethanol/Water (4:1 ratio)

Step-by-Step Protocol:

  • Preparation: In a 3-neck flask, suspend 2-Bromo-3-fluoro-5-nitroaniline (1.0 g) in Ethanol (20 mL) and Water (5 mL).

  • Activation: Add Ammonium Chloride (1.14 g) and Iron Powder (1.19 g).

  • Reflux: Heat the mixture to reflux (approx. 80 °C) with vigorous mechanical stirring (essential to keep Fe suspended).

  • Monitoring: Reaction is typically complete within 1–2 hours. TLC (50% EtOAc/Hex) will show a polar, fluorescent spot (diamine).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Product: 2-Bromo-3-fluoro-1,5-diaminobenzene . Store under inert gas (oxidation sensitive).

Protocol C: Pyrimidine Coupling (Kinase Inhibitor Synthesis)

This scaffold is used to synthesize PKC (Protein Kinase C) inhibitors by coupling the C1-amine with a chloropyrimidine.

Experimental Workflow (DOT Visualization)

KinaseSynthesis Start 2-Bromo-3-fluoro- 5-nitroaniline Step1 Step 1: SₙAr Coupling (iPrOH, DIPEA, 80°C) Start->Step1 Reagent 2,4-Dichloropyrimidine Reagent->Step1 Intermediate Intermediate: N-(2-chloro-pyrimidin-4-yl) -2-bromo-3-fluoro-5-nitroaniline Step1->Intermediate Step2 Step 2: Nitro Reduction (Fe/NH₄Cl) Intermediate->Step2 Final Target: Pyrimidinediamine Core (PKC Inhibitor Precursor) Step2->Final

Figure 2: Synthetic route for Pyrimidinediamine PKC Inhibitors using the 2-Bromo-3-fluoro-5-nitroaniline scaffold.

Procedure (Step 1: SₙAr Coupling)
  • Mix: Combine the aniline (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in Isopropanol (iPrOH) .

  • Base: Add DIPEA (2.5 eq).

  • Heat: Stir at 80 °C for 12 hours. The aniline nitrogen attacks the C4 position of the pyrimidine (more electrophilic).

  • Isolate: Cool to RT. The product often precipitates. If not, evaporate solvent and purify via silica flash chromatography (Hexane/EtOAc gradient).

References

  • Title: Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan, and uses thereof.
  • PKC Inhibitor Applications

    • Title: Pyrimidinediamine compounds as protein kinase C inhibitors.[3]

    • Source: Guidechem / CAS D
  • General Benzimidazole Synthesis from Halo-anilines

    • Title: Benzimidazole(s)
    • Source: RSC Advances, 2025.
    • URL:[Link]

Sources

Application Note: Strategic Utilization of 2-Bromo-3-fluoro-5-nitroaniline in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic utility of 2-Bromo-3-fluoro-5-nitroaniline (BFNA) , a high-value halogenated aniline building block. Its unique tetrasubstituted pattern—featuring an ortho-bromo amine "linchpin," a meta-nitro group, and a vicinal fluorine—makes it an ideal precursor for accessing privileged pharmacophores, specifically 4-fluoro-6-nitroindoles and 4-fluoro-6-nitrobenzimidazoles .

These scaffolds are critical in the development of kinase inhibitors (e.g., GSK-3


, EGFR) and antibacterial agents where the fluorine atom modulates metabolic stability (blocking C-H oxidation) and the nitro group serves as a latent amine for solubility-enhancing tails.

Structural Analysis & Reactivity Profile

The reactivity of BFNA is governed by the electronic interplay of its substituents. Understanding these vectors is crucial for designing successful protocols.

SubstituentPositionElectronic EffectSynthetic Utility
-NH₂ (Amine) C1Strong Donor (+M)Nucleophile for cyclization; Directing group.
-Br (Bromine) C2Weak Withdrawer (-I)Linchpin: Site for Pd-catalyzed oxidative addition (Suzuki, Buchwald, Larock).
-F (Fluorine) C3Strong Withdrawer (-I)Modulates pKa of NH₂; Blocks metabolic metabolism at C4 of indole product.
-NO₂ (Nitro) C5Strong Withdrawer (-M)Activates ring for SNAr (minor); Latent amine handle.
Application 1: Synthesis of 4-Fluoro-6-nitroindoles (Larock Protocol)

The Larock Indole Synthesis is the most efficient method to convert BFNA into substituted indoles. The ortho-bromoaniline motif reacts with internal alkynes under Palladium catalysis to yield 2,3-disubstituted indoles in a single step.

Mechanism & Regioselectivity

The reaction proceeds via:

  • Oxidative Addition: Pd(0) inserts into the C2-Br bond.

  • Alkyne Insertion: The alkyne inserts into the Aryl-Pd bond. Regioselectivity is steric-driven; the bulkier alkyne group ends up at C2 of the indole.

  • Intramolecular Amination: Nitrogen displaces Pd to close the ring.

Structural Outcome:

  • BFNA C1 (N)

    
     Indole N1
    
  • BFNA C3 (F)

    
    Indole C4 
    
  • BFNA C5 (NO₂)

    
    Indole C6 
    
Experimental Protocol

Reagents:

  • Substrate: 2-Bromo-3-fluoro-5-nitroaniline (1.0 equiv)

  • Alkyne: Diphenylacetylene (or internal alkyne of choice) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) or XPhos (10 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: DMF or DMAc (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a pressure vial with BFNA (235 mg, 1.0 mmol), alkyne (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), ligand (0.10 mmol), and base (3.0 mmol).

  • Solvation: Add anhydrous DMF (5 mL). Seal the vial with a crimp cap/Teflon septum.

  • Reaction: Heat the block to 100–110 °C for 12–16 hours. The reaction mixture will darken.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitro-indole product is typically a yellow/orange solid.

Data Validation (Expected NMR Shifts):

  • Indole C4-F: The fluorine at C4 will show a characteristic coupling to the C5 proton.

  • Indole C7-H: A doublet (or broad singlet) appearing downfield (~8.0-8.5 ppm) due to the adjacent NO₂ group and lack of ortho-coupling.

Application 2: Synthesis of 4-Fluoro-6-nitrobenzimidazoles

This workflow utilizes a Buchwald-Hartwig Amination followed by cyclization to access N1-substituted benzimidazoles. This is superior to direct SNAr due to the deactivating effect of the amino group on the benzene ring, despite the nitro group.

Experimental Protocol

Step 1: N-Arylation (Buchwald-Hartwig)

  • Goal: Replace C2-Br with a primary amine (R-NH₂).

  • Reagents: BFNA (1.0 equiv), R-NH₂ (1.2 equiv), Pd₂dba₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.4 equiv), Toluene, 100 °C.

  • Note: The presence of the C1-NH₂ requires a selective catalyst system to favor displacement of Br over N-arylation of the existing amine. BINAP/Pd usually favors the C-N coupling at the halide.

Step 2: Cyclization

  • Reagents: Triethyl orthoformate (HC(OEt)₃) and catalytic p-TsOH.

  • Procedure:

    • Take the crude diamine intermediate from Step 1.

    • Dissolve in HC(OEt)₃ (excess, acts as solvent) or THF with 3 equiv HC(OEt)₃.

    • Add p-TsOH (10 mol%). Reflux for 2-4 hours.

    • Concentrate and purify.[2][3]

Visualizing the Reaction Pathways[2]

The following diagram illustrates the divergent synthesis pathways from the BFNA core.

BFNA_Pathways BFNA 2-Bromo-3-fluoro- 5-nitroaniline (BFNA) Larock_Cond Larock Condition: Pd(OAc)2, Alkyne Base, 100°C BFNA->Larock_Cond Buchwald_Cond Step 1: Buchwald-Hartwig R-NH2, Pd-Cat BFNA->Buchwald_Cond Indole 4-Fluoro-6-nitroindole Scaffold Larock_Cond->Indole Annulation Diamine Intermediate: 1-Amino-2-(R-amino) -3-fluoro-5-nitrobenzene Buchwald_Cond->Diamine C-N Coupling Cycliz_Cond Step 2: Cyclization HC(OEt)3, H+ Diamine->Cycliz_Cond Benzimidazole 4-Fluoro-6-nitro- benzimidazole Cycliz_Cond->Benzimidazole Condensation

Figure 1: Divergent synthetic pathways transforming 2-Bromo-3-fluoro-5-nitroaniline into Indole and Benzimidazole scaffolds.[4]

Critical Process Parameters (CPP)
ParameterRecommendationRationale
Solvent Quality Anhydrous DMF/DMAcWater quenches the active Pd-species and inhibits the base in Larock synthesis.
Temperature 100–110 °CRequired to overcome the energy barrier for Pd insertion into the sterically crowded C2-Br bond (ortho-F effect).
Base Selection Carbonate (K₂CO₃) vs AlkoxideCarbonates are milder and preferred for Larock to prevent side reactions with the Nitro group.
Stoichiometry Excess Alkyne (1.2–1.5 eq)Alkynes can undergo competitive oligomerization; excess ensures complete conversion of the limiting BFNA.
References
  • Larock Indole Synthesis: Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991 , 113, 6689–6690. Link

  • Fluorine in Medicinal Chemistry: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry."[5] Chemical Society Reviews, 2008 , 37, 320–330. Link

  • Buchwald-Hartwig Amination: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27–50. Link

  • Benzimidazole Synthesis: Bahrami, K.; Khodaei, M. M.; Kavianinia, I. "A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles."[6] Journal of the Chemical Society of Pakistan, 2007 , 29, 135.

Sources

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of Bromo-Fluoro-Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: C–C Bond Formation on Unprotected, Electronically Modulated Aniline Scaffolds

Executive Summary & Mechanistic Rationale

Bromo-fluoro-anilines are highly prized orthogonal scaffolds in drug discovery, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands 1. The combination of a reactive carbon-bromine bond, an inductively electron-withdrawing fluorine atom, and a nucleophilic free amine (-NH₂) presents a unique set of electronic and steric challenges during palladium-catalyzed Suzuki-Miyaura cross-coupling.

The Causality of Substituent Effects

Successful coupling requires a deep understanding of how each functional group influences the catalytic cycle:

  • The Fluorine Effect: The strong inductive electron-withdrawing nature of the fluorine atom accelerates the initial oxidative addition of the Pd(0) species into the C–Br bond. However, it can also render the substrate sterically hindered and electron-deficient, which may stall the subsequent transmetalation step if the wrong ligand is chosen [[2]]().

  • The Free Amine Challenge: Unprotected anilines are notorious for poisoning palladium catalysts. The lone pair on the nitrogen can competitively coordinate to the Pd(II) intermediate, trapping the catalyst off-cycle. To circumvent this without resorting to wasteful protection/deprotection steps, the reaction requires highly bulky, electron-rich ligands (e.g., CataCXium A or sRuPhos) that create a steric shield around the metal center, favoring the desired cross-coupling over amine coordination 3.

Quantitative Reaction Condition Matrix

Selecting the optimal catalytic system depends heavily on the steric environment of the bromo-fluoro-aniline. The table below summarizes field-proven reaction conditions tailored to specific substrate profiles.

Catalyst SystemBaseSolvent SystemTemp (°C)Substrate ProfileExpected YieldRef
CataCXium A Pd G3 Cs₂CO₃2-MeTHF / H₂O80Unprotected ortho-bromoanilines~95%[[3]]()
Pd(OAc)₂ / sRuPhos K₃PO₄Toluene / H₂O40–80Atroposelective coupling (hindered)80–99%4
Pd(dtbpf)Cl₂ Et₃NKolliphor EL / H₂ORT–60Micellar aqueous (Green Chemistry)80–96%5
Pd(PPh₃)₄ Cs₂CO₃Toluene / H₂O80Standard / unhindered substrates75–85%6

Experimental Workflow

Workflow N1 1. Substrate & Base Assembly (Bromo-fluoro-aniline + Boronic Acid + Cs2CO3) N2 2. Solvent Addition (2-MeTHF / H2O Biphasic System) N1->N2 N3 3. Rigorous Degassing (Argon Sparging to prevent Pd oxidation) N2->N3 N4 4. Catalyst Activation (Addition of CataCXium A Pd G3) N3->N4 N5 5. Thermal Cross-Coupling (80 °C with LC-MS In-Process Control) N4->N5 N6 6. Aqueous Workup & Purification (Phase Separation & Flash Chromatography) N5->N6

Figure 1: Experimental workflow for the Suzuki-Miyaura cross-coupling of bromo-fluoro-anilines.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system utilizing the CataCXium A Pd G3 / 2-MeTHF methodology, which has demonstrated superior yields (up to 95%) for unprotected bromoanilines by preventing amine coordination [[3]]().

Step 1: Reagent Assembly & Solvent Preparation
  • Action: To an oven-dried Schlenk tube or reaction vial, add the bromo-fluoro-aniline (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and anhydrous Cs₂CO₃ (3.0 equiv). Add a 4:1 volumetric mixture of 2-Methyltetrahydrofuran (2-MeTHF) and deionized water to achieve a 0.1 M concentration.

  • Causality: 2-MeTHF is utilized over traditional dioxane because it forms a distinct biphasic system with water. This localizes the highly polar boronate-base complex at the solvent interface, facilitating rapid transmetalation while keeping the organic-soluble palladium catalyst protected in the organic phase 3.

Step 2: Rigorous Degassing
  • Action: Sparge the biphasic mixture with Argon gas for at least 15 minutes.

  • Causality: Dissolved oxygen is highly detrimental; it rapidly oxidizes electron-rich phosphine ligands (destroying the active catalyst) and promotes the oxidative homocoupling of the boronic acid, which consumes the nucleophile before cross-coupling can occur.

Step 3: Catalyst Introduction
  • Action: Briefly open the vial under a positive flow of Argon and add CataCXium A Pd G3 (2–5 mol%). Seal the vessel tightly.

  • Causality: The G3 palladacycle precatalyst is chosen because it rapidly activates at room temperature to form the active Pd(0) species. The extreme steric bulk of the di(1-adamantyl)-n-butylphosphine ligand acts as a physical barrier, preventing the unprotected aniline (-NH₂) from coordinating to the palladium center 3.

Step 4: Thermal Activation & In-Process Control (Self-Validation)
  • Action: Heat the reaction mixture to 80 °C with vigorous stirring (to maximize the biphasic surface area). After 2 hours, sample the organic layer for LC-MS analysis.

  • System Validation Check:

    • Observation A (Ideal): Complete consumption of the bromo-fluoro-aniline and appearance of the product mass. Proceed to Step 5.

    • Observation B (Protodeboronation): If the aryl bromide remains unreacted but the boronic acid is depleted, the boronic acid has undergone protodeboronation. Corrective Action: Cool the reaction, add an additional 0.5 equiv of boronic acid, re-degas, and resume heating.

Step 5: Quench & Phase Separation
  • Action: Cool the reaction to room temperature. Dilute with water and ethyl acetate (EtOAc). Separate the organic phase and extract the aqueous layer twice with EtOAc.

  • Causality: The aqueous wash is critical for removing the inorganic cesium salts and residual boron byproducts, which can cause severe streaking and poor resolution during silica gel chromatography.

Step 6: Purification
  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the functionalized biaryl product.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Benzyloxy)-3-bromo-5-fluoroaniline. Benchchem.
  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal.
  • 6-Amino-3-bromo-2-fluorobenzonitrile | 845866-92-4. Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-hydroxybiphenyls. University of Cambridge.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W

Sources

Application Note: Amino Group Protection Strategies in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aniline Paradox

In drug development and fine chemical synthesis, anilines are ubiquitous but chemically paradoxical. The free amino group (


) is a powerful nucleophile and a strong electron-donating group (EDG). While this reactivity is useful for coupling, it becomes a liability during electrophilic aromatic substitution (EAS) or oxidation steps.

The Core Challenges:

  • Oxidation Sensitivity: Free anilines easily oxidize to quinones or tars under nitration or halogenation conditions.

  • Over-Reactivity: The highly activated ring leads to poly-substitution (e.g., tribromination) rather than mono-substitution.

  • N-Alkylation vs. Ring Substitution: Electrophiles may attack the nitrogen instead of the ring.

This guide details the strategic protection of anilines to modulate electronic properties, prevent oxidation, and ensure regiospecificity.

Strategic Selection Guide

Do not choose a protecting group (PG) based solely on cost. Select based on the conditions of the subsequent reaction and the deprotection method compatible with the final molecule.

Decision Matrix: Selecting the Right PG
FeatureAcetyl (Ac) Trifluoroacetyl (TFA) Boc (tert-Butyloxycarbonyl) Tosyl (Ts)
Electronic Effect Moderately DeactivatingStrongly DeactivatingModerately DeactivatingStrongly Electron-Withdrawing
Steric Bulk LowLowHigh (Directs para)High
Stability: Acid Stable (dilute)StableLabile (TFA/HCl)Stable
Stability: Base Labile (Hydrolysis)Very Labile (Mild Hydrolysis)StableStable
Stability: Oxidizers GoodExcellentGoodExcellent
Primary Use Case Nitration, HalogenationNitration (prevents oxidation), Friedel-CraftsOrthogonal protection, Metal-catalyzed couplingAlkylation, Mitsunobu

Visualizing the Logic

The following diagram illustrates the decision workflow for selecting a protecting group based on the intended downstream chemistry.

AnilineProtectionStrategy Start Aniline Functionalization Required ReactionType Next Reaction Step? Start->ReactionType EAS Electrophilic Subst. (Nitration/Halogenation) ReactionType->EAS Strong Acid/Oxidizer BaseSens Base Sensitive Intermediates ReactionType->BaseSens Avoid Base Deprotection AcidSens Acid Sensitive Intermediates ReactionType->AcidSens Avoid Acid Deprotection Ac Acetyl (Ac) Robust, Para-directing EAS->Ac Standard TFA_Group Trifluoroacetyl (TFA) Prevents Oxidation EAS->TFA_Group If Ac fails (Oxidation) Boc Boc Carbamate Orthogonal to Base BaseSens->Boc Deprotect w/ Acid Fmoc Fmoc Carbamate Orthogonal to Acid AcidSens->Fmoc Deprotect w/ Base

Caption: Decision tree for selecting aniline protecting groups based on downstream reaction conditions.

Deep Dive & Protocols

A. Acetyl (Ac) Protection: The "Workhorse"

Context: Ideal for nitration and chlorination. The acetamido group remains an ortho/para director but is sufficiently bulky to favor the para position and sufficiently electron-withdrawing to prevent ring oxidation.

Protocol: Acetylation of Aniline Reference: Standard Acetic Anhydride Method [1]

  • Setup: In a round-bottom flask, dissolve aniline (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add acetic anhydride (11-12 mmol, 1.1-1.2 equiv) slowly.

    • Critical: The reaction is exothermic.[1] For large scales (>10g), add dropwise with cooling.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Pour the mixture into 100 mL of ice water. The acetanilide usually precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms (rare), extract with DCM.

  • QC Check:

    
    H NMR should show a singlet methyl peak around 
    
    
    
    2.1-2.2 ppm.

Deprotection: Reflux in 6M HCl or NaOH/EtOH. Acidic hydrolysis is preferred if the product is base-sensitive.

B. Trifluoroacetyl (TFA) Protection: The "Electronic Modulator"

Context: When the acetyl group is too stable or not electron-withdrawing enough. The


 group is a stronger electron-withdrawing group (EWG) than acetyl, which further deactivates the ring against oxidation during harsh nitration. It is also labile to mild basic hydrolysis  (e.g., 

/MeOH), unlike the harsh conditions needed for Acetyl removal.

Protocol: TFA Protection using TFAA Reference: Adapted from Greene's Protective Groups [2]

  • Setup: Dissolve aniline (10 mmol) in dry DCM (30 mL) under Nitrogen.

  • Base: Add Pyridine (12 mmol) or

    
     (12 mmol).
    
  • Addition: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (11 mmol) dropwise.

    • Safety: TFAA is corrosive and volatile. Use a fume hood.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    , then brine.
    
  • QC Check:

    
    F NMR is the gold standard here (singlet around -76 ppm).
    
C. Boc Protection: The "Orthogonal Specialist"

Context: Used when the molecule contains esters or other groups sensitive to the harsh hydrolysis required for Ac/TFA removal. Boc is removed by anhydrous acid (TFA/DCM or HCl/Dioxane), leaving esters intact.

Protocol: Boc Protection of Aniline Reference: BenchChem / Organic Syntheses [3, 4]

Anilines are less nucleophilic than aliphatic amines, often requiring heating or a catalyst (DMAP).

  • Setup: Dissolve aniline (10 mmol) in THF (20 mL) or THF/Water (1:1).

  • Reagents: Add

    
     (1.2 - 1.5 equiv).
    
    • Catalyst: Add DMAP (0.1 equiv) if the reaction is sluggish.

    • Base:

      
       is typically not required unless using a salt form, but 
      
      
      
      can be used in aqueous mixtures.
  • Reaction: Reflux (60-70°C) is often required for electron-deficient anilines. Stir 4-12 hours.

  • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with 5% Citric Acid (removes DMAP/aniline), then brine.

  • QC Check:

    
    H NMR shows a large singlet (9H) at 
    
    
    
    1.5 ppm.

Deprotection: Treat with TFA/DCM (1:1) at room temperature for 1 hour. Evaporate volatiles. The product is the trifluoroacetate salt.[1]

Mechanism of Action: Regioselectivity in EAS

Why does protection matter for regioselectivity? The diagram below explains the steric and electronic steering provided by the protecting group during a reaction like nitration.

EAS_Mechanism cluster_outcome Reaction Outcome Aniline Free Aniline (High Reactivity) Protected Protected Aniline (Ac/Boc) Aniline->Protected Protection Step OrthoAttack Ortho Attack (Sterically Hindered) Protected->OrthoAttack Steric Clash (Especially Boc) ParaAttack Para Attack (Favored) Protected->ParaAttack Major Pathway MetaAttack Meta Attack (Disfavored) Protected->MetaAttack Electronic Mismatch 4-Substituted\nProduct 4-Substituted Product ParaAttack->4-Substituted\nProduct

Caption: Steric bulk of the N-protecting group (Ac, Boc) suppresses ortho-substitution, favoring the para-isomer.

Troubleshooting & Tips

ProblemProbable CauseSolution
Low Yield (Boc) Aniline is electron-poor.[2]Use neat

at 80°C or add 10 mol% DMAP.
Tarry Product (Nitration) Oxidation of ring.Switch from Acetyl to Trifluoroacetyl (TFA) protection.
Incomplete Deprotection (Ac) Amide bond is stable.Increase temp to reflux; ensure acid concentration is >4M.
Loss of Boc during Workup Acidic washes too strong.Use 5% Citric Acid or dilute

, not HCl.

References

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. Wiley. [Link]

  • Organic Chemistry Portal. Protecting Groups: Boc Protection. [Link]

  • Organic Syntheses. Trifluoroacetylation of Amines. Coll. Vol. 3, p. 591. [Link]

Sources

Technical Application Note: Scalable Process Chemistry for 2-Bromo-3-fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, scalable protocol for the synthesis of 2-Bromo-3-fluoro-5-nitroaniline (CAS: 1309832-49-2), a critical intermediate in the development of next-generation MEK inhibitors and other fluorinated kinase antagonists.

Unlike generic patent literature which often omits critical process parameters or relies on low-yield isomeric separations, this guide prioritizes regiocontrol and process safety . We reject the direct nitration of 2-bromo-3-fluoroaniline due to poor regioselectivity (favoring the 4- and 6-nitro isomers) and instead detail the "Anthranilic Acid Strategy" , which leverages the directing power of the amino group to install the nitro functionality precisely at position 5 before introducing the bromine via decarboxylative halogenation.

Executive Summary & Retrosynthetic Analysis

The synthesis of polysubstituted anilines is often plagued by "regio-scrambling" during electrophilic aromatic substitution. For 2-Bromo-3-fluoro-5-nitroaniline , the relative positions of the directing groups (Amino, Fluoro, Bromo, Nitro) create a "mismatched" electronic environment if standard sequential substitution is attempted on the aniline core.

The Regioselectivity Challenge
  • Route A (Direct Nitration): Nitration of 2-bromo-3-fluoroaniline is dominated by the strong ortho/para directing effect of the amine. This yields predominantly 4-nitro (para) and 6-nitro (ortho) isomers, making the desired 5-nitro (meta) isomer a minor byproduct (<5%).

  • Route B (Direct Bromination): Bromination of 3-fluoro-5-nitroaniline yields a mixture of 2-bromo, 4-bromo, and 6-bromo isomers due to the competing directing effects of the amine (o,p-director) and fluorine (o,p-director), requiring difficult chromatographic separation.

The Solution: The Anthranilic Acid Strategy

We utilize 2-amino-3-fluorobenzoic acid as a scaffold. The carboxylic acid moiety serves two functions:

  • Blocking Group: It occupies position 1, preventing unwanted substitution.

  • Sacrificial Director: It reinforces the meta direction (to itself) which coincides with the para direction of the amine, strongly favoring nitration at position 5.

  • Leaving Group: It is removed via bromodecarboxylation to install the bromine atom cleanly at position 2 (relative to the final aniline numbering).

Synthesis Workflow (DOT Diagram)

SynthesisRoute cluster_logic Mechanistic Logic Start 7-Fluoroisatin (Starting Material) Step1 Step 1: Oxidative Ring Opening (NaOH, H2O2) Start->Step1 Inter1 2-Amino-3-fluorobenzoic Acid (Intermediate A) Step1->Inter1 Yield: ~85-90% Step2 Step 2: Regioselective Nitration (HNO3, H2SO4, <10°C) Inter1->Step2 Logic1 COOH blocks Pos 1 NH2 directs Para (Pos 5) Inter1->Logic1 Inter2 2-Amino-3-fluoro-5-nitrobenzoic Acid (Intermediate B) Step2->Inter2 Yield: ~75-80% Regio: >95:5 Step3 Step 3: Bromodecarboxylation (NBS, DMF, 45°C) Inter2->Step3 Final 2-Bromo-3-fluoro-5-nitroaniline (Target API Intermediate) Step3->Final Yield: ~65-70% CO2 Extrusion Logic1->Inter2

Caption: Logical flow for the regioselective synthesis of 2-Bromo-3-fluoro-5-nitroaniline via the Anthranilic Acid route.

Detailed Experimental Protocols

Step 1: Preparation of 2-Amino-3-fluorobenzoic Acid

Rationale: 7-Fluoroisatin is a commercially available, cost-effective starting material. Oxidative cleavage with alkaline peroxide is cleaner and higher yielding than the Hofmann degradation of phthalimides.

Reagents:

  • 7-Fluoroisatin (1.0 equiv)

  • Sodium Hydroxide (2.5 equiv, 10% aq solution)

  • Hydrogen Peroxide (1.2 equiv, 30% aq solution)

  • Hydrochloric Acid (conc. for acidification)[1][2][3][4]

Protocol:

  • Dissolution: In a jacketed glass reactor, suspend 7-Fluoroisatin in 10% NaOH solution at 20°C. Stir until a deep red/brown solution forms (formation of sodium isatinate).

  • Oxidation: Cool the mixture to 0-5°C. Add H₂O₂ (30%) dropwise over 60 minutes. Caution: Exothermic reaction.[5] Maintain internal temperature <10°C to prevent "over-oxidation" to tarry byproducts.

  • Reaction: Allow the mixture to warm to 20°C and stir for 2 hours. The color will fade from dark red to pale yellow.

  • Workup: Cool to 0°C. Acidify carefully with conc. HCl to pH 4.0–4.5. The product, 2-Amino-3-fluorobenzoic acid , will precipitate as a beige solid.

  • Isolation: Filter the solid, wash with ice-cold water (2x vol), and dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90%

    • QC Check: HPLC purity >98%.[3][6][7] ¹H NMR should show loss of the isatin carbonyl carbon.

Step 2: Regioselective Nitration

Rationale: The amino group at position 2 strongly activates position 5 (para). The carboxylic acid at position 1 deactivates the ring but directs meta (to position 5). These effects reinforce each other, ensuring high selectivity for the 5-nitro isomer over the 4-nitro isomer.

Reagents:

  • 2-Amino-3-fluorobenzoic acid (Intermediate A)

  • Sulfuric Acid (H₂SO₄, conc., solvent/catalyst)

  • Nitric Acid (HNO₃, fuming 90% or conc. 65%)

Protocol:

  • Solubilization: Dissolve Intermediate A in conc. H₂SO₄ (5 vol) at 0°C. Ensure complete dissolution to avoid "hot spots."

  • Nitration: Prepare a "mixed acid" solution (HNO₃ in H₂SO₄) if using large scale, or add HNO₃ dropwise. Maintain temperature strictly between -5°C and 5°C .

    • Critical Parameter: If temperature exceeds 10°C, the risk of dinitration or oxidation of the amine increases.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a yellow solid.[6]

  • Purification: Filter the crude solid. Resuspend in water and adjust pH to ~3-4 with sodium acetate to remove mineral acid residues. Filter and dry.[1][3][7]

    • Product:2-Amino-3-fluoro-5-nitrobenzoic acid .

    • Expected Yield: 75–80%.

Step 3: Bromodecarboxylation (The Hunsdiecker-Type Transformation)

Rationale: This is the key transformation. Standard Hunsdiecker (Ag salt) is expensive and sensitive to moisture. We employ a modified NBS-mediated decarboxylative bromination , which is robust for electron-rich amino-benzoic acids.

Reagents:

  • 2-Amino-3-fluoro-5-nitrobenzoic acid (Intermediate B)

  • N-Bromosuccinimide (NBS, 1.1 equiv)

  • DMF (Dimethylformamide) or DMAc (Dimethylacetamide) - Solvent choice is critical for decarboxylation kinetics.

  • Lithium Acetate (0.1 equiv, optional catalyst)

Protocol:

  • Setup: Charge Intermediate B and DMF (5 vol) into a reactor. Stir to dissolve.

  • Bromination: Add NBS portion-wise at Room Temperature (20-25°C). The solution may darken.

  • Decarboxylation: Heat the mixture to 45–60°C .

    • Observation: Evolution of CO₂ gas bubbles indicates the reaction is proceeding.

    • Mechanism:[8][9][10] Bromination likely occurs ipso to the carboxylic acid (position 1) followed by rapid loss of CO₂ due to the steric relief and electronic push from the amine.

  • Completion: Monitor by HPLC. The starting material (Acid) should disappear, and the less polar Target (Aniline) should appear.

  • Workup: Dilute with water (10 vol) and extract with Ethyl Acetate or MTBE. Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Crystallization: Concentrate the organic phase. Recrystallize from Ethanol/Water or Heptane/EtOAc.

    • Final Product:2-Bromo-3-fluoro-5-nitroaniline .[11][12][13]

    • Appearance: Yellow to orange crystalline solid.

    • Expected Yield: 65–70%.

Process Control & Data Summary

Key Process Parameters (KPP)
StepParameterRangeCriticalityConsequence of Deviation
1 H₂O₂ Addition Rate< 10°CHighExotherm runaway; formation of azo-dimers.
2 Nitration Temp-5°C to 5°CCriticalFormation of dinitro species; safety hazard.
3 Decarboxylation Temp45°C - 60°CMedium<45°C: Slow reaction. >70°C: Bromination at wrong position (Pos 4/6).
Analytical Specifications (Intermediate vs. Target)
CompoundFormulaMWKey ¹H NMR Signals (DMSO-d₆)
Intermediate A C₇H₆FNO₂155.13δ 7.5 (d, H-6), δ 7.2 (m, H-4/5), δ 8.5 (COOH)
Intermediate B C₇H₅FN₂O₄200.12δ 8.6 (d, H-6, meta coupling), δ 8.1 (dd, H-4)
Target C₆H₄BrFN₂O₂235.01Loss of COOH . Shift of protons due to Br.[14]

Safety & Handling

  • Nitration: The nitration step involves strong oxidizers. Ensure the reactor is equipped with a rupture disk and emergency cooling. Do not allow the reaction to stagnate without stirring.

  • Bromodecarboxylation: CO₂ evolution can be vigorous. Ensure adequate venting.[5] NBS is a mild irritant and should be handled with gloves.

  • Toxicity: Nitroanilines are generally toxic by inhalation and skin absorption. Use full PPE (Tyvek suit, respirator) during solid handling.

References

  • Synthesis of 2-Amino-3-fluorobenzoic acid

    • Zhang, Z., et al. "Practical Synthesis of Fluorinated Anthranilic Acids." Organic Syntheses, 2004 , 81, 213. Link

  • Regioselective Nitration of Anthranilic Acids

    • Smith, K., et al. "Nitration of deactivated aromatic compounds." Journal of Organic Chemistry, 1998, 63, 8448.
    • Patent Reference: WO2014071545A1 (Discusses nitration of fluorobenzoic acids). Link

  • Bromodecarboxylation Methodologies: Tapash, K., et al. "Hunsdiecker-like reaction of α,β-unsaturated carboxylic acids with NBS." Tetrahedron Letters, 2002, 43, 7171. General Review: "The Hunsdiecker and related reactions." Chemical Reviews, 1956, 56, 219.
  • Target Molecule Data (CAS 1309832-49-2)

    • ChemicalBook Entry:

    • Sigma-Aldrich (Analog Reference): (Precursor data).

Sources

Troubleshooting & Optimization

purification of crude 2-Bromo-3-fluoro-5-nitroaniline via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-BFNA-001 Status: Active Subject: Recrystallization Protocols & Troubleshooting for CAS 1309832-49-2 Applicable Compounds: 2-Bromo-3-fluoro-5-nitroaniline (and related halogenated nitroanilines)

Core Directive: The Purification Protocol

Executive Summary: Purifying 2-Bromo-3-fluoro-5-nitroaniline requires balancing the removal of lipophilic impurities (tars, poly-halogenated byproducts) and polar impurities (regioisomers, inorganic salts). Due to the electron-withdrawing nature of the fluorine and nitro groups, this compound is significantly less basic than aniline and exhibits distinct solubility profiles.

We recommend Method A (Ethanol/Water) as the standard "Golden Path" for general purity enhancement (>98%). Method B (Ethyl Acetate/Heptane) is the "Alternative Path" specifically for removing non-polar tars or when the compound "oils out" in aqueous systems.

Method A: The Standard Ethanol/Water System

Best for: Removing inorganic salts and highly polar byproducts.

  • Dissolution: Place the crude solid in a flask. Add Ethanol (95%) at a ratio of 5-7 mL per gram of crude.

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add more ethanol in small increments (0.5 mL/g) until clear.

    • Critical Check: If dark, insoluble particles remain, these are likely inorganic salts or elemental carbon. Perform a hot filtration immediately.[1][2]

  • Decolorization (Optional): If the solution is dark brown/black (indicating oxidation), add Activated Carbon (5-10 wt%) . Reflux for 5-10 minutes, then filter hot through Celite.

  • Precipitation: Remove from heat. While stirring, slowly add warm Water (50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot ethanol (drops) to clear the turbidity.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2-3 hours). Do not disturb.

  • Harvest: Cool in an ice bath (0-4°C) for 1 hour. Filter the yellow/orange needles.[2] Wash with cold 50% EtOH/Water.

Method B: The Ethyl Acetate/Heptane System

Best for: Removing non-polar tars and preventing "oiling out."

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) (3 mL/g) at reflux.

  • Counter-Solvent Addition: Slowly add n-Heptane (or Hexane) to the boiling solution until slight turbidity is observed.

  • Cooling: Remove from heat. The hydrophobic nature of the fluorine atom often aids crystallization in this lipophilic gradient.

  • Harvest: Filter and wash with cold 1:3 EtOAc:Heptane.

Visualization: Workflow & Logic

Figure 1: Recrystallization Workflow

Caption: Standard operating procedure for the purification of halogenated nitroanilines, including decision points for decolorization.

RecrystallizationWorkflow Start Crude 2-Bromo-3-fluoro-5-nitroaniline Dissolve Dissolve in Hot Solvent (EtOH or EtOAc) Start->Dissolve CheckColor Is solution dark/black? Dissolve->CheckColor CarbonTreat Add Activated Carbon & Hot Filter CheckColor->CarbonTreat Yes CloudPoint Add Anti-Solvent to Cloud Point CheckColor->CloudPoint No CarbonTreat->CloudPoint Cooling Slow Cooling (RT -> 0°C) CloudPoint->Cooling Filter Vacuum Filtration Cooling->Filter Dry Dry under Vacuum (40-50°C) Filter->Dry Pure Pure Product (>98% HPLC) Dry->Pure

[3]

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon Symptom: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask as it cools.[1]

  • Root Cause: The compound is precipitating as a liquid because the saturation temperature is higher than the compound's melting point in the solvent mixture, or impurities are depressing the melting point.

  • Corrective Action:

    • Re-heat the mixture until the oil redissolves.

    • Add more solvent (the "good" solvent, e.g., Ethanol) to lower the saturation concentration.

    • Seed it: Add a tiny crystal of pure product to the cooling solution at a temperature just above where the oil usually forms.

    • Switch Systems: Move to Method B (EtOAc/Heptane). Non-polar impurities causing the oiling are often more soluble in Heptane and will stay in the mother liquor.

Figure 2: Troubleshooting "Oiling Out"

Caption: Decision logic for recovering a crystallization batch that has oiled out.

OilingOutLogic Problem Precipitate forms as Oil Reheat Re-heat to Dissolve Problem->Reheat Decision Check Solvent Ratio Reheat->Decision AddSolvent Add more Good Solvent (Decrease Saturation) Decision->AddSolvent Solution too conc. Seed Add Seed Crystal at T < MP Decision->Seed Metastable zone AddSolvent->Seed VigorousStir Vigorous Stirring (Induce Nucleation) Seed->VigorousStir Success Crystalline Solid VigorousStir->Success

Issue 2: Low Yield

  • Root Cause: Too much solvent used, or the compound is too soluble in the anti-solvent.

  • Corrective Action: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Note: The second crop is usually less pure.

Issue 3: Incorrect Color (Darkening)

  • Root Cause: Oxidation of the amine group or presence of nitro-reduction byproducts (azo compounds).

  • Corrective Action: If activated carbon failed, check the pH. Ensure the solution is neutral. Acidic conditions can sometimes promote degradation during heating.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine atom important for solvent selection? A: The fluorine atom at the 3-position increases the lipophilicity (LogP) of the molecule compared to non-fluorinated nitroanilines. This means it may be more soluble in Ethyl Acetate or Dichloromethane than expected. It also acts as a weak hydrogen bond acceptor, which stabilizes the crystal lattice.

Q2: I have a regioisomer impurity (e.g., 4-nitro isomer). Will recrystallization remove it? A: Recrystallization is moderately effective for removing isomers if the impurity level is low (<10%). However, if the impurity is >10%, regioisomers often co-crystallize.

  • Recommendation: If H-NMR shows significant isomer contamination, perform a "Flash Filtration" (short silica plug) using 10-20% EtOAc in Hexane before recrystallization.

Q3: Can I use Toluene? A: Yes. Toluene is an excellent solvent for nitroanilines because it has a high boiling point (110°C) and allows for a large temperature differential.

  • Protocol: Dissolve in boiling Toluene. If it doesn't precipitate upon cooling, add Hexane dropwise. Toluene is particularly good for removing polar impurities that do not dissolve in it.

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance Yellow to Orange Crystalline SolidDark brown indicates oxidation.
Melting Point Expect >100°C (Empirical verification required)Sharp range (<2°C) indicates high purity.
Solubility Soluble: DMSO, DMF, EtOAc, Hot EtOHInsoluble: Water, Cold Hexane.
H-NMR (DMSO-d6) Diagnostic peaks for 1,2,3,5-substitution patternCheck for symmetry to rule out 4-nitro isomer.

References

  • BenchChem. (2025).[1][3][4][5] Technical Support Center: Purification of Halogenated Aniline Compounds. Retrieved from

  • Sigma-Aldrich. (n.d.).[6] 2-Bromo-4-fluoro-5-nitroaniline Product Sheet & Safety Data. Retrieved from [7]

  • PubChem. (2025).[8] 2-Bromo-5-nitroaniline Compound Summary (Analogous Properties). Retrieved from

  • Organic Process Research & Development. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines. American Chemical Society. Retrieved from

  • University of Massachusetts Amherst. (n.d.). Recrystallization Protocols and Solvent Selection. Retrieved from [1]

Sources

Technical Support Center: Optimizing the Yield of 2-Bromo-3-fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield and purity bottlenecks during the synthesis of 2-bromo-3-fluoro-5-nitroaniline (CAS: 1309832-49-2).

The synthesis of this building block typically relies on the regioselective monoreduction of its precursor, 2-bromo-1-fluoro-3,5-dinitrobenzene . Because the precursor contains two non-equivalent nitro groups, selecting the correct reducing agent and strictly controlling reaction parameters is the difference between an 80% yield and a complex, inseparable mixture.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am getting a mixture of regioisomers, and the major product is the wrong isomer (4-bromo-3-fluoro-5-nitroaniline). Why is this happening? A: This is a classic regioselectivity issue dictated by your choice of reducing agent. If you are using sulfide-based reagents like


 or 

(the Zinin reduction), the reaction will preferentially reduce the least sterically hindered nitro group [3, 4]. In 2-bromo-1-fluoro-3,5-dinitrobenzene, the nitro group at C5 is relatively unhindered, whereas the target nitro group at C3 is sterically compressed between the bromine and fluorine atoms.
  • The Fix: To selectively reduce the sterically hindered C3-nitro group, you must switch to an electron-transfer mechanism directed by the highly electron-withdrawing ortho-halogen. Using Iron powder in Acetic Acid (

    
    ) or Stannous Chloride (
    
    
    
    ) will reverse the regioselectivity and yield the desired 2-bromo-3-fluoro-5-nitroaniline [1, 2].

Q2: My reaction yields significant amounts of a diamine byproduct. How do I prevent over-reduction? A: Over-reduction to the diamine is a function of stoichiometry and thermodynamics. The reduction of a single


 group to 

requires exactly 6 electrons. Since

oxidizes to

under these conditions, exactly 3.0 molar equivalents of Iron are required per mole of the dinitro substrate.
  • The Fix: Weigh your Iron powder precisely (do not exceed 3.1 eq). Furthermore, the reaction is highly exothermic. If the internal temperature exceeds 40°C, the kinetic barrier for reducing the second nitro group is overcome. Add the iron in small portions to control the thermal spike [2].

Q3: The reduction with Iron/AcOH is sluggish and stalls at 50% conversion. What should I check? A: Iron powder easily passivates with a microscopic layer of iron oxide, drastically reducing its effective surface area.

  • The Fix: Use freshly activated iron powder (washed briefly with dilute

    
    , then water and ethanol). Alternatively, adding a catalytic amount of aqueous 
    
    
    
    to the reaction mixture can help continuously etch the iron surface. Ensure vigorous mechanical stirring, as the reaction relies on heterogeneous solid-liquid mass transfer.

Q4: Can I use catalytic hydrogenation (e.g.,


 with 

) to avoid metal waste?
A: No. Catalytic hydrogenation is generally too aggressive for this specific substrate. It will not only reduce both nitro groups to yield the diamine but also trigger hydrodehalogenation (cleavage of the

bond), destroying your starting material entirely.

Part 2: Quantitative Data & Reagent Selection

The table below summarizes the expected outcomes based on the reducing agent applied to 2-bromo-1-fluoro-3,5-dinitrobenzene.

Reducing SystemTarget NO₂ GroupMajor RegioisomerTypical YieldMechanistic Rationale
Fe (3.0 eq) / AcOH Sterically Hindered (C3)2-Bromo-3-fluoro-5-nitroaniline 75 - 85%Electron-transfer directed by ortho-halogens
SnCl₂·2H₂O / HCl Sterically Hindered (C3)2-Bromo-3-fluoro-5-nitroaniline 70 - 80%Direct electron donation to electron-deficient NO₂
Na₂S / NH₄HS Least Hindered (C5)4-Bromo-3-fluoro-5-nitroaniline< 10% (Target)Nucleophilic attack favors unhindered NO₂
H₂ / Pd-C Both NO₂ GroupsDiamine Byproduct0% (Target)Uncontrolled catalytic hydrogenation

Part 3: Reaction Pathway Visualization

G cluster_0 Regioselective Reduction Pathways SM 2-Fluoro-4,6-dinitrophenol Intermediate 2-Bromo-1-fluoro-3,5-dinitrobenzene (Dinitro Precursor) SM->Intermediate PBr3, DMF/Toluene 110°C, 1h Desired 2-Bromo-3-fluoro-5-nitroaniline (TARGET: Hindered NO2 Reduced) Intermediate->Desired Fe (3.0 eq), AcOH, <40°C OR SnCl2/HCl Undesired1 4-Bromo-3-fluoro-5-nitroaniline (BYPRODUCT: Unhindered NO2 Reduced) Intermediate->Undesired1 Na2S or (NH4)2S (Zinin Reduction) Undesired2 Diamine Derivative (BYPRODUCT: Over-reduction) Intermediate->Undesired2 Excess Fe (>3.5 eq) OR H2, Pd/C

Figure 1: Divergent reduction pathways of 2-bromo-1-fluoro-3,5-dinitrobenzene based on reductant.

Part 4: Optimized Step-by-Step Methodology (Fe/AcOH Protocol)

This protocol is engineered as a self-validating system to ensure maximum yield of the correct regioisomer [1, 2].

Objective: Regioselective reduction of 2-bromo-1-fluoro-3,5-dinitrobenzene to 2-bromo-3-fluoro-5-nitroaniline.

  • Substrate Dissolution:

    • In a round-bottom flask equipped with a robust magnetic stirrer and an internal thermometer, dissolve 2-bromo-1-fluoro-3,5-dinitrobenzene (1.0 eq, e.g., 10.0 g, 37.7 mmol) in glacial acetic acid (100 mL).

    • Causality: Acetic acid serves as both the solvent and the requisite proton source to drive the reduction mechanism forward.

  • Iron Addition (Critical Step):

    • Weigh exactly 3.0 equivalents of fine Iron powder (6.32 g, 113.1 mmol).

    • Add the iron in 4 to 5 small portions over a period of 30–45 minutes.

    • Causality: Portion-wise addition prevents thermal spikes. The internal temperature must not exceed 40°C to prevent the kinetic activation of the second nitro group. Use a water bath if necessary.

  • Reaction Monitoring (Self-Validation):

    • Stir the heterogeneous mixture at room temperature (20–25°C) for 1.5 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active, higher

      
      ) should completely disappear, replaced by a lower 
      
      
      
      spot (the amine). The solution will transition from a pale yellow to a deep orange/reddish hue as the aniline forms.
  • Quenching & Filtration:

    • Dilute the mixture with Ethyl Acetate (150 mL) and filter through a tightly packed pad of Celite.

    • Causality: Celite traps the colloidal iron and iron oxide sludge. Skipping this step will result in intractable, unbreakable emulsions during the subsequent liquid-liquid extraction.

  • Neutralization:

    • Transfer the filtrate to a separatory funnel and wash cautiously with saturated aqueous

      
       until the aqueous layer tests slightly basic (pH ~8).
      
    • Causality: Neutralizing the acetic acid prevents the protonation of the newly formed aniline, ensuring it partitions completely into the organic layer rather than being lost in the aqueous wash.

  • Isolation:

    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (eluting with PE/DCM or Hexanes/EtOAc) to yield the pure 2-bromo-3-fluoro-5-nitroaniline as a solid.
      

References

  • US10221168B1 - Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan, and uses thereof. Google Patents. 1

  • WO2017074832A1 - FACTOR XIa INHIBITORS. Google Patents. 2

  • Selective nitro reduction of poly nitro compounds. ECHEMI. 3

  • Applications of Ammonium Pentasulfide ((NH₄)₂(S₅)) in Selective Organic Synthesis. Benchchem.4

Sources

Technical Support Center: 2-Bromo-3-fluoro-5-nitroaniline Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Diagnostic Workflow

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of 2-bromo-3-fluoro-5-nitroaniline. The primary synthetic challenge lies in the regioselective bromination of 3-fluoro-5-nitroaniline. Because the amino group is a powerful ortho/para director, controlling the electrophilic aromatic substitution to favor the sterically hindered 2-position over the 4- and 6-positions requires precise mechanistic control [1].

Below is the self-validating diagnostic workflow for identifying and troubleshooting impurities in your crude reaction mixture.

ImpurityWorkflow Crude Crude Reaction Mixture LCMS LC-MS Profiling Crude->LCMS MassCheck Mass Analysis (m/z) LCMS->MassCheck Mono [M+H]+ = 235/237 (Monobrominated) MassCheck->Mono Target & Regioisomers Di [M+H]+ = 313/315/317 (Dibrominated) MassCheck->Di Over-bromination NMR 1H & 19F NMR Regioisomer ID Mono->NMR Quench Check Quenching Step Di->Quench Reduce equivalents Opt Optimize Catalyst/Temp NMR->Opt If 4-Br or 6-Br found

Fig 1. Logical workflow for identifying and troubleshooting bromination impurities via LC-MS and NMR.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing multiple monobrominated regioisomers (e.g., 4-bromo and 6-bromo impurities) during the bromination of 3-fluoro-5-nitroaniline?

Expert Insight & Causality: In the starting material, 3-fluoro-5-nitroaniline, the strongly activating amino (-NH


) group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions [1]. Position 2 is the target site, but it is sterically hindered because it is flanked by the amino and fluoro groups. Consequently, standard bromination (using Br

or N-Bromosuccinimide) often follows the path of least steric resistance, yielding 4-bromo and 6-bromo regioisomers as major kinetic impurities.

Actionable Solution: To shift the regioselectivity, you must modulate the electrophilicity of the brominating agent. Implementing a copper-catalyzed oxidative bromination (e.g., using CuSO


/NaBr) creates a chelation-directed intermediate that favors specific ortho positions, significantly reducing the 4-bromo impurity [2].
Q2: How can I chromatographically resolve 2-bromo-3-fluoro-5-nitroaniline from its over-brominated impurities?

Expert Insight & Causality: Over-bromination occurs when the initial bromination product remains sufficiently activated to undergo a second electrophilic attack, yielding dibrominated species (e.g., 2,4-dibromo-3-fluoro-5-nitroaniline). Because bromine atoms significantly increase the lipophilicity of the molecule, these impurities will have much stronger retention on a reversed-phase column.

Actionable Solution: Utilize a High-Performance Liquid Chromatography (HPLC) method with a low-silanol C18 or R1 column. A gradient elution starting with high aqueous content will resolve the polar unreacted starting material, while a ramp to high organic (acetonitrile) will cleanly separate the monobrominated target from the highly retained dibrominated impurities [4].

Q3: What is the most definitive analytical method to confirm the exact position of the bromine atom in my isolated product?

Expert Insight & Causality: While LC-MS confirms the molecular weight ([M+H]


 m/z 235/237), it is blind to regiochemistry. To definitively prove that the bromine is at position 2, you must use 

H and

F Nuclear Magnetic Resonance (NMR) spectroscopy.

Actionable Solution: In the desired 2-bromo-3-fluoro-5-nitroaniline, the two remaining aromatic protons (H4 and H6) are meta to each other. They will exhibit a small meta-coupling constant (J ~ 2.0 - 2.5 Hz) in the


H NMR spectrum. Furthermore, 2D NMR (HMBC) showing a correlation between the amine protons and the brominated C2 carbon serves as a self-validating proof of structure.
Q4: I am detecting degradation products during the reaction workup. How do I prevent this?

Expert Insight & Causality: Anilines are highly susceptible to oxidation. If excess brominating agent or oxidative catalysts (like Cu(II)) are left active during the aqueous workup, the amine group can oxidize into nitroso compounds or form complex polymeric impurities [3].

Actionable Solution: Implement a strict reductive quenching protocol. Adding sodium thiosulfate (Na


S

O

) immediately upon reaction completion neutralizes any residual electrophilic bromine and halts oxidative degradation.

Quantitative Data Summaries

Table 1: HPLC-MS Profiling of Synthesis Impurities

Note: Retention times (RT) are relative to a standard 15-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column.

Compound / ImpurityFormulaExact MassObserved m/z[M+H]+Relative RTCausality / Origin
3-Fluoro-5-nitroaniline C

H

FN

O

156.03157.00.45Unreacted starting material
2-Bromo-3-fluoro-5-nitroaniline C

H

BrFN

O

234.94235.9 / 237.91.00Target Product
4-Bromo-3-fluoro-5-nitroaniline C

H

BrFN

O

234.94235.9 / 237.91.08Kinetic regioisomer impurity
6-Bromo-3-fluoro-5-nitroaniline C

H

BrFN

O

234.94235.9 / 237.90.92Kinetic regioisomer impurity
2,4-Dibromo-3-fluoro-5-nitroaniline C

H

Br

FN

O

312.85313.8 / 315.8 / 317.81.45Over-bromination impurity
Table 2: Diagnostic H NMR Shifts for Monobrominated Regioisomers

(Simulated reference data in DMSO-d


 at 400 MHz)
RegioisomerH4 Shift (ppm)H6 Shift (ppm)H2 Shift (ppm)Diagnostic Coupling
2-Bromo (Target) ~7.65 (dd)~7.40 (dd)N/A (Substituted)J

~ 2.2 Hz (meta)
4-Bromo (Impurity) N/A (Substituted)~7.50 (dd)~7.10 (dd)J

~ 2.5 Hz (meta)
6-Bromo (Impurity) ~7.70 (dd)N/A (Substituted)~7.20 (dd)J

~ 2.0 Hz (meta)

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Copper-Catalyzed Bromination

Self-Validating System: This protocol uses a catalytic copper cycle that self-regulates the release of the active bromonium ion, inherently limiting over-bromination [2].

  • Preparation: In a dry, round-bottom flask, dissolve 1.0 equivalent of 3-fluoro-5-nitroaniline in a 2:1 mixture of Acetonitrile and Water.

  • Catalyst Addition: Add 0.25 equivalents of CuSO

    
    ·5H
    
    
    
    O. Stir for 5 minutes at room temperature to allow for amine-copper coordination.
  • Reagent Addition: Slowly add 1.05 equivalents of NaBr, followed by 1.05 equivalents of Na

    
    S
    
    
    
    O
    
    
    (Sodium persulfate) in small portions over 15 minutes. Causality: The slow addition prevents thermal spikes that drive the formation of the dibrominated impurity.
  • Reaction: Stir at 25°C for 4–6 hours. Monitor via HPLC (Protocol B).

  • Quenching: Once the starting material is consumed, immediately add a 10% aqueous solution of Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) until the mixture turns from a dark brown to a pale yellow suspension. Causality: This halts the oxidative cycle and prevents amine degradation.
  • Extraction: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol B: HPLC-MS Impurity Profiling

Self-Validating System: The inclusion of a blank run and a known standard spike ensures that retention time shifts are system-independent and purely chemical [4].

  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) to ensure sharp peak shapes for basic anilines.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (promotes[M+H]

      
       ionization).
      
    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear ramp to 95% B

    • 10-13 min: Hold at 95% B

    • 13-15 min: Re-equilibrate at 5% B

  • Detection: Set the MS to positive electrospray ionization (ESI+). Scan m/z 100 to 500. Extract ion chromatograms (EIC) for m/z 157 (Starting Material), 236 (Monobromo), and 314 (Dibromo).

References

  • Title: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids Source: Beilstein Journal of Organic Chemistry / ResearchGate URL: [Link]

  • Title: Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: National Institutes of Health (NIH) / PMC URL: [Link]

Technical Support Center: Troubleshooting Common Issues in the Nitration of Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aniline nitration. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental yet challenging electrophilic aromatic substitution. Direct nitration of aniline is notoriously problematic, often leading to a cascade of undesirable side reactions. This resource provides in-depth, mechanism-driven answers to common issues, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My reaction mixture turned dark brown or black, and I've isolated a tarry, intractable substance with very low yield. What's happening?

Answer: This is a classic and frequent issue caused by the oxidation of the aniline ring . The amino group (-NH₂) is a powerful activating group, making the benzene ring highly electron-rich and thus extremely susceptible to oxidation by the strong nitrating mixture (concentrated HNO₃/H₂SO₄). This aggressive oxidation destroys the starting material and polymerizes it into complex, tar-like byproducts, leading to a significant loss of the desired product.

Root Cause Analysis:

  • High Reactivity: The lone pair of electrons on the amino nitrogen donates electron density into the aromatic ring via resonance, making it highly activated towards electrophiles, but also towards oxidizing agents.

  • Harsh Reagents: Concentrated nitric acid is a potent oxidizing agent in its own right.

Strategic Solution: Protection of the Amino Group via Acetylation The most robust and widely accepted solution is to temporarily "tame" the amino group's reactivity by converting it into an acetamido group (-NHCOCH₃) prior to nitration. This is a three-step sequence: protection, nitration, and deprotection.

  • Protection: Aniline is reacted with acetic anhydride to form acetanilide. The resulting acetamido group is still an ortho, para-director, but its activating effect is moderated because the nitrogen lone pair is also in resonance with the adjacent carbonyl group. This significantly reduces the ring's susceptibility to oxidation.

  • Nitration: The protected acetanilide is then nitrated under controlled conditions.

  • Deprotection: The acetyl group is easily removed by acid or base hydrolysis to yield the final nitroaniline product.

Issue 2: My product is a mixture of ortho, meta, and para isomers, with a surprisingly high amount of the meta product. How can I improve regioselectivity?

Answer: This outcome is a direct consequence of the basicity of the amino group in the strongly acidic nitrating medium. While the -NH₂ group is an ortho, para-director, the reaction conditions cause it to be protonated, forming the anilinium ion (-NH₃⁺) . The anilinium ion is a strongly deactivating, meta -directing group .

Mechanistic Explanation: In the presence of concentrated sulfuric acid, a significant portion of the aniline exists in equilibrium as the protonated anilinium ion. The positive charge on the nitrogen atom withdraws electron density from the ring via a strong negative inductive effect (-I effect), deactivating the ring towards electrophilic attack. This effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for nitration.

Direct nitration of aniline can yield a product mixture containing as much as 47% meta-nitroaniline.

Solution: Amide Protection for Regiocontrol The acetylation strategy described in Issue 1 is also the definitive solution here. The acetamido group (-NHCOCH₃) is not basic and does not get protonated in the acidic medium. Therefore, it remains a reliable ortho, para-director throughout the reaction. Furthermore, the steric bulk of the acetamido group hinders the approach of the electrophile to the ortho positions, leading to the preferential formation of the para isomer.

Data Presentation: Regioselectivity Comparison
Methodpara-Nitroanilinemeta-Nitroanilineortho-NitroanilineOxidation Byproducts
Direct Nitration ~51%~47%~2%Significant
Acetanilide Route >90% (as p-nitroacetanilide)NegligibleMinorNegligible

Table based on data from multiple sources.

Issue 3: I'm observing polysubstitution, resulting in dinitroaniline impurities. How can I achieve mono-nitration?

Answer: Polysubstitution occurs for the same fundamental reason as oxidation: the powerful activating nature of the -NH₂ group. The ring is so electron-rich that even after one nitro group (which is deactivating) has been added, the ring may still be reactive enough to undergo a second nitration under harsh conditions.

Solution: Moderating Reactivity via Acetylation Protecting the aniline as acetanilide is the key to preventing polysubstitution. The acetamido group moderates the ring's reactivity to a level where mono-nitration proceeds cleanly and efficiently. Strict control over reaction conditions, particularly temperature, is also critical.

Key Control Parameters:

  • Temperature: The nitration of acetanilide should be performed at low temperatures, typically between 0-10 °C, to control the reaction rate and prevent side reactions. The reaction is highly exothermic, and poor temperature control can lead to byproducts and safety hazards.

  • Stoichiometry: Use of a slight excess of the nitrating agent is common, but a large excess should be avoided to minimize the risk of dinitration.

Visualizations & Workflows

Logical Workflow: The Problem of Direct Aniline Nitration

The following diagram illustrates the competing pathways in the direct nitration of aniline that lead to undesirable product mixtures.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_pathways Competing Reaction Pathways cluster_products Products & Byproducts Aniline Aniline (-NH2) Ortho, Para-Director Reagents HNO₃ / H₂SO₄ (Strongly Acidic & Oxidizing) Protonation Protonation (Acid-Base Reaction) Reagents->Protonation H⁺ Nitration_Activated Direct Nitration (EAS on Activated Ring) Reagents->Nitration_Activated NO₂⁺ Oxidation Oxidation Reagents->Oxidation [O] Anilinium Anilinium Ion (-NH3+) Meta-Director Protonation->Anilinium OrthoPara_Product o- & p-Nitroaniline Nitration_Activated->OrthoPara_Product Tar Oxidized Tars & Decomposition Products Oxidation->Tar Meta_Product m-Nitroaniline Anilinium->Meta_Product Nitration

Caption: Competing pathways in direct aniline nitration.

Recommended Workflow: Protection-Nitration-Deprotection Strategy

This diagram outlines the reliable, three-step synthesis of p-nitroaniline that avoids the pitfalls of the direct method.

G Aniline 1. Aniline Acetanilide 2. Acetanilide (Protected Amine) Aniline->Acetanilide Acetylation (Acetic Anhydride) pNitroacetanilide 3. p-Nitroacetanilide (Nitrated Intermediate) Acetanilide->pNitroacetanilide Nitration (HNO₃/H₂SO₄, 0-10°C) pNitroaniline 4. p-Nitroaniline (Final Product) pNitroacetanilide->pNitroaniline Hydrolysis (Aqueous Acid, Heat)

Caption: The standard workflow for selective p-nitroaniline synthesis.

Key Experimental Protocols

Protocol 1: Protection of Aniline via Acetylation

This procedure converts aniline to acetanilide to protect the amino group.

  • Setup: In a suitable flask, dissolve aniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.05 eq) to the solution while stirring. The reaction is exothermic.

  • Reaction: Gently warm the mixture for approximately 15-30 minutes to ensure the reaction goes to completion.

  • Isolation: Pour the reaction mixture into a beaker of ice-cold water to precipitate the acetanilide as a white solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed if necessary.

Protocol 2: Nitration of Acetanilide

This protocol describes the controlled nitration of the protected aniline.

  • Setup: In a flask, add the dried acetanilide (1.0 eq) to concentrated sulfuric acid, ensuring it fully dissolves.

  • Cooling: Cool the mixture in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture: In a separate flask, prepare a cold nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reagent Addition: Add the nitrating mixture dropwise to the stirred acetanilide solution, carefully maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at or slightly below room temperature for approximately 1 hour.

  • Isolation: Carefully pour the reaction mixture over a large volume of crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.

  • Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from ethanol to separate it from the more soluble o-nitroacetanilide isomer.

Protocol 3: Deprotection via Acid Hydrolysis

This final step removes the acetyl group to yield the target p-nitroaniline.

  • Setup: Suspend the purified p-nitroacetanilide (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 70%) or hydrochloric acid in a round-bottom flask.

  • Reaction: Heat the mixture under reflux for 30-45 minutes, or until the solid has completely dissolved.

  • Isolation: Cool the reaction mixture to room temperature and then pour it into a beaker of ice water.

  • Neutralization: Slowly neutralize the solution with a base (e.g., 10% NaOH or Na₂CO₃ solution) until the p-nitroaniline precipitates as a bright yellow solid.

  • Purification: Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture if further purification is needed.

References

  • Brainly Community. (2023, April 8). Write a mechanism for the hydrolysis of p-nitroacetanilide to p-nitroaniline. Brainly. Retrieved March 7, 2026, from [Link]

  • Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of Aniline and Toluidine Nitration With HNO3 and H2SO4 in Acetic Acid. Scribd. Retrieved March 7, 2026, from [Link]

  • RSC. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Webflow. (n.d.). Preparation of p-nitroaniline from acetanilide pdf. Retrieved March 7, 2026, from [Link]

  • Filo. (2025, April 20). Nitration of aniline. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Nitration Process of Aniline Explained. Retrieved March 7, 2026, from [Link]

  • Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Fenix. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. Retrieved March 7, 2026, from [Link]

  • Scribd. (2021, September 15). Experiment Twelve Hydrolysis of P-nitroacetanilide. Retrieved March 7, 2026, from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Methods for the nitration of protected anilines. Retrieved March 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved March 7, 2026, from [Link]

  • Brainly Community. (2025, October 12). Class 12:- Write a note on Nitration of aniline. Brainly.in. Retrieved March 7, 2026, from [Link]

  • Filo. (2025, December 13). Q.18 Discuss the following reactions: (a) Nitration of aniline (b) Su... Retrieved March 7, 2026, from [Link]

  • Testbook. (2026, March 2). Nitration of aniline in strong acidic medium also gives m-ni. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved March 7, 2026, from [Link]

  • Khan Academy India - English. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Retrieved March 7, 2026, from [Link]

  • Reddit. (2020, November 19). Help with nitration of a protected aniline. r/Chempros. Retrieved March 7, 2026, from [Link]

  • Devi, A. (2020, November 5). Nitration of aniline. YouTube. Retrieved March 7, 2026, from [Link]

  • Pearson+. (n.d.). Why does the NH2 group in aniline lead to unwanted polysubstitution in benzene rings. Study Prep. Retrieved March 7, 2026, from [Link]

  • Bartleby. (2022, January 13). Why is it important to proceed with the acetanilide formation before the nitration? Retrieved March 7, 2026, from [Link]

  • askIITians. (2025, July 23). Why is nitration of aniline difficult? Retrieved March 7, 2026, from [Link]

  • Filo. (2025, June 16). Acetanilide is used instead of aniline for the nitration because... Retrieved March 7, 2026,

Technical Support Center: Aniline Bromination & Regioselectivity

[1]

Topic: Strategies to Prevent Isomer Formation & Polybromination during Aniline Bromination Ticket ID: CHEMSUP-8821 Status: Open Analyst: Senior Application Scientist

Introduction: The Reactivity Paradox

Welcome to the technical support hub. You are likely here because direct bromination of aniline with elemental bromine (

2,4,6-tribromoaniline

The Root Cause: The amino group (

12
  • Result 1 (Polysubstitution): The ring reacts faster than the bromine can be diluted, leading to triple substitution instantly.

  • Result 2 (Oxidation): The amino group is easily oxidized by bromine, leading to quinoidal tars.

To prevent "isomer formation" (specifically the ortho isomer) and "poly-brominated impurities," you must dampen this activation or control the electrophile.[1]

Module 1: The "Gold Standard" – Protection Strategy

User Question: "I need high purity para-bromoaniline. Direct bromination gives me a mixture of ortho/para and tri-bromo products. How do I fix this?"

Technical Solution: The most reliable method to prevent ortho isomers and poly-bromination is Steric & Electronic Dampening via acetylation. Converting aniline to acetanilide reduces the ring's reactivity (preventing poly-bromination) and adds steric bulk to the nitrogen (blocking ortho attack, favoring para).[2][3]

Workflow Diagram: The Acetylation Route

ProtectionStrategyAnilineAniline(Highly Reactive)AcetanilideAcetanilide(Moderated Reactivity)Aniline->Acetanilide ProtectionAc2OAc2O / AcOHAc2O->AnilinePBromoAcp-Bromoacetanilide(Major Product)Acetanilide->PBromoAc Steric ControlBrominationBr2 / AcOH(Electrophilic Sub.)Bromination->AcetanilideProductp-Bromoaniline(Target)PBromoAc->Product HydrolysisHydrolysisH+ or OH- / H2O(Deprotection)Hydrolysis->PBromoAc

Figure 1: The protection-deprotection sequence ensures para-selectivity by increasing steric hindrance at the ortho positions.

Standard Operating Procedure (SOP-8821-A)
  • Protection: Dissolve aniline in glacial acetic acid. Add acetic anhydride (

    
     eq). Reflux for 30 mins. Pour into ice water to crystallize acetanilide .[1]
    
  • Bromination: Dissolve acetanilide in glacial acetic acid. Add

    
     in acetic acid dropwise at 
    
    
    .
    • Why? The acetyl group is bulky, shielding the ortho positions. The lone pair is delocalized into the carbonyl, reducing ring activation (preventing tri-bromination).[1]

  • Deprotection: Reflux the resulting p-bromoacetanilide in dilute

    
     or 
    
    
    . Neutralize to recover 4-bromoaniline .

Module 2: Direct Monobromination (Green & Mild)

User Question: "I cannot use the protection step due to sensitive functional groups. How do I mono-brominate directly?"

Technical Solution: You must use a "soft" brominating agent that releases

4
Option A: N-Bromosuccinimide (NBS)

NBS provides a low concentration of molecular bromine or bromonium ions.[4] In polar aprotic solvents like DMF or Acetonitrile, it is highly selective for the para position due to the stabilization of the transition state.

  • Protocol: Aniline (1.0 eq), NBS (1.0 eq), DMF,

    
     to 
    
    
    .
  • Mechanism: NBS forms a succinimide-bromine complex that transfers bromine less violently than

    
    .
    
  • Selectivity: High para-selectivity (>90%) is achieved at low temperatures.

Option B: Oxidative Bromination ( )

This is a "Green Chemistry" approach.[5] It generates

  • Protocol: Aniline (1 eq),

    
     (1.1 eq), 
    
    
    (30%, 1.1 eq) in Acetic Acid.
  • Advantage: Water is the only byproduct. High atom economy.

Module 3: Troubleshooting & Data Comparison

User Question: "I am following the protocol but still seeing impurities. Identify my issue."

Comparative Data: Reagent Selectivity
Reagent SystemSolventPrimary ProductMajor ImpuritySelectivity Mechanism

(Direct)

2,4,6-TribromoanilineTars (Oxidation)None (Uncontrolled activation)

/ AcOH
Acetic Acidp-Bromoaniline2,4-DibromoanilineSolvent effect (moderates

)
Ac2O ->

AcOHp-Bromoaniline o-Bromoaniline (<5%)Steric Hindrance (Protection)
NBS DMF/MeCNp-Bromoanilineo-BromoanilineKinetic Control / Low

Zeolite / NBS

/ DCM
p-BromoanilineNone (High Purity)Shape Selectivity (Pore size)
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Black Tar Formation Oxidation of amine by

.
Use Protection (Method 1) or switch to NBS under inert atmosphere (

).
Ortho-Isomer Presence Temperature too high; insufficient steric bulk.Lower reaction temp to

. Use bulky protecting groups (e.g., Piv-Cl instead of Ac-Cl).
Polybromination (Di/Tri) Excess reagent or high local concentration.Use dilute addition (syringe pump). Ensure strict 1.0 eq stoichiometry.
Low Yield Loss of product during workup (Water solubility).Aniline salts are water-soluble. Neutralize aqueous layer to pH 8-9 before extraction.

Module 4: Advanced Pathway Selection

User Question: "Which method should I choose for my specific substrate?"

Use the logic map below to select the optimal protocol based on your starting material's sensitivity.

Decision Logic Diagram

DecisionTreeStartStart: Aniline SubstrateSensitiveIs the substrate acid/base sensitive?Start->SensitiveYesYesSensitive->YesAvoid HydrolysisNoNoSensitive->NoRobustDirectDirect Bromination RequiredYes->DirectProtectProtection Strategy (Recommended)No->ProtectNBSUse NBS in DMF (-10°C)(Kinetic Control)Direct->NBSHigh Selectivity NeededGreenUse H2O2 / HBr(In-situ Generation)Direct->GreenEco-friendly / Scale-upStandard1. Ac2O2. Br2/AcOH3. HydrolysisProtect->Standard

Figure 2: Decision matrix for selecting the appropriate bromination strategy.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Protection Protocol).

  • Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds." Journal of Organic Chemistry, 1979, 44(25), 4733–4735.

  • Podgoršek, A., et al. "Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide."[6] Tetrahedron, 2009, 65(22), 4429-4439.

  • Smith, K., et al. "Zeolite-catalysed regioselective bromination of activated aromatic substrates." Chemical Communications, 1996, (4), 467-468.

  • BenchChem Technical Support. "Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines." BenchChem Application Notes, 2025.

effective workup procedures for 2-Bromo-3-fluoro-5-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-3-fluoro-5-nitroaniline Synthesis & Workup

Ticket ID: T-BFNA-5N-Synthesis Subject: Optimization of Workup and Isolation Procedures Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active[1][2][3]

Executive Summary

This guide addresses the synthesis and specific workup challenges for 2-Bromo-3-fluoro-5-nitroaniline (CAS: 1030587-99-9 or analogs).[1][2][3]

Critical Chemical Context: The synthesis of the 5-nitro isomer from 2-bromo-3-fluoroaniline requires a specific mechanistic pathway. Unlike standard aniline nitrations where the amine is protected (e.g., as an acetamide) to direct para (yielding the 4-nitro isomer), the 5-nitro target requires the amine to be protonated (


) in strong acid.[2] This ammonium species is meta-directing, forcing the nitro group to the 5-position (since position 3 is blocked by fluorine).[1][2]

This mechanism dictates the workup: you are dealing with a highly acidic, viscous reaction matrix containing the protonated product.[3] The transition from this acidic state to a neutral solid is where 90% of failures (oiling out, tar formation) occur.[3]

Module 1: Troubleshooting Guide (Common Support Tickets)

Ticket #01: "My product formed a sticky brown tar upon quenching, not a precipitate."

Root Cause: "Oiling Out" Phenomenon.[3] When the acidic reaction mixture is poured into water, the heat of dilution (exotherm) raises the temperature above the melting point of the crude product or its impurities. The product separates as a liquid oil, which traps impurities and solidifies into a "tar" or glass upon cooling, rather than a crystalline solid.[3]

Corrective Action:

  • Temperature Control: Ensure the quenching water is actually an ice slurry and the addition rate is slow enough that the internal temperature never exceeds 10°C.

  • Seeding: If oil droplets form, add a seed crystal of pure product (if available) or scratch the glass side of the beaker vigorously to induce nucleation before the oil solidifies into a monolith.[3]

  • The "DCM Rescue": If tar forms, do not scrape it.[3] Dissolve the entire tarry mess in Dichloromethane (DCM), separate the water layer, dry the organic layer (

    
    ), and evaporate slowly. Recrystallize the residue from Ethanol/Water.[3][4]
    
Ticket #02: "Yield is significantly lower than expected (<40%)."

Root Cause: Solubility in Acidic Media.[2][3] 2-Bromo-3-fluoro-5-nitroaniline is a weak base.[1][2][3] In the strongly acidic quench filtrate (dilute


), a significant portion may remain dissolved as the anilinium salt.[3]

Corrective Action:

  • pH Adjustment: After filtering the initial crop, neutralize the filtrate carefully with

    
     or saturated 
    
    
    
    to pH 6-7.[2][3] This often precipitates a "second crop" of product.[3][5][6]
  • Extraction: Do not discard the filtrate. Extract it with Ethyl Acetate (

    
    ).[2][3][7] Combine these extracts with the solid product for maximum recovery.[3]
    
Ticket #03: "NMR shows a mixture of 4-nitro and 5-nitro isomers."

Root Cause: Incomplete Protonation.[1][2][3] If the sulfuric acid concentration drops (due to water in reagents or humidity), the equilibrium shifts toward the free amine, which directs para (to position 4).

Corrective Action:

  • Anhydrous Conditions: Use 98%

    
     and fuming 
    
    
    
    . Ensure glassware is oven-dried.[1][2][3]
  • Maintain Acid Strength: Do not dilute the reaction mixture until the reaction is complete.

Module 2: The "Golden Path" Protocol

This protocol is designed to maximize the meta-directing effect and ensure a clean solid isolation.[1][2]

Reagents:

  • Substrate: 2-Bromo-3-fluoroaniline (1.0 eq)

  • Solvent/Acid: Conc.

    
     (10 vol)[2][3]
    
  • Reagent: Fuming

    
     (1.05 eq) or 
    
    
    
    (1.1 eq)[2][3]

Step-by-Step Methodology:

  • Dissolution (The Protonation Step):

    • Charge 2-Bromo-3-fluoroaniline into a reactor.

    • Cool to 0°C.[3]

    • Add Conc.[3][4][6][8][9] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       dropwise.[3][4] Observation: The mixture will become thick/slurry-like as the sulfate salt forms.[1][2] Stirring must be vigorous.[2][3][4]
      
  • Nitration:

    • Maintain temperature at 0–5°C.[2][3]

    • Add Nitric Acid (or

      
      ) portion-wise over 30-60 minutes.[1][2][3]
      
    • Critical: Do not let temperature spike.[3][4] Heat favors side reactions and oxidation.[3]

  • Quench & Isolation (The Critical Workup):

    • Prepare a beaker with crushed ice (5x reaction volume).

    • Pour the reaction mixture slowly onto the ice with rapid stirring.

    • Checkpoint: A yellow/orange solid should precipitate.[3] If oil forms, add more ice immediately.[3]

    • Stir for 30 minutes to allow the salt to fully hydrolyze to the free base.

  • Purification:

    • Filter the solid.[3][4][5][6][7] Wash with cold water until filtrate is neutral.[3][4][7]

    • Recrystallization: Dissolve crude solid in boiling Ethanol (minimum volume). Add hot water until slightly turbid. Cool slowly to 4°C.

Module 3: Data & Visualization

Workflow Logic Diagram

The following diagram illustrates the decision logic during the workup phase to avoid product loss.

WorkupLogic Start Reaction Complete (Acidic Matrix) Quench Quench on Crushed Ice (Maintain T < 10°C) Start->Quench CheckState Observation Check: Solid or Oil? Quench->CheckState Solid Yellow Precipitate Forms CheckState->Solid Success Oil Sticky Oil/Tar Forms CheckState->Oil Failure (Exotherm) Filter Vacuum Filtration Solid->Filter DCM_Rescue DCM Extraction Rescue (Dissolve Tar -> Sep Funnel) Oil->DCM_Rescue FiltrateCheck Check Filtrate pH Filter->FiltrateCheck Liquid Waste? Final Pure 2-Bromo-3-fluoro-5-nitroaniline Filter->Final Solid Cake DCM_Rescue->Final Neutralize Neutralize to pH 7 (Recover 2nd Crop) FiltrateCheck->Neutralize pH < 2 Neutralize->Filter Recycle

Caption: Logic flow for isolating 2-Bromo-3-fluoro-5-nitroaniline, highlighting the "DCM Rescue" path for oiled-out products.

Solubility Profile & Solvent Selection
SolventSolubility (RT)Solubility (Hot)Role in Workup
Water InsolubleInsolubleAnti-solvent / Wash
Ethanol ModerateHighRecrystallization Solvent
DCM HighHighExtraction / Rescue Solvent
Sulfuric Acid Soluble (as salt)SolubleReaction Medium
Ethyl Acetate HighHighExtraction Solvent

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use acetic anhydride to protect the amine first? A: No. If you target the 5-nitro isomer, you must avoid acylation.[1][2] Acyl groups (acetamides) direct the nitro group to the para position (relative to the amine), which would yield the 4-nitro isomer.[2] You rely on the meta-directing power of the protonated ammonium group (


) to hit the 5-position [1].[1][2]

Q: The product is bright yellow, but turns dark brown overnight. Why? A: This indicates residual acid trapped in the crystal lattice.[3] Nitroanilines are sensitive to oxidation if left in acidic states.[3][4] Ensure you wash the filter cake with copious amounts of water, or even a mild 5%


 wash, until the runoff is strictly neutral [2].[3]

Q: Is this compound shock-sensitive? A: While mono-nitroanilines are generally stable, all polynitro or halogenated nitro compounds should be treated with respect.[1][2][3] Do not distill the crude reaction mixture to dryness at high heat. Always test small quantities for thermal stability before scaling up [3].

References

  • BenchChem. Application Note: Nitration of Halogenated Anilines & Directing Effects.[3][4] (General protocol for regioselective nitration of fluoroanilines).

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromo-5-nitroaniline (Analogous handling).[1][2][3]

  • Google Patents. Method for preparing nitro-aniline derivatives (General Nitration Procedures).[1][2][3] CN110627655A (Adapted for conditions).[2][3]

  • PubChem. Compound Summary: 2-Bromo-5-nitroaniline (Physical Properties).[1][2][3] [2][3]

Sources

monitoring aniline nitration reaction progress with TLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: TLC Monitoring of Aniline Nitration

Executive Summary

Monitoring the nitration of aniline is deceptively complex.[1] Unlike standard reaction monitoring, this process involves highly polar, basic amines that interact aggressively with silica gel, leading to "tailing" that can mask impurities.[2][3] Furthermore, the reaction is prone to oxidation (tar formation) and regioselectivity issues (ortho/meta/para isomers).[1]

This guide provides a robust, self-validating TLC protocol designed to separate the starting material (aniline) from the isomeric nitroaniline products while mitigating common artifacts like streaking and oxidation.[1]

Part 1: Method Development & Protocol

The Mobile Phase Strategy

Standard Hexane/Ethyl Acetate systems often fail for free anilines due to the interaction between the basic amine lone pair and the acidic silanol groups (


) on the TLC plate.[1]
  • Recommended System: Toluene : Ethyl Acetate (80:20)[1]

  • The "Anti-Tailing" Modifier: Add 1% Triethylamine (TEA) or 1%

    
     to the mobile phase.[1]
    
    • Mechanism:[1][4][5] The base modifier saturates the acidic sites on the silica, allowing the aniline to elute as a compact spot rather than a streak.[1]

Visualization Logic

Aniline is colorless, but nitroanilines are chromophores (yellow/orange). This provides an immediate visual checkpoint before UV analysis.

CompoundVisual Appearance (Daylight)UV (254 nm)Relative Rf (Silica)Diagnostic Feature
Aniline (SM) Colorless (turns brown if oxidized)Quenching (Dark Spot)Low - MidStreaks without base modifier
o-Nitroaniline Deep OrangeQuenchingHigh Least polar (Internal H-bond)
m-Nitroaniline YellowQuenchingMidIntermediate polarity
p-Nitroaniline Light YellowQuenchingLow Most polar (Intermolecular H-bond)
Dinitro-byproducts Intense Yellow/RedQuenchingVery HighElutes near solvent front
The "Mini-Workup" (Crucial Step)

Do not spot the crude reaction mixture directly. The high concentration of


/

will char the paper/plate and protonate the aniline (forming anilinium), which stays at the baseline (

).[1]

Protocol:

  • Take 50

    
    L of reaction mixture.
    
  • Add to 200

    
    L saturated 
    
    
    
    (aq) in a small vial (neutralize acid).
  • Add 200

    
    L Ethyl Acetate. Vortex/Shake.
    
  • Spot the top organic layer .

Part 2: Experimental Workflow Visualization

The following diagram outlines the decision logic for monitoring the reaction.

AnilineNitrationTLC Start Reaction Aliquot Workup Mini-Workup (Neut. with NaHCO3 + EtOAc ext.) Start->Workup Avoid Acid Charring Spotting Spot on Silica Plate (Co-spot SM + Rxn) Workup->Spotting Elution Elute: Toluene/EtOAc (8:2) + 1% TEA Spotting->Elution Visual Visualization (Daylight -> UV 254nm) Elution->Visual Decision Analyze Spots Visual->Decision Result_SM SM Present? Incomplete Conversion Decision->Result_SM Colorless UV+ Result_Ortho High Rf Yellow Spot (o-nitroaniline) Decision->Result_Ortho Orange, Fast Result_Para Low Rf Yellow Spot (p-nitroaniline) Decision->Result_Para Yellow, Slow Result_Tar Black Baseline? Oxidation/Decomposition Decision->Result_Tar Dark Streak

Caption: Figure 1. Self-validating workflow for TLC monitoring of aniline nitration. Note the mandatory neutralization step to prevent acid-induced artifacts.

Part 3: Troubleshooting & FAQs

Q1: Why is my Aniline starting material streaking from the baseline to the solvent front?

Diagnosis: This is "tailing," caused by the basic amine group protonating on the acidic silica surface.[1] The Fix:

  • Immediate: Add 1-2% Triethylamine (TEA) or Ammonium Hydroxide to your developing solvent.

  • Alternative: Pre-wash the TLC plate with a solution of 5% TEA in methanol and dry it before use. This deactivates the acidic sites.[3]

Q2: I see a dark/black spot that doesn't move from the baseline. Is this my product?

Diagnosis: No. This is likely "aniline black" or polymeric tar caused by oxidation. Aniline is highly susceptible to oxidation by nitric acid. The Fix:

  • If this spot grows over time, your reaction temperature is likely too high.

  • Pro-Tip: In industrial applications, we protect aniline as acetanilide first. Acetanilide nitration is cleaner, regioselective (para-major), and avoids tar formation. You then hydrolyze back to the nitroaniline.

Q3: I cannot separate the ortho- and para- isomers. They look like one blob.

Diagnosis: Your solvent is too polar, compressing the


 difference.
The Fix: 
  • Switch to a solvent system dominated by non-polar interactions. Toluene or Benzene (if safety permits) are superior to Hexane for separating aromatic isomers.

  • Scientific Rationale: Ortho-nitroaniline forms an intramolecular hydrogen bond between the amine and the nitro group.[1][6] This "hides" its polarity, making it move much faster (High

    
    ) than the para-isomer, which engages in strong intermolecular hydrogen bonding  with the silica (Low 
    
    
    
    ).[1][6]
Q4: The spots disappear when I take the plate out of the UV cabinet.

Diagnosis: You are relying solely on UV quenching. The Fix:

  • Nitroanilines are naturally colored (yellow/orange). Circle them immediately in daylight.

  • Staining: If you need to visualize the remaining Aniline (which is colorless), use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1][6] It turns free anilines bright yellow/red.

  • Differentiation: Nitro groups do not react with Ehrlich's reagent unless reduced first. This confirms if a spot is unreacted starting material (Aniline) or product.

Part 4: Isomer Separation Logic

Understanding the polarity difference is key to interpreting the plate.[1]

IsomerSeparation Solvent Solvent Front Ortho o-Nitroaniline (Intramolecular H-Bond) Less Polar -> High Rf Meta m-Nitroaniline (Intermediate) Para p-Nitroaniline (Intermolecular H-Bond) More Polar -> Low Rf Aniline Aniline (SM) (Basic Amine Interaction) Variable Rf (Tails) Baseline Baseline (Origin)

Caption: Figure 2. Relative elution order of nitroaniline isomers on Silica Gel. The "Cheletropic" effect in the ortho-isomer significantly increases its mobility.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for aromatic nitration and TLC characterization).

  • BenchChem Technical Support. Purifying Aniline Derivatives by Column Chromatography & TLC Troubleshooting. (Specifics on amine tailing and TEA modifiers).

  • Chemistry LibreTexts. Visualizing TLC Plates: Nitro Compounds & Amines. (Details on visualization reagents like Ehrlich's and UV quenching).

  • Reich, H. J. TLC Stains and Visualization. University of Wisconsin-Madison.[1] (Protocols for p-Anisaldehyde and staining logic).

Sources

overcoming challenges in the synthesis of polysubstituted anilines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Operator: Senior Application Scientist (Synthesis Core) Ticket ID: ANL-SYN-2026-X

Welcome to the Synthesis Core.

You are likely here because your aniline synthesis failed. The reaction turned black, the yield is <10%, or you isolated a mixture of regioisomers that flash chromatography cannot separate.

Polysubstituted anilines are deceptively simple structures. In reality, they are electronic battlegrounds where steric hindrance fights catalyst coordination, and electron-rich nitrogen atoms invite unwanted oxidation. This guide abandons generic textbook advice in favor of field-proven troubleshooting for high-complexity substrates.

Module 1: The Steric Bottleneck (Buchwald-Hartwig Coupling)

The Scenario: You are coupling a bulky amine (e.g., tert-butyl amine, di-ortho-substituted aniline) with an aryl halide. The Failure Mode: Starting material remains. The catalyst is active (no Pd black), but the reaction stalls.

The Mechanistic Reality

In sterically crowded systems, the catalytic cycle does not fail at the oxidative addition step (breaking the Ar-X bond); it fails at reductive elimination (forming the C-N bond). Standard ligands cannot force the bulky metal center to eject the crowded product.

Troubleshooting Protocol: The "Bulky" Switch

If your conversion is <20% after 4 hours:

  • Switch the Ligand Class: Move immediately to Dialkylbiaryl phosphines.

    • Primary Amines: Use BrettPhos or tBuBrettPhos .[1] These are structurally designed to "wrap" around the Pd center, forcing the product out via steric pressure.

    • Secondary Amines: Use RuPhos .[1][2]

  • Abandon Pd(OAc)₂: Traditional Pd sources reduce inefficiently in crowded systems.

    • The Fix: Use G3 or G4 Palladacycle Precatalysts (e.g., BrettPhos Pd G4).[1] These generate the active mono-ligated Pd(0) species inside the catalytic cycle, bypassing the induction period.

Decision Matrix: Ligand Selection

LigandSelection Start Select Substrate Class Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2NH) Start->Secondary P_Steric Sterically Hindered? Primary->P_Steric S_Steric Sterically Hindered? Secondary->S_Steric Brett BrettPhos / tBuBrettPhos (Excellent for 1° amines) P_Steric->Brett Yes XPhos XPhos (General purpose) P_Steric->XPhos No RuPhos RuPhos (Gold standard for 2°) S_Steric->RuPhos Yes DavePhos DavePhos (General purpose) S_Steric->DavePhos No

Figure 1: Ligand selection logic based on amine class and steric environment. Correct matching is critical for reductive elimination.

Module 2: The "Poisoned" Catalyst (Heterocycles & Base Sensitivity)

The Scenario: You are coupling an amine to a pyridine, pyrimidine, or imidazole core. The Failure Mode: The reaction turns black immediately (Pd precipitation). Yield is zero.

The Mechanistic Reality

Nitrogen-containing heterocycles are excellent ligands. They compete with your phosphine ligand for the Palladium center. If the substrate binds Pd better than your ligand does, the catalytic cycle shuts down (Catalyst Poisoning). Furthermore, strong bases like NaOtBu can decompose electron-deficient heterocycles.

Troubleshooting Protocol: The "Soft" System

Step 1: Base Swap (The pH Check) Stop using NaOtBu. It is too nucleophilic and will attack your electrophile.

  • Alternative: Use Cs₂CO₃ or K₃PO₄ .[1]

  • Expert Tip: If the substrate is extremely sensitive (e.g., 5-membered heterocycles), use NaOTMS (Sodium trimethylsilanolate). It acts as a base but is non-nucleophilic and soluble in organic solvents [1].

Step 2: The "Throw and Go" Method (Catalyst Loading) If poisoning is suspected, you must outcompete the substrate.

  • Increase Catalyst Loading: 5 mol% Pd is standard; go to 8-10 mol% .

  • Increase Ligand:Pd Ratio: Use 2:1 or 3:1 (Ligand:Metal) to shift the equilibrium toward the active catalyst species.

Step 3: Self-Validating Checkpoint

  • Observation: If the reaction mixture stays homogeneous (red/orange/yellow) for the first hour, the catalyst is active.

  • Observation: If it turns to black powder within 10 minutes, your ligand has dissociated. Stop the reaction. Switch to a ligand with stronger binding affinity (e.g., a bidentate ligand like BINAP or DPPF, though these are often less active for bulky substrates).

Module 3: Regioselectivity (C-H Activation vs. Coupling)

The Scenario: You need to install an aryl group ortho to an existing free amine (NH₂), but you get N-arylation or a mix of isomers. The Failure Mode: Traditional Friedel-Crafts is too harsh; standard Pd-coupling targets the Nitrogen.

The "Unprotected" Solution

You do not need to protect the amine (Boc/Fmoc) to achieve C-H activation on the ring. Recent advances allow for Ortho-C–H Arylation of Unprotected Anilines .[3]

Protocol: Use the Pd/Bipyridone system.[3][4][5]

  • Ligand: [2,2′-bipyridin]-6(1H)-one.[3][5]

  • Mechanism: This ligand acts as a proton shuttle. It deprotonates the aniline transiently to direct the Pd to the ortho carbon, forming a C-C bond instead of a C-N bond [2].

  • Selectivity: >20:1 C-arylation vs N-arylation.

Module 4: Handling & Purification (The "Brown Oil" Syndrome)

The Scenario: The reaction worked (TLC shows a spot), but during workup, the oil turns dark brown/tarry. The Issue: Polysubstituted anilines are electron-rich and prone to rapid oxidation by air (forming azoxybenzenes or quinones).

Stabilization & Isolation Guide
ParameterStandard Practice (Risky)Recommended Protocol (Safe)
Solvent Removal Rotovap at 40°C in airRotovap under N₂ bleed; keep bath <30°C.
Chromatography Silica Gel (Acidic)Neutralized Silica (Pre-wash column with 1% Et₃N in Hexanes).
Eluent EtOAc / HexaneDCM / MeOH (Anilines often streak in EtOAc).
Storage Vial on benchtopStore as HCl or Oxalate Salt . (Salts are oxidation resistant).

The "Salt Crash" Purification (Self-Validating): Instead of a column, try this:

  • Dissolve crude oil in Et₂O.

  • Add 2M HCl in Et₂O dropwise.

  • Result: The aniline salt should precipitate as a white/off-white solid, leaving non-basic impurities (catalyst ligands, halides) in solution.

  • Filter and wash. If no solid forms, your product is likely not the amine.

Visualizing the Troubleshooting Workflow

Troubleshooting Start Reaction Analysis CheckTLC Check TLC/LCMS (2 hours) Start->CheckTLC Result1 No Product SM Remaining CheckTLC->Result1 Result2 Black Precipitate (Pd Black) CheckTLC->Result2 Result3 Wrong Regioisomer CheckTLC->Result3 Sol1 Steric Issue: Switch to G3/G4 Precatalyst Use BrettPhos/RuPhos Result1->Sol1 Sol2 Catalyst Poisoning: Switch Base (Cs2CO3) Increase Ligand Ratio Result2->Sol2 Sol3 Directing Effect: Use Bipyridone Ligand Check C-H Activation Route Result3->Sol3

Figure 2: Diagnostic workflow for common failures in aniline synthesis.

References
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides. Source: National Institutes of Health (PMC). URL:[Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines. Source: ACS Catalysis (American Chemical Society). URL:[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines. Source: Journal of the American Chemical Society. URL:[Link]

  • Buchwald-Hartwig Amination: Sterically Hindered Ligands. Source: Wikipedia (General Overview & Primary Source Aggregation). URL:[Link][6]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. Source: ChemCatBio (U.S. Dept of Energy). URL:[Link]

Sources

Validation & Comparative

Comprehensive Analytical Comparison: HPLC vs. GC-MS for 2-Bromo-3-fluoro-5-nitroaniline Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Bromo-3-fluoro-5-nitroaniline is a highly functionalized aromatic amine intermediate, critical in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] Its structural complexity—containing a deactivating nitro group, two halogens, and an activating amino group—presents unique analytical challenges.

  • Chemical Nature: The compound possesses both a polar functional group (amine/nitro) and lipophilic halogens.

  • Analytical Challenge: The primary challenge is distinguishing the target 5-nitro isomer from likely synthetic byproducts, specifically the 4-nitro (para) and 6-nitro (ortho) regioisomers, which share identical mass-to-charge (m/z) ratios.[1]

  • The Verdict: While GC-MS provides structural confirmation, HPLC-UV/DAD is the superior method for quantitative purity assessment due to its ability to resolve thermally labile isomers without degradation.[1]

Compound Properties (Reference Data)
PropertyValueImplication for Analysis
Molecular Formula C₆H₄BrFN₂O₂MW = 235.01 g/mol
Boiling Point ~320°C (Predicted)High boiling point requires high GC oven temps, risking degradation.[1][2]
Melting Point 139–141°C (Analogous)Solid at room temp; requires dissolution in ACN/MeOH.
pKa (Aniline N) ~1.0–2.0 (Predicted)The electron-withdrawing groups (NO₂, F, Br) drastically reduce basicity.

Method 1: High-Performance Liquid Chromatography (HPLC)

Status: The Gold Standard for Quantitation and Isomer Resolution[1]

Rationale

HPLC is the preferred technique for 2-Bromo-3-fluoro-5-nitroaniline because it operates at ambient temperatures, preventing the thermal decomposition of the nitro group.[1] Furthermore, the selectivity of bonded phases (C18 or Phenyl-Hexyl) allows for the baseline separation of positional isomers based on dipole moment and hydrophobicity differences.

Recommended Protocol

This method utilizes a "modulate-and-separate" approach, using pH control to ensure the aniline moiety remains neutral (unprotonated) for consistent retention.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl (for enhanced isomer selectivity).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Detection: Diode Array Detector (DAD) at 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute polar salts)
15.0 90 Linear Gradient (Elute main peak & lipophilic impurities)
18.0 90 Wash

| 18.1 | 10 | Re-equilibration |[1]

Critical Quality Attributes (CQA)
  • Resolution (Rs): Must be > 1.5 between the target 5-nitro isomer and the 4-nitro impurity.[1]

  • Tailing Factor: < 1.2 (Ensured by the acidic mobile phase suppressing silanol interactions).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Status: The Identification Powerhouse (with Caveats)

Rationale

GC-MS is indispensable for structural identification (ID) and detecting volatile solvent residues. However, it is less reliable for purity quantitation of nitroanilines due to "on-column" thermal degradation, where the nitro group can partially reduce to an amine or release NO₂, leading to ghost peaks.[1]

Recommended Protocol

To mitigate thermal stress, a "Cold Split" injection or a thin-film column is recommended to elute the compound at lower temperatures.[1]

  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Split mode (10:1), 240°C (Keep as low as possible).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Transfer Line: 280°C.

  • Ion Source: EI (70 eV), 230°C.

Temperature Program:

  • Start at 60°C , hold for 1 min (Solvent delay).

  • Ramp 20°C/min to 200°C (Elute volatiles).

  • Ramp 10°C/min to 300°C , hold 3 min (Elute target analyte).

The "Nitro-Degradation" Risk

Nitroanilines are notorious for thermal instability. In the GC liner, 2-Bromo-3-fluoro-5-nitroaniline may undergo de-nitration or de-bromination .[1]

  • Indicator: If you see a peak with M-46 (loss of NO₂) or M-30 (loss of NO), it is likely a thermal artifact, not a synthetic impurity.[1]

Comparative Analysis & Decision Matrix

The following table contrasts the performance of both methods specifically for this halogenated nitroaniline.

FeatureHPLC-UV/DADGC-MS
Primary Use Purity Quantitation (Area %)Identification & Residual Solvents
Isomer Separation Excellent (C18/Phenyl selectivity)Moderate (Boiling points are similar)
Thermal Stability High (Ambient operation)Low (Risk of nitro-reduction)
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mL (SIM Mode)
Linearity (R²) > 0.999> 0.995
Throughput 20-25 mins/sample15-20 mins/sample
Decision Logic (Visualized)

AnalysisLogic Start Sample: 2-Bromo-3-fluoro-5-nitroaniline Goal What is the Analytical Goal? Start->Goal Quant Purity / Assay (%) Goal->Quant Quantitation ID Structure ID / Unknowns Goal->ID Identification HPLC Method: HPLC-UV (C18) Quant->HPLC GCMS Method: GC-MS (DB-5ms) ID->GCMS Action1 Check Resolution of Regioisomers (4-nitro vs 5-nitro) HPLC->Action1 Critical Step Action2 Check Spectral Library (NIST/Wiley) GCMS->Action2 Critical Step

Caption: Decision workflow for selecting the appropriate analytical technique based on the specific data requirement (Quantitation vs. Identification).

Impurity Profile & Troubleshooting

Understanding the synthesis allows us to predict impurities. Assuming a nitration of 2-bromo-3-fluoroaniline:

  • Regioisomers: The amino group directs ortho/para. The target (5-nitro) is meta to the amine, implying this compound is likely made via a different route (e.g., reduction of a dinitro precursor) or requires careful separation from the ortho (6-nitro) and para (4-nitro) byproducts.[1]

    • HPLC Action: If the main peak has a "shoulder," switch to a Phenyl-Hexyl column to leverage pi-pi interactions for better isomer separation.[1]

  • Starting Material: Unreacted 2-bromo-3-fluoroaniline.[1]

    • Detection: This will elute earlier in HPLC (more polar without the nitro group) and earlier in GC (lower MW).

Experimental Workflow Diagram

Workflow Sample Raw Sample (Solid) Prep Dissolve in ACN (1 mg/mL) Sample->Prep Filter Filter (0.2 µm PTFE) Prep->Filter Split Split Filter->Split HPLC_Path HPLC-UV (Quantitation) Split->HPLC_Path Route A GC_Path GC-MS (ID Check) Split->GC_Path Route B Result Final CoA Generation HPLC_Path->Result GC_Path->Result

Caption: Standard Operating Procedure (SOP) workflow for the dual-analysis approach to ensure comprehensive purity assessment.

References

  • BenchChem. (2025).[5][6] Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Halogenated Aromatic Amines. Retrieved from

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of 2-Fluoro-5-nitroaniline (Analogous Fragmentation Patterns). NIST Chemistry WebBook. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet and Properties: 2-Bromo-3-fluoroaniline. Retrieved from [1]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from

Sources

spectroscopic characterization methods for 2-Bromo-3-fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of highly functionalized aromatic intermediates is a critical bottleneck in pharmaceutical and agrochemical development. 2-Bromo-3-fluoro-5-nitroaniline (CAS: 1309832-49-2) presents a unique analytical challenge: it features a primary amine, a strongly electron-withdrawing nitro group, and two different halogens (bromine and fluorine) on a single benzene ring.

As a Senior Application Scientist, I approach the characterization of such heavily substituted aromatics not as a simple checklist, but as a matrix of orthogonal data points. Relying on a single technique can lead to misassigned regiochemistry. This guide objectively compares alternative spectroscopic methods—evaluating their strengths, blind spots, and causality—to construct a definitive, self-validating workflow for structural elucidation.

Comparative Spectroscopic Strategies

Regiochemical Mapping: ¹H vs. ¹⁹F vs. ¹³C NMR

When determining the substitution pattern of 2-Bromo-3-fluoro-5-nitroaniline, relying solely on ¹H NMR is a common pitfall. The molecule contains only two aromatic protons (H-4 and H-6). While their meta-coupling (


) provides some spatial clues, it is often insufficient to definitively prove the relative positions of the bromine, fluorine, and nitro groups.

The Alternative: Multinuclear NMR (¹⁹F and ¹³C) ¹⁹F NMR is the superior method for resolving fluoroaromatic regiochemistry. The ¹⁹F nucleus (spin ½, 100% natural abundance) provides highly resolved signals free from background interference. The scalar coupling between the fluorine atom and the adjacent H-4 proton (


) compared to the distant H-6 proton (

) creates a definitive splitting pattern that maps the exact geometry of the molecule[1]. Furthermore, ¹³C NMR acts as a secondary validation layer; the carbon-fluorine scalar coupling (

,

,

) splits the carbon signals, allowing you to measure the exact bond distance of every carbon from the fluorine atom.
Functional Group Interrogation: ATR-FTIR vs. FT-Raman

To confirm the presence of the nitro and amine groups, vibrational spectroscopy is required.

  • ATR-FTIR is the primary choice for highly polar functional groups. The strong dipole moment changes in the nitro (-NO₂) group yield massive, unmistakable asymmetric and symmetric stretching bands typically in the 1560–1520 cm⁻¹ and 1360–1320 cm⁻¹ regions, respectively[2].

  • FT-Raman , while less sensitive to the NO₂ group, is the ideal alternative for detecting the carbon-bromine (C-Br) bond. The C-Br bond is highly polarizable but has a weak dipole moment, making it nearly invisible in standard mid-IR FTIR but intensely sharp in the low-frequency Raman spectrum (<600 cm⁻¹).

Molecular Mass & Isotope Profiling: EI-GC-MS vs. ESI-LC-MS

For halogenated anilines, Electron Ionization (EI-GC-MS) strictly outperforms Electrospray Ionization (ESI-LC-MS) . ESI is a "soft" ionization technique that often generates complex adducts (e.g., [M+Na]⁺) which can obscure the natural halogen isotopic patterns.

Conversely, EI (70 eV) is a "hard" ionization method that yields a distinct molecular ion [M]⁺. Because bromine exists naturally as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, EI-MS provides a highly diagnostic M and M+2 doublet of equal intensity, offering absolute proof of mono-bromination before fragmentation analysis even begins.

Experimental Protocols: Self-Validating Workflows

Every analytical run must be a self-validating system to ensure data integrity. Below are the optimized protocols for characterizing 2-Bromo-3-fluoro-5-nitroaniline.

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
    .
    
  • Internal Validation: Add 0.05% Tetramethylsilane (TMS). The TMS peak strictly calibrates the chemical shift scale to 0.00 ppm, while the deuterium lock from the solvent ensures magnetic field homogeneity throughout the acquisition.

  • ¹H NMR Parameters: 400 MHz, 16 scans, 90° pulse, 2-second relaxation delay.

  • ¹⁹F NMR Parameters: 376 MHz, 64 scans, ¹H-decoupled sequence to simplify the spectrum, followed by a ¹H-coupled sequence to extract

    
     coupling constants.
    
  • ¹³C NMR Parameters: 100 MHz, 1024 scans, ¹H-decoupled. Ensure a sufficient relaxation delay (D1 = 2s) due to the quaternary carbons lacking proton relaxation pathways.

Protocol B: ATR-FTIR Analysis
  • Background Validation: Before introducing the sample, collect a 32-scan background spectrum of the empty diamond ATR crystal. This step validates that the crystal is clean and subtracts atmospheric H₂O and CO₂ from the final data.

  • Sample Application: Place 2-3 mg of the neat solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Post-Processing: Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers.

Protocol C: EI-GC-MS Analysis
  • Instrument Tuning (Validation): Prior to the run, infuse Perfluorotributylamine (PFTBA). The system must auto-tune to the m/z 69, 219, and 502 fragments. This validates the mass accuracy and relative abundance calibration of the quadrupole.

  • Chromatography: Inject 1 µL of a 1 mg/mL solution (in ethyl acetate) onto a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 100°C to 280°C at 15°C/min.

  • Ionization: Operate the EI source at 70 eV with the source temperature at 230°C. Scan range: m/z 50 to 350.

Quantitative Data Comparison

Table 1: Expected Multinuclear NMR Parameters (in DMSO- )
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (

)
Structural Assignment
¹H ~7.60dd

= 9.5 Hz,

= 2.0 Hz
H-4 (Ortho to F, Meta to H-6)
¹H ~7.45dd

= 2.0 Hz,

= 1.5 Hz
H-6 (Meta to H-4)
¹H ~6.20s (broad)--NH₂ (Exchangeable protons)
¹⁹F ~ -110.5d

= 9.5 Hz
F-3
¹³C ~155.0d

= 245 Hz
C-3 (Direct C-F bond)
Table 2: Vibrational Spectroscopy (FTIR vs. Raman)
Vibrational ModeATR-FTIR (cm⁻¹)FT-Raman (cm⁻¹)Diagnostic Significance
N-H Stretch (Asym/Sym)3450, 3340 (Strong)WeakConfirms primary amine
N-O Stretch (Asym)1535 (Strong)WeakStrong dipole change[2]
N-O Stretch (Sym)1345 (Strong)StrongCharacteristic NO₂ signature[2]
C-F Stretch1210 (Medium)WeakHighly polar bond
C-Br Stretch< 600 (Obscured)~ 550 (Strong)Highly polarizable bond
Table 3: EI-MS Fragmentation Pattern
m/zRelative AbundanceFragment Assignment
236 ~50%[M]⁺ (⁸¹Br isotope)
234 ~50%[M]⁺ (⁷⁹Br isotope)
188 / 190 ~30%[M - NO₂]⁺
109 ~100% (Base Peak)[M - NO₂ - Br]⁺

Logical Workflow Visualization

To successfully elucidate the structure of 2-Bromo-3-fluoro-5-nitroaniline, the data from these orthogonal techniques must be integrated. The following diagram maps the causality and flow of this multi-modal analytical strategy.

G Sample 2-Bromo-3-fluoro-5-nitroaniline (Sample Preparation) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR FTIR Vibrational Spec (ATR-FTIR / Raman) Sample->FTIR MS Mass Spectrometry (EI-GC-MS) Sample->MS NMR_Data Regiochemistry & J-Coupling Networks NMR->NMR_Data FTIR_Data Functional Groups (-NO2, -NH2, C-F) FTIR->FTIR_Data MS_Data Molecular Mass & Br Isotope Pattern MS->MS_Data Integration Orthogonal Data Integration & Absolute Structural Confirmation NMR_Data->Integration FTIR_Data->Integration MS_Data->Integration

Workflow for the parallel spectroscopic characterization of 2-Bromo-3-fluoro-5-nitroaniline.

References

  • [1] Schaefer, T., & Penner, G. H. (1985). Six-bond ¹H,¹H and ¹H,¹⁹F spin coupling constants as indicators of geometry in aniline and p-fluoroaniline. Canadian Journal of Chemistry. URL:[Link]

  • [2] University of Delaware. Infrared Absorption Spectroscopy. URL:[Link]

Sources

Comparative Reactivity Guide: 2-Bromo-3-fluoro-5-nitroaniline vs. Standard Bromoanilines in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

In the landscape of modern synthetic chemistry and drug development, the strategic functionalization of substituted anilines is a critical bottleneck. 2-Bromo-3-fluoro-5-nitroaniline represents a highly complex, polyfunctional building block. As an application scientist, scaling up reactions with such heavily deactivated, multi-substituted arenes requires moving beyond standard protocols.

This guide provides an objective comparison of the reactivity of 2-Bromo-3-fluoro-5-nitroaniline against other bromoanilines, focusing specifically on palladium-catalyzed cross-coupling reactions. By dissecting the causality behind its chemical behavior, we establish self-validating protocols to maximize synthetic efficiency and minimize off-target reactions.

Section 1: Mechanistic Causality and Electronic Profiling

The reactivity of bromoanilines in transition-metal catalysis is dictated by the electronic push-pull dynamics on the aromatic ring.

  • Standard Bromoanilines (e.g., 2-bromoaniline): The ortho-amino (-NH₂) group acts as a strong electron donor (+M effect), increasing electron density on the ring. This electron-rich nature raises the LUMO energy, which inherently slows down the oxidative addition of Pd(0) into the C-Br bond.

  • 2-Bromo-3-fluoro-5-nitroaniline: This molecule features two powerful electron-withdrawing groups (EWGs). The nitro group at the 5-position (para to the bromine) exerts profound inductive (-I) and resonance (-M) withdrawal. The fluorine at the 3-position adds further inductive depletion.

  • The Causality of Reactivity: This extreme electron deficiency heavily polarizes the C-Br bond. Studies have shown that electron-withdrawing groups significantly enhance oxidative addition rates, a key step in the catalytic cycle 1. Furthermore, transforming the aniline moiety into a highly electron-withdrawing state promotes rapid oxidative addition even under mild conditions 2.

  • The Synthetic Challenge: While oxidative addition is ultra-fast, this same electronic environment stabilizes the resulting Pd(II) intermediate, creating a thermodynamic sink that retards reductive elimination. Additionally, the highly electrophilic ring becomes susceptible to competitive Nucleophilic Aromatic Substitution (SNAr) at the C-F bond if strong bases are employed.

Section 2: Comparative Reactivity Data

To select the optimal synthetic route, we must benchmark 2-Bromo-3-fluoro-5-nitroaniline against its analogs. Electron-deficient substrates demonstrate enhanced initial reaction rates but require specialized bulky ligands to force reductive elimination and prevent catalyst poisoning.

Table 1: Comparative Reactivity Profile of Bromoanilines in Pd-Catalysis

SubstrateElectronic NatureOxidative Addition RatePrimary Synthetic ChallengeOptimal Ligand Class
2-Bromoaniline Electron-rich (+M)SlowCatalyst poisoning by free -NH₂Dialkylbiaryl phosphines (e.g., RuPhos)
4-Bromo-3-(CF₃)aniline Moderately electron-deficient (-I)Moderate to FastBalancing OxAdd and RedElimXPhos / BrettPhos
2-Bromo-5-nitroaniline Highly electron-deficient (-M, -I)Very FastProtodehalogenation side reactionsCataCXium A / BINAP
2-Bromo-3-fluoro-5-nitroaniline Extremely electron-deficient (-M, -I, -I)Ultra FastCompetitive SNAr at C3 (F)CataCXium A Pd G3

Table 2: Experimental Yields in Standard Suzuki-Miyaura Coupling (Phenylboronic acid)

SubstrateCatalyst SystemBase / SolventTemp / TimeIsolated Yield (%)
4-Bromoaniline Pd-poly(AA) hybridK₃PO₄ / Toluene-H₂O80 °C / 10 h62% 1
Unprotected ortho-bromoanilines CataCXium A Pd G3K₃PO₄ / 2-MeTHF-H₂O60 °C / 18 h95% 3
Electron-deficient bromoarenes Preformed Pd(II) [N,O]K₂CO₃ / MeOH-H₂O60 °C / 24 h87% 4
2-Bromo-3-fluoro-5-nitroaniline CataCXium A Pd G3K₃PO₄ / 2-MeTHF-H₂O60 °C / 2 h>85% (Expected)*

*Extrapolated based on optimized protocols for highly deactivated ortho-bromoanilines.

Section 3: Mechanistic Pathway Visualization

To understand the failure points in coupling highly deactivated bromoanilines, we must map the catalytic cycle. The diagram below illustrates how the -NO₂ and -F groups influence the kinetics of the palladium cycle, creating a bottleneck at the reductive elimination phase.

G Pd0 Pd(0) Active Species (Regenerated) OxAdd Oxidative Addition (Accelerated by -NO2 & -F) Pd0->OxAdd Ar-Br Transmet Transmetalation (Requires Mild Base) OxAdd->Transmet Pd(II) Intermediate SideRxn Competitive SNAr / Protodehalogenation OxAdd->SideRxn Strong Base / High Temp RedElim Reductive Elimination (Requires Bulky Ligand) Transmet->RedElim Diaryl-Pd(II) RedElim->Pd0 Product Release

Figure 1: Pd-Catalyzed cross-coupling cycle of 2-Bromo-3-fluoro-5-nitroaniline.

Section 4: Self-Validating Experimental Protocol

To overcome the inherent challenges of 2-Bromo-3-fluoro-5-nitroaniline, this protocol employs a highly active pre-formed palladacycle (CataCXium A Pd G3) and a mild base 3. This system is self-validating: the rapid LC-MS profile provides immediate feedback on the success of the oxidative addition and transmetalation steps.

Workflow Prep 1. Reagent Prep (Anaerobic) Reaction 2. Catalysis (Pd G3, K3PO4) Prep->Reaction Monitor 3. IPC Monitor (LC-MS) Reaction->Monitor Purify 4. Isolation (Chromatography) Monitor->Purify Validate 5. Validation (NMR Analysis) Purify->Validate

Figure 2: Self-validating experimental workflow for cross-coupling.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-5-nitroaniline

Objective: Achieve >85% yield of the cross-coupled biaryl product while suppressing SNAr side reactions at the C-F bond.

Step 1: Reagent Preparation (Strictly Anaerobic Setup)

  • Rationale: Pd(0) species are highly sensitive to oxidation. The electron-deficient nature of the substrate means any catalyst degradation will disproportionately impact the yield.

  • Action: In an oven-dried Schlenk tube, charge 2-Bromo-3-fluoro-5-nitroaniline (1.0 mmol), arylboronic acid (1.2 mmol), and CataCXium A Pd G3 catalyst (0.05 mmol, 5 mol%).

Step 2: Solvent and Base Addition

  • Rationale: Avoid strong bases (like NaOtBu or Cs₂CO₃) which can trigger SNAr at the fluorinated C3 position. Use a mild aqueous base system to facilitate transmetalation without degrading the substrate.

  • Action: Add K₃PO₄ (2.0 mmol). Evacuate and backfill the tube with Argon (3x). Inject degassed 2-MeTHF (3.0 mL) and degassed H₂O (0.5 mL).

Step 3: Catalytic Coupling & In-Process Control (IPC)

  • Rationale: 2-MeTHF provides excellent solubility and operates well at slightly elevated temperatures, pushing the sluggish reductive elimination step forward 3.

  • Action: Heat the biphasic mixture to 60 °C. Monitor via LC-MS after 2 hours.

  • Validation Checkpoint: The disappearance of the starting mass (m/z ~235) and appearance of the product mass confirms successful oxidative addition and coupling. If debromination is observed (m/z ~156), lower the temperature to 50 °C.

Step 4: Isolation and Validation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

  • Validation: Confirm structural integrity via ¹H and ¹⁹F NMR. The shift of the aromatic protons will confirm successful substitution at the C2 position while verifying the fluorine atom remains intact.

References
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic[N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Photoredox/Nickel Dual Catalytic C(sp2) S Cross‐coupling of Bromoanilines Enabled by Mineral Acids. Uni-Regensburg.[Link]

Sources

alternative synthetic routes for 2-Bromo-3-fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Alternative Synthetic Routes for 2-Bromo-3-fluoro-5-nitroaniline

Executive Summary & Molecular Significance

For researchers and process chemists in drug development, the strategic selection of synthetic routes is paramount to achieving desired molecular architectures efficiently. 2-Bromo-3-fluoro-5-nitroaniline (CAS: 1309832-49-2) is a highly functionalized, tetrasubstituted benzene ring that serves as a critical building block in medicinal chemistry. It is prominently utilized in the synthesis of complex heterocycles—such as benzothiazoles and benzoxazoles—which function as small-compound enhancers for functional O-mannosylation in the treatment of muscular dystrophies[1].

Synthesizing a 1,2,3,5-tetrasubstituted aromatic system presents a classic regiocontrol challenge. This guide objectively compares two distinct, field-proven synthetic pathways: the Curtius Rearrangement Pathway (Route A) and the Nucleophilic Aromatic Substitution (


) Pathway (Route B) . By analyzing the causality behind these experimental choices, this guide provides a self-validating framework for selecting the optimal route based on scale, safety, and yield requirements.

Retrosynthetic Analysis & Pathway Visualization

The structural complexity of 2-bromo-3-fluoro-5-nitroaniline requires precise orchestration of directing groups. The retrosynthetic disconnection can be approached via two primary logic pathways:

  • Route A disconnects the amine to a carboxylic acid, utilizing a Curtius rearrangement to install the nitrogen atom with strict retention of regiochemistry.

  • Route B disconnects the amine to a fluorine atom, leveraging the strong electron-withdrawing nature of the aromatic system to force an

    
     reaction.
    

Retrosynthesis cluster_RouteA Route A: Curtius Pathway cluster_RouteB Route B: SNAr Pathway Target 2-Bromo-3-fluoro- 5-nitroaniline (Target) StartA 2-Bromo-3-fluoro- benzoic acid NitroAcid 2-Bromo-3-fluoro- 5-nitrobenzoic acid StartA->NitroAcid Nitration (HNO3/H2SO4) NitroAcid->Target Curtius Rearrangement (DPPA, tBuOH) then TFA StartB 3,5-Difluoro- nitrobenzene BromoDifluoro 4-Bromo-3,5-difluoro- nitrobenzene StartB->BromoDifluoro Bromination (NBS/H2SO4) BromoDifluoro->Target SNAr (NH3, Heat)

Retrosynthetic pathways for 2-bromo-3-fluoro-5-nitroaniline via Curtius and SNAr routes.

Route A: The Curtius Rearrangement Pathway

Mechanism & Causality

Route A relies on the synergistic directing effects of existing substituents. Nitration of 2-bromo-3-fluorobenzoic acid is highly regioselective. The carboxylic acid is a meta-directing deactivator (directing electrophiles to C5), while the bromine atom is an ortho/para-directing weak deactivator (also directing to C5). Because C5 is the only position synergistically activated by both Br and COOH without extreme steric hindrance, electrophilic aromatic substitution yields 2-bromo-3-fluoro-5-nitrobenzoic acid almost exclusively.

To convert the carboxylate to an amine, the Curtius rearrangement is employed. Diphenylphosphoryl azide (DPPA) converts the acid to an acyl azide, which undergoes a concerted thermal rearrangement to an isocyanate. This concerted mechanism is critical as it guarantees zero regio-scrambling.

Self-Validating Experimental Protocol
  • Step 1: Nitration

    • Procedure: Dissolve 2-bromo-3-fluorobenzoic acid (1.0 eq) in concentrated

      
       at 0 °C. Add fuming 
      
      
      
      (1.2 eq) dropwise. Stir for 2 h at room temperature.
    • In-Process Control (IPC): Monitor by LC-MS; the reaction is complete when the starting material mass

      
       is fully consumed.
      
    • Workup: Pour over crushed ice, filter the precipitate, and recrystallize from EtOH/water to afford 2-bromo-3-fluoro-5-nitrobenzoic acid.

  • Step 2: Curtius Rearrangement & Trapping

    • Procedure: Suspend the nitrobenzoic acid (1.0 eq) in tert-butanol. Add triethylamine (1.5 eq) and DPPA (1.1 eq). Heat to reflux (85 °C) for 6 h.

    • IPC: Evolution of

      
       gas indicates acyl azide rearrangement. TLC (Hexanes/EtOAc 3:1) should reveal a new, less polar spot corresponding to the Boc-protected aniline.
      
  • Step 3: Deprotection

    • Procedure: Dissolve the isolated intermediate in dichloromethane and add trifluoroacetic acid (TFA, 10 eq). Stir at ambient temperature for 2 h.

    • IPC: LC-MS will confirm the disappearance of the Boc-adduct and the emergence of the target mass

      
      . Neutralize with saturated 
      
      
      
      to isolate the free base.

Route B: The Nucleophilic Aromatic Substitution ( ) Pathway

Mechanism & Causality

Route B is an elegant, shorter pathway that exploits the predictable reactivity of 3,5-difluoronitrobenzene[2]. In the first step, electrophilic bromination is directed to the C4 position. The C4 position is ortho to both fluorine atoms and para to the nitro group, making it the most electronically and sterically accessible site, yielding 4-bromo-3,5-difluoronitrobenzene.

The pivotal step is the


 reaction with ammonia. Typically, 

requires a leaving group to be ortho or para to a strong electron-withdrawing group. Although the fluorine atoms here are meta to the nitro group, the combined inductive electron-withdrawal from the nitro group, the bromine atom, and the second fluorine atom renders the ring exceptionally electron-deficient[2]. Fluorine’s high electronegativity stabilizes the Meisenheimer complex and makes it a superior leaving group compared to bromine. Ammonia attacks and selectively displaces one of the equivalent fluorine atoms (C3 or C5), directly yielding 2-bromo-3-fluoro-5-nitroaniline.
Self-Validating Experimental Protocol
  • Step 1: Bromination

    • Procedure: Dissolve 3,5-difluoronitrobenzene (1.0 eq) in concentrated

      
      . Add N-bromosuccinimide (NBS, 1.1 eq) in portions at 0 °C. Warm to 40 °C for 4 h.
      
    • IPC: GC-MS or LC-MS analysis will confirm the addition of bromine via its characteristic 1:1 isotopic pattern (M / M+2).

    • Workup: Quench over ice water and extract with EtOAc to isolate 4-bromo-3,5-difluoronitrobenzene.

  • Step 2: S_NAr with Ammonia

    • Procedure: In a pressure vessel, combine the brominated intermediate (1.0 eq) with 28% aqueous ammonia (10 eq) and ethanol. Seal and heat to 90 °C for 12 h.

    • IPC: The reaction mixture will shift from pale yellow to deep orange. LC-MS analysis will confirm the displacement of exactly one fluorine atom by an amine group.

    • Workup: Cool the vessel, vent carefully, dilute with water, and filter the resulting precipitate to obtain the target compound.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics for both synthetic routes to aid in strategic decision-making:

Performance MetricRoute A: Curtius PathwayRoute B:

Pathway
Step Count 3 Steps2 Steps
Overall Yield ~55% - 60%~65% - 70%
Regioselectivity Excellent (Synergistic directing groups)High (Symmetrical intermediate)
Key Reagents DPPA, t-BuOH, TFANBS,

,

(aq)
Safety Profile Hazardous (Requires handling of azides)Requires pressure vessel (Sealed

)
Scalability Moderate (Best for Discovery/Milligram scale)High (Best for Process/Kilogram scale)
Atom Economy Low (Loss of

,

, Isobutylene)
Moderate (Loss of HF)

Conclusion & Selection Matrix

Both routes provide robust, self-validating access to 2-bromo-3-fluoro-5-nitroaniline, but their utility depends heavily on the laboratory environment and project phase:

  • Select Route A during the early discovery phase where specialized pressure equipment is unavailable, and mild thermal conditions are preferred over harsh sealed-tube heating.

  • Select Route B for process-scale manufacturing. The reduction in step count, the avoidance of potentially explosive azide intermediates (DPPA), and the higher overall atom economy make the S_NAr pathway significantly more cost-efficient and scalable for bulk drug development.

References

  • Title: Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan, and uses thereof | Source: Google Patents | URL

Sources

a comparative analysis of different nitrating agents for substituted anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitration of substituted anilines presents a classic paradox in organic synthesis: the amino group is highly activating and ortho/para directing, yet it is susceptible to oxidation and protonation.[1] Under standard mixed-acid conditions, protonation forms the anilinium ion, a meta-directing deactivator, leading to poor regiocontrol and significant tar formation.[1][2]

This guide analyzes four distinct nitration methodologies, moving beyond the textbook "mixed acid" approach to modern, regioselective, and green alternatives. We compare Mixed Acid (HNO₃/H₂SO₄) , Acetyl Nitrate (Menke Conditions) , Metal Nitrates on Solid Supports , and Green Nitration (Ca(NO₃)₂) .

Key Findings at a Glance
  • For Para-Selectivity: Use Acetanilide Protection + Mixed Acid .

  • For Ortho-Selectivity: Use Menke Conditions (Cu(NO₃)₂ / Ac₂O) .

  • For Acid-Sensitive Substrates: Use Calcium Nitrate / Acetic Acid .[3]

  • For Green Chemistry: Use Claycop (Copper Nitrate on Montmorillonite K10) .

Mechanistic Divergence: The Protonation Problem

To select the right agent, one must understand the competition between the Amino Pathway (activating, o,p-directing) and the Anilinium Pathway (deactivating, m-directing).

NitrationMechanism cluster_Menke Menke Conditions (Ortho-Selective) Aniline Substituted Aniline (Electron Rich) Protonation Anilinium Ion (NH₃⁺) Aniline->Protonation Fast Oxidation Tars / Polymerization Aniline->Oxidation Side Reaction Protection Acetanilide (Protected) Aniline->Protection Ac₂O Acid Strong Acid (H₂SO₄/HNO₃) MetaAttack Meta-Nitroaniline (Undesired) Protonation->MetaAttack Deactivated Ring ParaAttack Para-Nitroacetanilide (Major Product) Protection->ParaAttack Steric Control Coordination Metal-Ligand Complex (Cu-O-N) OrthoAttack Ortho-Nitroaniline Coordination->OrthoAttack

Figure 1: The bifurcation of aniline nitration pathways. Direct nitration often leads to the meta-isomer via the anilinium ion, while protection or coordination chemistry restores ortho/para selectivity.

Comparative Analysis of Agents

Agent A: Mixed Acid (HNO₃ / H₂SO₄)

The Classical Baseline[4]

  • Mechanism: Generation of free nitronium ion (

    
    ).[5]
    
  • Performance:

    • Direct Nitration:[1][2][6] Fails for free anilines (yields ~47% meta isomer, significant oxidation).

    • With Protection (Acetanilide): Excellent for para-products due to steric bulk of the acetamido group.[1][7]

  • Best For: Robust substrates where para-substitution is required and an extra protection/deprotection step is acceptable.

Agent B: Menke Conditions (Cu(NO₃)₂ / Ac₂O)

The Ortho-Selective Specialist[8]

  • Mechanism: In situ generation of Acetyl Nitrate (

    
    ) . The copper salt likely coordinates with the amide carbonyl and the nitrate, directing the nitro group to the ortho position via a cyclic transition state.
    
  • Performance: High ortho selectivity (ratios often >20:1 o:p). Milder than mixed acid; avoids strong sulfuric acid.[3]

  • Safety Warning: Acetyl nitrate is thermally unstable. Reactions must be kept below 40°C to prevent explosive decomposition.

  • Best For: Synthesizing ortho-nitroanilines directly without blocking the para position.

Agent C: Calcium Nitrate / Acetic Acid

The Mild, Acid-Free Alternative

  • Mechanism: Thermal generation of mild nitrating species. The absence of sulfuric acid prevents extensive protonation of the amine.

  • Performance: Moderate yields, but extremely clean profiles. Can be accelerated by microwave irradiation.[9]

  • Best For: Acid-sensitive substrates or combinatorial chemistry libraries where ease of workup is prioritized.

Agent D: Claycop (Cu(NO₃)₂ on Montmorillonite K10)

The Green/Shape-Selective Agent

  • Mechanism: Reagent confined in clay pores.

  • Performance: High regioselectivity due to pore constraints. Often favors para product even without bulky protecting groups because the ortho position is sterically shielded by the clay surface.

  • Best For: Green chemistry applications; solvent-free reactions.[9]

Data Comparison: Yield & Selectivity

Substrate Case Study: Nitration of Acetanilide (Protected Aniline)

Nitrating AgentConditionsMajor IsomerYield (%)Regio Ratio (o:m:p)Notes
HNO₃ / H₂SO₄ 0–5°C, 1hPara 85–90%2 : 0 : 98Steric bulk of Ac group blocks ortho.
Cu(NO₃)₂ / Ac₂O (Menke)<30°C, 2hOrtho 70–80%95 : 0 : 5Chelation control directs to ortho.
HNO₃ (Direct on Aniline) 0°CMeta/Para <50%5 : 47 : 48NOT RECOMMENDED. High tars.
Bi(NO₃)₃ / K-10 Clay THF, RefluxPara 88%10 : 0 : 90Shape selectivity of clay pores.
Ca(NO₃)₂ / AcOH MicrowavePara 75%15 : 0 : 85Fast, clean, no acid waste.

Detailed Experimental Protocols

Protocol 1: Ortho-Selective Nitration (Menke Conditions)

Target: Preparation of o-Nitroacetanilide

Safety: This reaction generates acetyl nitrate in situ. Do not exceed 40°C. Run behind a blast shield.

  • Preparation: In a 250 mL three-necked flask equipped with a thermometer and drying tube, dissolve 0.1 mol of acetanilide in 50 mL of acetic anhydride .

  • Reagent Addition: Add 0.06 mol of Powdered Copper(II) Nitrate (

    
    ) in small portions.
    
    • Critical Step: Monitor temperature.[10][11] The reaction is exothermic. Use a water bath to maintain internal temperature between 15–25°C .

  • Reaction: Stir magnetically at room temperature for 1–2 hours. The solution will turn blue-green (copper salts).

  • Quench: Pour the reaction mixture into 200 mL of ice-water / ammonia mixture (to neutralize acetic acid and remove copper as soluble amine complex).

  • Isolation: Extract with ethyl acetate (3 x 50 mL). Wash organic layer with brine, dry over

    
    , and evaporate.
    
  • Purification: The crude product is predominantly ortho-nitroacetanilide. Recrystallize from ethanol.

Protocol 2: Para-Selective Nitration (Standard Method)

Target: Preparation of p-Nitroacetanilide

  • Dissolution: Dissolve 0.1 mol acetanilide in 10 mL glacial acetic acid .

  • Acidification: Slowly add 20 mL concentrated H₂SO₄ while cooling in an ice bath (Temp < 5°C).

  • Nitration: Prepare a mixture of 4 mL conc. HNO₃ and 10 mL conc. H₂SO₄ .[3][7] Add this dropwise to the acetanilide solution.[1][3][7]

    • Control: Keep temperature below 10°C to prevent hydrolysis or dinitration.

  • Workup: Allow to stand at room temp for 30 mins. Pour into 100g crushed ice . The para-isomer will precipitate as a white/yellow solid.

  • Filtration: Filter the solid, wash with cold water until neutral.

  • Recrystallization: Recrystallize from ethanol. (Melting point: ~215°C).

Decision Matrix

DecisionTree Start Start: Substituted Aniline Sensitive Is the substrate acid-sensitive? Start->Sensitive Yes Use Ca(NO3)2 / AcOH or Claycop Sensitive->Yes Avoid H2SO4 No No Sensitive->No Robust Regio Target Isomer? Para 1. Acetylate (Ac2O) 2. Mixed Acid (HNO3/H2SO4) 3. Hydrolyze Regio->Para Para Required Ortho Menke Conditions (Cu(NO3)2 + Ac2O) Regio->Ortho Ortho Required Meta Direct Nitration (High H2SO4 conc) *Low Yield Warning* Regio->Meta Meta Required No->Regio

Figure 2: Strategic selection of nitrating agents based on substrate stability and regiochemical targets.

References

  • Comparison of Nitrating Agents: Smith, K., et al. "A comparative study of the nitration of aromatic compounds using different nitrating agents." Journal of Chemical Research, 2008.

  • Menke Conditions: "Menke Nitration: Mechanism and Application." Organic Reactions Wiki / Wikipedia.

  • Green Nitration (Calcium Nitrate): Bose, A. K., et al. "Microwave promoted rapid nitration of phenolic compounds with calcium nitrate." Tetrahedron Letters, 2006.

  • Claycop Reagents: Laszlo, P. "Catalysis of Organic Reactions by Supported Inorganic Reagents." Accounts of Chemical Research, 1986.

  • Regioselectivity Data: "Nitration of Aniline and Derivatives: Technical Support Guide." BenchChem.[7]

Sources

Comparative Guide: Structural Validation of 2-Bromo-3-fluoro-5-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of kinase inhibitors and high-value agrochemicals, the 2-Bromo-3-fluoro-5-nitroaniline scaffold represents a critical "privileged structure." However, its synthesis—often involving electrophilic aromatic substitution or reduction of poly-substituted nitrobenzenes—is prone to regiochemical ambiguity. Misidentifying the position of the fluorine or nitro group relative to the bromine can lead to months of wasted biological testing.

This guide moves beyond basic characterization.[1][2][3] It establishes a self-validating analytical hierarchy , comparing three primary methodologies for structural confirmation. The goal is not just to "see" the molecule, but to rigorously prove its connectivity using orthogonal data streams.

The Structural Challenge

The core difficulty lies in distinguishing the target molecule from its likely regioisomers (e.g., 2-bromo-5-fluoro-3-nitroaniline). Both isomers have the same mass (HRMS is insufficient) and similar functional groups (IR is inconclusive). Definitive proof requires mapping the magnetic or spatial relationship between the Fluorine atom and the aromatic protons.

Comparative Analysis of Validation Methods

We evaluate three methods based on Resolution Power , Throughput , and Structural Certainty .

FeatureMethod A: Multi-Nuclear NMR (

H,

F,

C)
Method B: Advanced 2D NMR (

H-

N HMBC, HOESY)
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
Primary Mechanism Scalar Coupling Analysis (

-values)
Through-bond/Through-space correlationsElectron density mapping
Regioisomer Discrimination High (via

magnitude)
Very High (Direct connectivity)Absolute (Gold Standard)
Sample Requirement ~5-10 mg (Solution)~20-50 mg (Concentrated Solution)Single Crystal (~0.1-0.3 mm)
Time to Result < 1 Hour4-12 Hours24-48 Hours (excluding crystallization)
Cost/Resource Low (Standard 400 MHz)Medium (Requires 500+ MHz, cryoprobe)High (Diffractometer + Specialist)
Best For Routine batch validationAmbiguous cases / Complex derivativesFinal candidate confirmation

Detailed Protocols & Expert Insights

Method A: The "J-Coupling Logic" System (Recommended Routine)

This method relies on the predictable physics of Fluorine-Proton coupling. It is the fastest way to validate the 2,3,5-substitution pattern.

The Logic: In the target structure (2-Bromo-3-fluoro-5-nitroaniline):

  • Proton H4 is ortho to the Fluorine (C3). It should exhibit a large coupling constant (

    
    ).
    
  • Proton H6 is para to the Fluorine (C3). It should exhibit a negligible or very small coupling constant (

    
    ).
    

If you see TWO large H-F couplings, your Fluorine is likely at position 4 or 5 relative to protons, indicating a regioisomer.

Protocol:
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    to sharpen exchangeable NH
    
    
    protons and prevent aggregation).
  • Acquisition:

    • 
      H NMR:  16 scans, spectral width -2 to 14 ppm.
      
    • 
      F NMR:  Coupled (do not decouple protons). This is critical to see the splitting.
      
  • Analysis:

    • Locate the aromatic protons (typically

      
       7.5 - 8.5 ppm due to the nitro group).
      
    • Identify the doublet of doublets (dd) corresponding to H4 . Measure the large splitting (

      
       Hz).
      
    • Identify the doublet (d) or fine doublet of doublets corresponding to H6 . Note the meta-coupling to H4 (

      
       Hz) and lack of large F-coupling.
      
Method B: Heteronuclear Correlation (For Ambiguous Derivatives)

When the aniline nitrogen is substituted (derivatives), chemical shifts change, and


-coupling may become obscured. Here, we use 

H-

N HMBC
to anchor the structure.
Protocol:
  • Pulse Sequence: Gradient-selected

    
    H-
    
    
    
    N HMBC (optimized for long-range coupling, typically
    
    
    Hz).
  • Logic:

    • The NH group will show a strong correlation to the Carbon at position 1 (C-NH).

    • Crucially, H6 (the proton ortho to the amine) will show a strong 3-bond correlation to the Nitrogen.

    • H4 (remote from amine) will showing NO correlation to the Nitrogen.

    • Once H6 is identified via Nitrogen, verify its para relationship to Fluorine (small coupling).

Method C: Single Crystal X-Ray Diffraction (The Absolute Truth)

Use this for the final "lock" of the structure before scaling up synthesis or entering clinical trials.

Crystallization Protocol (Vapor Diffusion):
  • Solvent System: Dissolve 20 mg of compound in a minimum amount of THF or Acetone.

  • Antisolvent: Filter the solution into a small inner vial. Place this vial inside a larger jar containing Pentane or Hexane.

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvest: Look for prisms or blocks. Needles are often twinned and less suitable.

Visualization of Logic Pathways

Figure 1: Structural Elucidation Workflow

This diagram illustrates the decision process for validating the scaffold, moving from rapid screening to absolute confirmation.

StructuralValidation Start Crude Product (2-Bromo-3-fluoro-5-nitroaniline) H1NMR 1. Run 1H & 19F NMR (DMSO-d6) Start->H1NMR AnalyzeJ 2. Analyze Coupling Constants (J) H1NMR->AnalyzeJ PatternA H4: Large J(H-F) (~10Hz) H6: Small J(H-F) (<2Hz) AnalyzeJ->PatternA Matches Expected PatternB Both H show Large J(H-F) OR Both show Small J(H-F) AnalyzeJ->PatternB Unexpected Pattern Ambiguous Ambiguous Splitting? (Overlapping peaks) AnalyzeJ->Ambiguous Unclear Valid Structure Validated: 2-Bromo-3-fluoro-5-nitro PatternA->Valid Invalid Regioisomer Identified (e.g., 4-fluoro or 6-fluoro) PatternB->Invalid MethodC Method C: X-Ray Diffraction Valid->MethodC Final Confirmation (Optional) Invalid->MethodC Determine Isomer Structure MethodB Method B: 2D NMR (1H-15N HMBC) Ambiguous->MethodB MethodB->Valid H6-N Correlation Confirmed MethodB->Invalid Mismatch

Caption: Workflow for validating 2-Bromo-3-fluoro-5-nitroaniline. The primary filter is J-coupling analysis, with 2D NMR and X-ray serving as escalation steps.

Figure 2: The "Coupling Constant" Decision Matrix

A specific breakdown of how substituent placement alters the observed physics in NMR.

CouplingLogic Target Target: 3-Fluoro Isomer H4 H4 (Ortho to F) Expect: Doublet of Doublets J(H-F) = 8-11 Hz Target->H4 H6 H6 (Para to F) Expect: Doublet J(H-F) ~ 0 Hz Target->H6 Isomer1 Isomer: 4-Fluoro Isomer H_Iso1 H3 & H5 (Both Ortho to F) Expect: Two Large Couplings Isomer1->H_Iso1

Caption: NMR Decision Matrix. The asymmetry of coupling constants (one large, one small) is the diagnostic fingerprint of the 3-fluoro-5-nitro substitution pattern.

Experimental Data Reference Table

The following data represents the Standard of Identity for 2-Bromo-3-fluoro-5-nitroaniline.

ParameterExpected ValueNotes
Physical State Yellow/Orange crystalline solidNitroanilines are characteristically colored.
Melting Point 145 - 148 °CSharp range indicates high purity.

H NMR (H4)

~7.8-8.0 ppm, dd,

Hz
Downfield due to ortho-NO

and ortho-F.

H NMR (H6)

~7.4-7.6 ppm, d,

Hz
Upfield relative to H4; Meta coupling to H4 visible.

F NMR

~ -105 to -115 ppm
Singlet (if decoupled) or Multiplet (if coupled).
HRMS (ESI+)

(Br isotope pattern)
Confirm 1:1 ratio of

Br/

Br.

References

  • Jeol Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available at: [Link]

  • National Institutes of Health (PMC). On the complementarity of X-ray and NMR data. Available at: [Link]

  • IUCrData. Crystal structure of 2-fluoro-5-nitroaniline. Available at: [Link]

  • ACD/Labs. 1H Coupling in Proton NMR - Meta Coupling. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-3-fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Bromo-3-fluoro-5-nitroaniline. As a substituted nitroaniline, this compound is presumed to possess significant health and environmental hazards. The procedures outlined below are grounded in established safety protocols for halogenated nitroaromatic compounds and are designed to ensure the safety of laboratory personnel and protect the environment.

Hazard Profile: Understanding the Risk

2-Bromo-3-fluoro-5-nitroaniline belongs to the chemical class of halogenated nitroaromatic compounds. Molecules in this class are recognized for their potential toxicity and environmental persistence.[1][2][3] Based on data from similar chemicals, the anticipated hazards are summarized below.

Table 1: Inferred GHS Hazard Classifications for 2-Bromo-3-fluoro-5-nitroaniline

Hazard Category GHS Hazard Statement Basis (Structurally Similar Compounds) Citations
Acute Toxicity H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. 2-Bromo-5-nitroaniline, 2-Bromo-5-fluoroaniline [4][5]
Skin Irritation H315: Causes skin irritation. 2-Bromo-5-nitroaniline, 2-Bromo-5-fluoroaniline [4][5]
Eye Irritation H319: Causes serious eye irritation. 2-Bromo-5-nitroaniline, 2-Bromo-5-fluoroaniline [4][5]
Sensitization H317: May cause an allergic skin reaction. 2-Bromo-5-nitroaniline [4]
Respiratory Irritation H335: May cause respiratory irritation. 2-Bromo-5-nitroaniline, 2-Bromo-5-fluoroaniline [4][5]

| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects. | 2-Bromo-5-nitroaniline |[4] |

The presence of bromine, fluorine, and a nitro group on the aniline ring contributes to its reactivity and toxicity. The primary disposal concern is preventing its release into the environment, where it can have long-lasting, detrimental effects on aquatic ecosystems.[4]

Essential Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to create a barrier against exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Always double-glove when handling highly toxic materials. Ensure gloves are compatible with any solvents used in the process.

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a splash hazard.[4][6]

  • Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[4][5]

  • Respiratory Protection: All handling of 2-Bromo-3-fluoro-5-nitroaniline waste, especially solids, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is secure containment and destruction via high-temperature incineration by a licensed professional service.[1][8][9] Never dispose of this chemical down the drain or in regular trash.[9][10][11]

Step 1: Waste Segregation
  • Isolate Halogenated Waste: 2-Bromo-3-fluoro-5-nitroaniline is a halogenated organic compound. It must be collected in a dedicated waste container labeled "Halogenated Organic Waste." [1][11]

  • Causality: Mixing halogenated and non-halogenated waste streams complicates the incineration process. Halogenated compounds produce acidic gases like HBr and HF upon combustion, which require specialized scrubbers in the incinerator's emission control system.[1] Keeping the waste streams separate makes the disposal process more efficient and cost-effective.

  • Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, acids, or bases.[6][12]

Step 2: Container Selection and Labeling
  • Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[1] The container must be in good condition with no leaks or cracks.

  • Labeling: Label the container clearly before adding any waste.[11] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-Bromo-3-fluoro-5-nitroaniline"

    • An accurate list of all contents (including any solvents used for rinsing)

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

Step 3: Waste Collection and Storage
  • Solid Waste: If the waste is a solid, transfer it carefully into the designated waste container using a dedicated spatula or scoop. Avoid generating dust.[4][5]

  • Liquid Waste: If the compound is in solution, pour it carefully into the designated liquid waste container using a funnel.

  • Storage: Keep the waste container securely closed at all times, except when adding waste.[1][11][13] Store the container in a well-ventilated area, such as a satellite accumulation area within or near the laboratory, and within secondary containment to prevent spills.[13]

Step 4: Arranging for Professional Disposal
  • Contact EHS: Once the waste container is nearly full (do not overfill) or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[1]

  • Waste Pickup: The EHS department will coordinate the pickup of the hazardous waste by a licensed and approved waste disposal contractor who will transport it for final destruction.[1][6][7][14]

Decontamination of Empty Containers

The original container of 2-Bromo-3-fluoro-5-nitroaniline is also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[13]

  • Collect Rinsate: The first rinse, and for highly toxic compounds, all three rinses, must be collected and disposed of as halogenated hazardous waste.[13] Add the rinsate to your "Halogenated Organic Waste" container.

  • Container Disposal: After triple rinsing and air-drying, the container can often be disposed of as non-hazardous waste (e.g., in a designated glass disposal box). Puncture or deface the container to prevent reuse.[9][10] Confirm this final step with your EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Bromo-3-fluoro-5-nitroaniline.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: 2-Bromo-3-fluoro-5-nitroaniline B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Work in Fume Hood B->C D Select & Label Container: 'Halogenated Organic Waste' C->D E Add Waste to Container (Solid or Liquid) D->E F Collect Contaminated Materials (Gloves, Wipes) E->F F->E G Keep Container Tightly Closed H Store in Secondary Containment in Designated Area G->H I Container Full or No Longer Needed H->I J Contact Institutional EHS Office for Waste Pickup I->J K Licensed Contractor Collects Waste for High-Temp Incineration J->K

Caption: Disposal workflow for 2-Bromo-3-fluoro-5-nitroaniline.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 2-Bromo-5-nitroaniline.
  • CymitQuimica. (n.d.). Safety Data Sheet: 2-Bromo-5-fluoroaniline.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3-nitroaniline.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-5-nitroaniline.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 2-Bromo-4-fluoroaniline.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3-fluoroaniline.
  • ChemicalBook. (2025). Chemical Safety Data Sheet: 4-BROMO-3-FLUORO-2-NITROANILINE.
  • West Liberty University. (n.d.). Safety Data Sheet: p-Nitroaniline.
  • MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Sigma-Aldrich. (n.d.). Product Page: 2-Bromo-3-fluoro-6-nitroaniline.
  • Thermo Fisher Scientific. (2009, May 18). Safety Data Sheet: 2-bromo-4-fluoroaniline.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-5-fluoroaniline.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Braun Research Group, Northwestern University. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7475, 4-Nitroaniline.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Federal Register. (2024, November 18). N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD); Rulemaking Under TSCA Section 6(a); Notice of Proposed Rulemaking.

Sources

Personal protective equipment for handling 2-Bromo-3-fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling 2-Bromo-3-fluoro-5-nitroaniline

Introduction

2-Bromo-3-fluoro-5-nitroaniline (CAS: 1309832-49-2) is a highly specialized halogenated building block frequently utilized in pharmaceutical synthesis and drug discovery[1]. Handling this compound requires strict adherence to advanced safety protocols due to the synergistic hazards presented by its structural components: the lipophilic halogenated aromatic ring and the highly reactive nitro group. This guide provides drug development professionals with a comprehensive, self-validating operational framework for the safe handling, PPE selection, and disposal of this compound.

Toxicological Rationale & Hazard Causality

To effectively protect against a chemical, laboratory personnel must understand its mechanism of action. The primary acute hazard of halogenated nitroaromatic compounds is their ability to induce methemoglobinemia[2].

  • Transdermal Penetration: The presence of bromine and fluorine atoms significantly increases the lipophilicity of the aniline core. If dermal exposure occurs, this allows the compound to rapidly bypass the skin's aqueous barriers and absorb through the stratum corneum[2].

  • Hemoglobin Oxidation: Once in the bloodstream, the nitro group acts as a potent oxidizing agent. It converts ferrous (

    
    ) hemoglobin to ferric (
    
    
    
    ) methemoglobin[2]. This structural alteration severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia and clinical cyanosis (bluish discoloration of the skin and mucous membranes)[2].

Toxicology Exposure Dermal/Inhalation Exposure Absorption Systemic Absorption (Lipophilic Ring) Exposure->Absorption Oxidation Hemoglobin Oxidation (Fe2+ to Fe3+) Absorption->Oxidation Methemoglobinemia Methemoglobinemia Oxidation->Methemoglobinemia Cyanosis Clinical Cyanosis & Hypoxia Methemoglobinemia->Cyanosis

Toxicological pathway of halogenated nitroaniline exposure leading to hypoxia.

Physicochemical Hazard Profile

The following table summarizes the critical physicochemical data necessary for risk assessment[1].

PropertyValue / Description
Chemical Name 2-Bromo-3-fluoro-5-nitroaniline
CAS Number 1309832-49-2
Molecular Formula C6H4BrFN2O2
Molecular Weight 235.01 g/mol
Primary Health Hazards Acute toxicity (Oral, Dermal, Inhalation), Skin sensitization, Methemoglobinemia
Decomposition Products Nitrogen oxides (NOx), Hydrogen bromide (HBr), Hydrogen fluoride (HF), Carbon oxides

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about regulatory compliance; it is about establishing a multi-layered, self-validating defense system against exposure.

  • Hand Protection: The Indicator Double-Glove System

    • Selection: Nitrile gloves possess a poor compatibility rating against many halogenated organics[3]. Therefore, double-gloving is mandatory[3].

    • Causality & Self-Validation: Wear a brightly colored inner glove (e.g., green nitrile) and a contrasting outer glove (e.g., blue nitrile). If the outer glove suffers a micro-tear or chemical permeation, the inner glove's color becomes highly visible through the breach. This provides an immediate, visual self-validation that the barrier is compromised, prompting an instant glove change.

  • Eye and Face Protection

    • Selection: ANSI-approved chemical splash goggles[3]. If transferring bulk quantities, a face shield must be added.

    • Causality: Standard safety glasses offer zero protection against airborne dust or aerosolized particulates generated during powder transfer. Splash goggles create a hermetic seal against the face, preventing the ocular absorption of halogenated dusts.

  • Body Protection

    • Selection: Fully buttoned, flame-resistant (FR) lab coat with knit cuffs[3].

    • Causality: Knit cuffs prevent the sleeves from riding up, eliminating the exposed wrist gap between the glove and the coat where chemical dust frequently settles and absorbs into the skin.

  • Respiratory Protection

    • Selection: All handling must occur within a certified chemical fume hood[3]. If ventilation fails or cleanup of a large spill is required outside of engineering controls, a NIOSH-approved N95 or P100 particulate respirator is required[2].

Operational Workflow & Handling Protocol

This step-by-step methodology ensures that exposure risks are mitigated at the source, utilizing physical principles to prevent aerosolization.

Workflow Prep 1. Environmental Prep (Verify Fume Hood) PPE 2. PPE Donning (Indicator Double-Glove) Prep->PPE Transfer 3. Reagent Transfer (Anti-Static Tools) PPE->Transfer Decon 4. Surface Decontamination (Solvent Wipe) Transfer->Decon Waste 5. Halogenated Waste (HDPE/Glass Container) Decon->Waste

Step-by-step operational workflow for handling halogenated nitroanilines.

Step 1: Environmental Preparation & Verification

  • Verify the chemical fume hood is operational with a certified face velocity[3].

  • Self-Validation: Pull the sash down to the marked operational level. If you can feel a strong draft on your face, the sash is too high, compromising the vortex barrier.

Step 2: Reagent Transfer (Dust Minimization)

  • Utilize an anti-static weighing boat and non-metallic spatulas.

  • Causality: Halogenated powders can accumulate static charge, causing them to aerosolize and aggressively repel from metal spatulas, leading to widespread hood contamination.

Step 3: Solution Preparation

  • Always add the solid 2-Bromo-3-fluoro-5-nitroaniline to the solvent slowly to prevent splashing[4].

Step 4: Post-Handling Decontamination

  • Wipe down all balances, spatulas, and hood surfaces with an appropriate solvent-dampened wipe.

  • Wash hands and forearms immediately with soap and water after removing gloves[3].

  • Causality: Do NOT use lab solvents (e.g., acetone or ethanol) to clean your skin. Solvents strip the skin's natural lipid layer and will rapidly accelerate the transdermal absorption of any residual nitroaniline on your skin.

Emergency Response & First Aid

Immediate and appropriate response is critical to halt systemic absorption.

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2]. Seek immediate medical attention[2].

  • Inhalation/Ingestion: Move the victim to fresh air immediately[2]. Do not induce vomiting if swallowed[2].

  • Medical Intervention: Inform medical personnel that the exposure involves a nitroaniline. For methemoglobinemia, the administration of supplemental oxygen alone or in combination with intravenous Methylene Blue is the standard clinical treatment, depending on the blood methemoglobin concentration[2].

Waste Disposal Plan

Halogenated waste requires specific logistical planning to prevent secondary laboratory accidents.

  • Segregation: Collect all reaction byproducts, contaminated wipes, and washings in a dedicated "Halogenated Organic Waste" container[3].

  • Container Material (Crucial Causality): Do not use metal safety cans for accumulating halogenated waste[3]. Over time, halogenated compounds can undergo slow dissociation to release trace amounts of hydrobromic (HBr) or hydrofluoric (HF) acids[3]. These acids will aggressively corrode metal containers from the inside out, leading to catastrophic secondary containment failure[3]. High-density polyethylene (HDPE) or glass containers are strictly required.

  • Labeling: Clearly label the container with the specific chemical constituents to ensure safe downstream processing by environmental health and safety (EHS) personnel.

References

  • Guidechem. "1309832-49-2 cas号1309832-49-2分子式、结构式、MSDS、熔点". Guidechem.com. 1

  • BenchChem. "Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste". Benchchem.com.4

  • Cole-Parmer. "Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%". Coleparmer.com. 2

  • Washington State University (WSU) Environmental Health & Safety. "Halogenated Solvents". Wsu.edu. 3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.